Product packaging for Rhodium(III) chloride(Cat. No.:CAS No. 10049-07-7)

Rhodium(III) chloride

Cat. No.: B162947
CAS No.: 10049-07-7
M. Wt: 209.26 g/mol
InChI Key: SONJTKJMTWTJCT-UHFFFAOYSA-K
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Description

Rhodium(III) chloride is a useful research compound. Its molecular formula is Cl3Rh and its molecular weight is 209.26 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Rh B162947 Rhodium(III) chloride CAS No. 10049-07-7

Properties

CAS No.

10049-07-7

Molecular Formula

Cl3Rh

Molecular Weight

209.26 g/mol

IUPAC Name

rhodium(3+);trichloride

InChI

InChI=1S/3ClH.Rh/h3*1H;/q;;;+3/p-3

InChI Key

SONJTKJMTWTJCT-UHFFFAOYSA-K

SMILES

Cl[Rh](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Rh+3]

Other CAS No.

10049-07-7

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Rhodium(III) Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Rhodium(III) chloride, in both its anhydrous and hydrated forms, stands as a pivotal precursor in the synthesis of a vast array of rhodium-based catalysts and coordination compounds. Its significance in industrial processes, particularly in homogeneous catalysis, and its role in advanced materials science, make a thorough understanding of its properties and reactivity essential for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for key transformations, and visualizations of its role in critical catalytic cycles.

Chemical and Physical Properties

This compound exists primarily in two forms: the anhydrous solid (RhCl₃) and the hydrated trihydrate (RhCl₃·3H₂O). The properties of these two forms differ significantly, particularly in terms of solubility and reactivity, which dictates their respective applications. The anhydrous form is a dense, red-brown solid that is insoluble in water and common organic solvents, making it less frequently used in laboratory-scale solution chemistry.[1] In contrast, the hydrated trihydrate is a soluble, dark red crystalline solid that serves as the common starting material for the majority of rhodium chemistry.[1][2]

Quantitative Data Summary

The key physical and chemical properties of anhydrous and hydrated this compound are summarized in the tables below for easy comparison.

Table 1: Properties of Anhydrous this compound

PropertyValue
CAS Number 10049-07-7
Molecular Formula RhCl₃
Molecular Weight 209.26 g/mol
Appearance Red-brown or black crystalline powder
Density 5.38 g/cm³[1][2]
Melting Point ~450 °C (decomposes)[2]
Boiling Point 717 °C (sublimes)
Solubility Insoluble in water, acids, and aqua regia. Soluble in methanol and cyanide solutions.[2][3]
Crystal Structure Monoclinic, AlCl₃ type[1]

Table 2: Properties of this compound Trihydrate

PropertyValue
CAS Number 13569-65-8
Molecular Formula RhCl₃·3H₂O
Molecular Weight 263.31 g/mol
Appearance Dark red to brown crystalline solid[2]
Melting Point 100 °C (decomposes)
Solubility Very soluble in water, alcohol, and hydrochloric acid. Insoluble in ether.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key derivative, Wilkinson's catalyst, are provided below. These protocols are intended to serve as a guide for laboratory preparation.

Synthesis of Anhydrous this compound

Anhydrous this compound is typically prepared through the direct chlorination of rhodium metal at elevated temperatures.

Methodology:

  • Place rhodium sponge metal in a quartz tube furnace.

  • Heat the furnace to a temperature between 200 and 300 °C.

  • Pass a slow stream of dry chlorine gas over the heated rhodium sponge.

  • The reaction proceeds to form anhydrous this compound as a red-brown solid.

  • Above 800 °C, the anhydrous chloride will revert to rhodium metal and chlorine gas.[1]

Synthesis of this compound Trihydrate

The hydrated form is generally prepared by the action of hydrochloric acid on a hydrated rhodium(III) oxide precursor.

Methodology:

  • Prepare a solution of hydrated rhodium(III) oxide (Rh₂O₃·nH₂O).

  • Add concentrated hydrochloric acid to the hydrated oxide solution.

  • Gently heat the mixture to facilitate the dissolution of the oxide and formation of the chloride.

  • Carefully evaporate the resulting solution to crystallize the this compound trihydrate. This method helps in the removal of nitrogen-containing impurities.[4]

Synthesis of Wilkinson's Catalyst (Chlorotris(triphenylphosphine)rhodium(I)) from this compound Trihydrate

Wilkinson's catalyst is a prominent homogeneous hydrogenation catalyst synthesized from this compound trihydrate.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 20 mL of absolute ethanol.

  • Heat the ethanol to just below its boiling point.

  • Add 600.3 mg of triphenylphosphine (PPh₃) to the hot ethanol and stir until completely dissolved.

  • To this solution, add 101.2 mg of this compound trihydrate (RhCl₃·3H₂O).

  • Reflux the resulting solution for approximately 20 minutes. During this time, the color will change, and dark red crystals of the product will form.

  • Filter the hot solution through a Hirsch funnel to collect the crystals.

  • Wash the collected crystals with three 1 mL portions of hot ethanol followed by three 1 mL portions of diethyl ether.

  • The resulting product is Wilkinson's catalyst, which can be dried under vacuum.[5]

Catalytic Pathways and Workflows

This compound is a precursor to catalysts used in several critical industrial processes. The following diagrams, rendered in DOT language, illustrate the logical flow of a key synthetic procedure and the catalytic cycles of two major industrial reactions.

Synthesis of Wilkinson's Catalyst Workflow

G Workflow for the Synthesis of Wilkinson's Catalyst cluster_reactants Reactants cluster_process Process cluster_product Product RhCl3 This compound Trihydrate Add_RhCl3 Add RhCl3·3H2O RhCl3->Add_RhCl3 PPh3 Triphenylphosphine Dissolve Dissolve PPh3 in hot Ethanol PPh3->Dissolve Ethanol Ethanol (Solvent) Ethanol->Dissolve Dissolve->Add_RhCl3 Reflux Reflux for 20 minutes Add_RhCl3->Reflux Filter Hot filtration Reflux->Filter Wash Wash with hot Ethanol and Diethyl Ether Filter->Wash Wilkinson Wilkinson's Catalyst [RhCl(PPh3)3] Wash->Wilkinson

Caption: Synthesis of Wilkinson's Catalyst from this compound.

Monsanto Acetic Acid Process Catalytic Cycle

Monsanto_Process Catalytic Cycle of the Monsanto Acetic Acid Process Catalyst [Rh(CO)2I2]- Intermediate1 [(CH3)Rh(CO)2I3]- Catalyst->Intermediate1 + CH3I (Oxidative Addition) Intermediate2 [(CH3CO)Rh(CO)I3]- Intermediate1->Intermediate2 Migratory Insertion Intermediate3 [(CH3CO)Rh(CO)2I3]- Intermediate2->Intermediate3 + CO Intermediate3->Catalyst - CH3COI (Reductive Elimination)

Caption: The Monsanto Acetic Acid Process catalytic cycle.

Hydroformylation Catalytic Cycle (Rhodium-Catalyzed)

Hydroformylation_Cycle General Catalytic Cycle for Rhodium-Catalyzed Hydroformylation Precatalyst HRh(CO)(PPh3)2 Active_Catalyst HRh(CO)2(PPh3) Precatalyst->Active_Catalyst + CO - PPh3 Alkene_Complex HRh(CO)2(PPh3)(Alkene) Active_Catalyst->Alkene_Complex + Alkene Alkyl_Complex R-Rh(CO)2(PPh3) Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex (RCO)Rh(CO)2(PPh3) Alkyl_Complex->Acyl_Complex + CO Final_Complex (RCO)Rh(H2)(CO)2(PPh3) Acyl_Complex->Final_Complex + H2 (Oxidative Addition) Final_Complex->Active_Catalyst - Aldehyde (Reductive Elimination)

Caption: Rhodium-catalyzed hydroformylation cycle.

References

A Comprehensive Technical Guide to the Solubility of Rhodium(III) Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of rhodium(III) chloride in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize rhodium compounds in their work. A clear understanding of solubility is critical for reaction optimization, catalyst selection, and the development of robust synthetic methodologies.

Executive Summary

This compound, a key precursor in rhodium chemistry, exists in two common forms: anhydrous (RhCl₃) and hydrated (RhCl₃·xH₂O). Their solubility profiles in organic solvents differ significantly, a factor that has profound implications for their application in chemical synthesis and catalysis. The hydrated form, typically the trihydrate, is generally soluble in polar organic solvents, facilitating its use in homogeneous catalysis.[1][2] In contrast, the anhydrous form is largely insoluble in common organic solvents, which limits its utility in solution-based chemistry.[3] This guide summarizes the available qualitative solubility data, provides a detailed experimental protocol for determining solubility, and outlines the logical workflow for solubility assessment.

Solubility Data of this compound

The following tables summarize the known solubility of anhydrous and hydrated this compound in a range of common organic solvents. It is important to note that quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. The information presented here is primarily qualitative, compiled from various chemical and safety data sheets.

Table 1: Solubility of Anhydrous this compound (RhCl₃)

SolventFormulaSolubilityNotes
MethanolCH₃OHSoluble[4]
EthanolC₂H₅OHInsolubleInsoluble in common solvents.
AcetoneC₃H₆OInsolubleInsoluble in common solvents.
Diethyl Ether(C₂H₅)₂OInsolubleInsoluble in common solvents.
AcetonitrileCH₃CNInsolubleInsoluble in common solvents.
Dimethylformamide (DMF)(CH₃)₂NC(O)HInsolubleInsoluble in common solvents.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOInsolubleInsoluble in common solvents.
Tetrahydrofuran (THF)C₄H₈OInsolubleInsoluble in common solvents.
Alkali & Cyanide Solutions-Soluble[4]

Table 2: Solubility of Hydrated this compound (RhCl₃·xH₂O)

SolventFormulaSolubilityNotes
MethanolCH₃OHSoluble[5], Slightly Soluble[5]The hydrated form is soluble in alcohols.[1][2]
EthanolC₂H₅OHSolubleThe hydrated form is soluble in alcohols.[1][2]
AcetoneC₃H₆OSoluble[5], Slightly Soluble[6]
Diethyl Ether(C₂H₅)₂OInsoluble[4][5]
AcetonitrileCH₃CNNo Data Available
Dimethylformamide (DMF)(CH₃)₂NC(O)HSoluble (with reaction)Dissolves to form complexes.[7]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble (with reaction)Dissolves to form complexes.[8][9]
Tetrahydrofuran (THF)C₄H₈ONo Data Available
WaterH₂OSoluble[2][10]
Alkali Solutions-Soluble[5]

Experimental Protocol for Determining Solubility

The following is a detailed, best-practice methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound: Anhydrous or hydrated form, with known purity.

  • Solvent: High-purity, anhydrous grade of the organic solvent of interest.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Vials: Glass vials with PTFE-lined screw caps.

  • Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) and providing agitation.

  • Syringes and Syringe Filters: Gas-tight syringes and chemically resistant filters (e.g., 0.2 µm PTFE).

  • Volumetric Flasks and Pipettes: Class A for accurate dilutions.

  • Analytical Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or a UV-Vis Spectrophotometer.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

3.2. Procedure

  • Preparation of the Test Solution:

    • Accurately weigh an excess amount of this compound into a vial. An excess is necessary to ensure that a saturated solution is formed.

    • Accurately add a known volume or mass of the organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a constant temperature bath/shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and filter the solution into a clean, dry vial. This step is crucial to remove any fine, suspended particles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Concentration Analysis:

    • ICP-OES (Recommended):

      • Prepare a series of calibration standards of this compound in the same organic solvent.

      • Analyze the calibration standards and the diluted sample solution by ICP-OES to determine the rhodium concentration.[11][12][13]

    • UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific organic solvent.

      • Prepare a series of calibration standards and measure their absorbance at λ_max.

      • Create a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the diluted sample solution and use the calibration curve to determine the concentration.[14][15]

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

3.3. Considerations for Specific Solvents

  • DMF and DMSO: As noted in Table 2, this compound can react with these solvents to form complexes.[7][8][9] This means that the measured "solubility" may represent the concentration of the resulting rhodium complex rather than the simple solvated RhCl₃. It is important to be aware of this potential for chemical transformation when interpreting results in such coordinating solvents.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.

Solubility_Workflow start Start: Select RhCl₃ form and Solvent qual_test Qualitative Solubility Test (Small scale) start->qual_test dissolves Does it visually dissolve? qual_test->dissolves insoluble Conclusion: Insoluble/Slightly Soluble dissolves->insoluble No quant_setup Quantitative Solubility Determination (Shake-Flask Method) dissolves->quant_setup Yes equilibration Equilibration (24-72h) at constant temperature quant_setup->equilibration reaction_check Consider Potential Reaction with Solvent (e.g., DMF, DMSO) quant_setup->reaction_check sampling Sampling and Filtration of supernatant equilibration->sampling analysis Concentration Analysis (ICP-OES or UV-Vis) sampling->analysis data_calc Calculate Solubility (e.g., g/100mL) analysis->data_calc end End: Report Solubility Data data_calc->end

Caption: Workflow for assessing this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is highly dependent on its hydration state. While the hydrated form offers greater solubility in polar organic solvents, the anhydrous form is considerably more limited in its solubility. For applications in drug development and organic synthesis that require soluble rhodium catalysts, the hydrated form is generally the precursor of choice. This guide provides the foundational knowledge of this compound solubility and a robust experimental protocol to empower researchers to make informed decisions in their experimental design and to quantitatively determine solubility in their specific systems of interest.

References

An In-depth Technical Guide to the Molecular Structure of Rhodium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride hydrate, with the general formula RhCl₃·xH₂O, is a pivotal starting material in the synthesis of a vast array of rhodium-containing compounds, particularly those utilized in homogeneous catalysis.[1] This dark red to brown crystalline solid is the most common commercially available form of rhodium chloride.[1] Its molecular structure, both in the solid state and in solution, is complex and has been the subject of considerable study. This technical guide provides a comprehensive overview of the molecular structure of this compound hydrate, including its anhydrous and hydrated forms, its speciation in aqueous solutions, and its key physicochemical properties. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their practical applications.

Molecular Structure

The molecular structure of this compound is significantly different between its anhydrous and hydrated forms. The degree of hydration plays a crucial role in its solubility and reactivity.

Anhydrous this compound (RhCl₃)

Anhydrous this compound is a red-brown solid that is insoluble in water.[1] X-ray crystallography has revealed that it crystallizes in a monoclinic crystal system with the space group C12/m1.[1] The structure is analogous to that of YCl₃ and AlCl₃.[1] In this polymeric structure, each rhodium(III) ion is octahedrally coordinated to six chloride ions. These octahedra share edges to form a layered structure. The chloride ions act as bridging ligands between two rhodium centers.[1]

Table 1: Crystallographic Data for Anhydrous this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupC12/m1
a (Å)6.091
b (Å)10.55
c (Å)6.28
β (°)109.2
Z4

Data obtained from the Crystallography Open Database (COD) and Materials Project.

This compound Hydrate (RhCl₃·xH₂O)

The hydrated form of this compound, most commonly available as the trihydrate (RhCl₃·3H₂O), is a water-soluble, dark red crystalline solid.[1] Despite its widespread use, the exact solid-state molecular structure of this compound hydrate has not been determined by single-crystal X-ray diffraction.[1] It is generally accepted that the rhodium(III) center is coordinated by a combination of chloride ions and water molecules in an octahedral geometry. The precise arrangement of these ligands in the solid state remains unconfirmed.

Speciation in Aqueous Solution

When dissolved in water, this compound hydrate forms a complex mixture of various chloro-aqua species. The composition of this mixture is dependent on the chloride ion concentration, the age of the solution, and the pH.[1] The interconversion between these species can be slow, leading to changes in the solution's properties over time. The primary species identified in aqueous solutions include:

  • [Rh(H₂O)₆]³⁺

  • [RhCl(H₂O)₅]²⁺

  • cis-[RhCl₂(H₂O)₄]⁺

  • trans-[RhCl₂(H₂O)₄]⁺

  • fac-[RhCl₃(H₂O)₃]

  • mer-[RhCl₃(H₂O)₃]

  • [RhCl₄(H₂O)₂]⁻

  • [RhCl₅(H₂O)]²⁻

  • [RhCl₆]³⁻

The following diagram illustrates the stepwise substitution of water ligands by chloride ions.

aqueous_speciation Rh_H2O_6 [Rh(H₂O)₆]³⁺ RhCl_H2O_5 [RhCl(H₂O)₅]²⁺ Rh_H2O_6->RhCl_H2O_5 + Cl⁻ - H₂O RhCl2_H2O_4_cis cis-[RhCl₂(H₂O)₄]⁺ RhCl_H2O_5->RhCl2_H2O_4_cis + Cl⁻ - H₂O RhCl2_H2O_4_trans trans-[RhCl₂(H₂O)₄]⁺ RhCl_H2O_5->RhCl2_H2O_4_trans + Cl⁻ - H₂O RhCl3_H2O_3_fac fac-[RhCl₃(H₂O)₃] RhCl2_H2O_4_cis->RhCl3_H2O_3_fac + Cl⁻ - H₂O RhCl3_H2O_3_mer mer-[RhCl₃(H₂O)₃] RhCl2_H2O_4_trans->RhCl3_H2O_3_mer + Cl⁻ - H₂O RhCl4_H2O_2 [RhCl₄(H₂O)₂]⁻ RhCl3_H2O_3_fac->RhCl4_H2O_2 + Cl⁻ - H₂O RhCl3_H2O_3_mer->RhCl4_H2O_2 + Cl⁻ - H₂O RhCl5_H2O [RhCl₅(H₂O)]²⁻ RhCl4_H2O_2->RhCl5_H2O + Cl⁻ - H₂O RhCl6 [RhCl₆]³⁻ RhCl5_H2O->RhCl6 + Cl⁻ - H₂O characterization_workflow cluster_solid Solid-State Characterization cluster_solution Solution-State Characterization start Synthesized RhCl₃·xH₂O dissolve Dissolve in H₂O or D₂O start->dissolve solid_analysis Solid-State Analysis start->solid_analysis solution_analysis Solution-State Analysis dissolve->solution_analysis TGA_DSC TGA/DSC solid_analysis->TGA_DSC FTIR_Raman FT-IR / Raman solid_analysis->FTIR_Raman PXRD Powder X-ray Diffraction solid_analysis->PXRD UV_Vis UV-Vis Spectroscopy solution_analysis->UV_Vis Rh_NMR ¹⁰³Rh NMR Spectroscopy solution_analysis->Rh_NMR

References

An In-depth Technical Guide to the Safe Handling of Rhodium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for rhodium(III) chloride, a compound frequently utilized in chemical synthesis and catalysis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Section 1: Chemical and Physical Properties

This compound is typically available as a red-brown powder.[1] The anhydrous form is insoluble in water, while the hydrated form is water-soluble.[2][3] It is important to distinguish between the anhydrous and hydrated forms, as their reactivity and handling requirements can differ.

PropertyDataReferences
Chemical Formula RhCl₃[1]
Molar Mass 209.26 g/mol (anhydrous)[1]
Appearance Red-brown solid[1]
Melting Point ~450 °C (decomposes)[3][4]
Boiling Point 717 °C (730 mmHg)[4][5]
Solubility Anhydrous: Insoluble in water; Soluble in solutions of alkali and cyanides. Hydrated: Soluble in water.[2][3]
Density 5.38 g/cm³[1]

Section 2: Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[2] It is harmful if swallowed and causes serious eye damage.[4][6] It may also cause skin and respiratory irritation.[2] There is limited evidence to suggest that rhodium compounds may be carcinogenic and teratogenic.[2]

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.
Serious eye damage (Category 1)GHS05Danger H318: Causes serious eye damage.
Skin corrosion/irritation (Category 2)GHS07Warning H315: Causes skin irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07Warning H335: May cause respiratory irritation.
Suspected of causing genetic defects (Category 2)GHS08Warning H341: Suspected of causing genetic defects.
Toxicity DataValueSpeciesReferences
LD50 Oral 1302 mg/kgRat[2]
LD50 Dermal >2000 mg/kgRabbit[7]

Section 3: Exposure Controls and Personal Protective Equipment

To minimize exposure, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood.[4] Appropriate personal protective equipment (PPE) must be worn at all times.

Exposure LimitValueOrganization
ACGIH TLV (TWA) 0.01 mg/m³ACGIH
OSHA PEL (TWA) 0.001 mg/m³OSHA
NIOSH REL (TWA) 0.1 mg/m³NIOSH
Personal Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.
Skin and Body Protection Laboratory coat and, if necessary, a chemical-resistant apron or suit.
Respiratory Protection For operations generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Section 4: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid inhalation of dust.[4]

  • Use only in a well-ventilated area, such as a chemical fume hood.[8]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep containers tightly closed.[4]

  • Store in the original container, which may be made of polyethylene or polypropylene.[2]

  • This compound is hygroscopic and sensitive to moisture.[3][9]

Section 5: First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid ProtocolReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Seek immediate medical attention.[4][8]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to minimize contamination and exposure.

Minor Spills:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE as outlined in Section 3.

  • Carefully sweep up the spilled solid, avoiding dust generation.[4]

  • Place the collected material into a suitable, labeled container for disposal.[2]

  • Clean the spill area with a damp cloth.

Major Spills:

  • Evacuate the area immediately and alert emergency responders.[2]

  • Isolate the spill area to prevent entry.

  • Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a major spill.

  • Follow the cleanup procedures for minor spills on a larger scale.

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess minor_spill Minor Spill Protocol assess->minor_spill Minor major_spill Major Spill Protocol assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate_major Evacuate Laboratory & Alert Emergency Services major_spill->evacuate_major evacuate_minor Evacuate Immediate Area ppe->evacuate_minor contain Contain Spill evacuate_minor->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate isolate Isolate Spill Area evacuate_major->isolate trained_personnel Allow Only Trained Personnel to Enter isolate->trained_personnel trained_personnel->ppe

This compound Spill Response Workflow

Section 7: Firefighting Measures

This compound is not combustible.[2] However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9] Hazardous decomposition products include hydrogen chloride gas and metal oxides.[2][4]

Section 8: Stability and Reactivity

This compound is stable under recommended storage conditions.[4] It is incompatible with strong oxidizing agents.[4] Avoid exposure to moisture, as the compound is hygroscopic.[4][11]

Section 9: Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Due to its high economic value, recovery and recycling should be considered.[3] Do not allow the material to enter drains or waterways.[4][10]

This technical guide is intended to provide comprehensive safety information. It is not a substitute for proper training and a thorough understanding of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Spectroscopic Profile of Rhodium(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rhodium(III) chloride (RhCl₃), a compound of significant interest in catalysis and medicinal chemistry. This document details key spectroscopic characteristics, experimental protocols for obtaining pertinent data, and visual representations of the underlying chemical processes and analytical workflows.

Overview of this compound Speciation

This compound exists in both anhydrous and hydrated forms. The anhydrous form, RhCl₃, is a red-brown solid insoluble in water, crystallizing in a monoclinic structure similar to YCl₃ and AlCl₃.[1] The commercially available and more commonly used form is the hydrated trihydrate, often represented as RhCl₃(H₂O)₃.

In aqueous solutions, "rhodium trichloride hydrate" dissolves to form a complex mixture of chloro-aquo species. The equilibrium and relative proportions of these species are highly dependent on factors such as chloride concentration and the age of the solution.[1][2] This dynamic speciation is the primary determinant of the solution's color, which can range from yellow to a deep "raspberry-red".[1] The principal species identified in solution include [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃].[1] The interconversion of these species is a critical consideration in any spectroscopic analysis.

G A [Rh(H₂O)₆]³⁺ (Yellow) B [RhCl(H₂O)₅]²⁺ A->B + Cl⁻ - H₂O C cis/trans-[RhCl₂(H₂O)₄]⁺ B->C + Cl⁻ - H₂O D [RhCl₃(H₂O)₃] C->D + Cl⁻ - H₂O E [RhCl₄(H₂O)₂]⁻ D->E + Cl⁻ - H₂O F [RhCl₅(H₂O)]²⁻ E->F + Cl⁻ - H₂O G [RhCl₆]³⁻ (Red) F->G + Cl⁻ - H₂O

Caption: Equilibrium of Rhodium(III) chloro-aquo species in aqueous solution.

Spectroscopic Data

The spectroscopic characterization of this compound is multifaceted, with each technique providing unique insights into its structure and behavior in different environments.

UV-Visible Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the various chloro-aquo complexes of Rh(III) in solution. The absorption maxima are sensitive to the coordination environment of the rhodium ion.

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
[RhCl₆]³⁻5104863[3]
[RhCl₅(H₂O)]²⁻490, 390-[4]
trans-[RhCl₄(H₂O)₂]⁻475, 375-[4]
fac-[RhCl₃(H₂O)₃]428-[1]
cis-[RhCl₂(H₂O)₄]⁺400-[1]
[RhCl(H₂O)₅]²⁺370-[1]
Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy provide information on the vibrational modes of the Rh-Cl and Rh-O bonds.

TechniquePeak Position (cm⁻¹)AssignmentReference
FT-RamanNot specifiedRh-Cl stretches[5]
ATR-IRData availableHydrate vibrations[6]

Note: Specific peak positions from publicly available spectra are limited. Researchers should refer to the cited databases for spectral plots.

¹⁰³Rh Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁰³Rh NMR is a powerful, albeit challenging, technique for identifying the different Rh(III) species in solution.[1][7] The chemical shifts are highly sensitive to the number and arrangement of chloride and water ligands in the coordination sphere.

SpeciesChemical Shift (δ, ppm)Reference
cis-[Rh³⁵Cl₄(H₂O)₂]⁻163.05[7]
[Rh(X)(PPh₃)₃] (X=Cl)-4[8]

Note: ¹⁰³Rh NMR is complicated by a low gyromagnetic ratio and large spectral widths, often necessitating specialized equipment and long acquisition times.[7][9]

X-ray Absorption Spectroscopy (XAS)

X-ray absorption techniques, such as EXAFS and XANES, provide detailed information about the local atomic structure and oxidation state of the rhodium center.

TechniqueKey FindingsReference
EXAFSConfirmed the structure of [RhCl₆]³⁻ and cis-[RhCl₄(κ²-EG)]⁻ complexes in ethylene glycol.[7]
L₃-edge HERFD-XANESProvides high-resolution data on the electronic structure of Rh compounds.[10]
XPSRh 3d₅/₂ binding energy for RhCl₃-derived species on alumina is ~308.4 eV, indicative of Rh(III).[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are representative protocols derived from the literature.

UV-Visible Spectroscopy Protocol
  • Preparation of Stock Solution: Dissolve a known mass of RhCl₃·3H₂O (e.g., 0.255 mg/mL to make a 100 ppm Rh(III) solution) in deionized water or a specific concentration of HCl to control speciation.[3]

  • Sample Preparation: Prepare a series of dilutions from the stock solution. For speciation studies, vary the concentration of HCl (e.g., from 0.5 M to 8 M) while keeping the Rh(III) concentration constant (e.g., 2.4 x 10⁻³ M).[4] Allow solutions to equilibrate, noting that speciation can be time-dependent.[1]

  • Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Record the absorbance spectra over a range of 350–800 nm, using the corresponding solvent (e.g., deionized water or the specific HCl solution) as a reference.[4]

¹⁰³Rh NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a concentrated solution of the Rh(III) complex in a suitable solvent (e.g., D₂O for aqueous species). For referencing, a solution of 0.443 mol·L⁻¹ RhCl₃·xH₂O in D₂O can be used to calibrate the chemical shift of the cis-[Rh³⁵Cl₄(H₂O)₂]⁻ isotopologue to 163.05 ppm.[7]

  • Instrumentation: A high-field NMR spectrometer equipped with a probe tunable to the low frequency of ¹⁰³Rh (approximately 3.19 MHz at a field of 2.35 T) is required.

  • Data Acquisition: Due to the low receptivity and long relaxation times of the ¹⁰³Rh nucleus, long acquisition times with high-power pulses are often necessary.[7] Data is referenced against the recommended IUPAC Ξ value for ¹⁰³Rh (3.186447 MHz).[7]

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Sample Preparation: For solid samples, press the material into a pellet or mount the powder on a sample holder. For supported catalysts, a model support like an aluminum foil with a thin alumina layer can be used, with the Rh species adsorbed from an aqueous solution.[11]

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Data Acquisition: Acquire survey scans to identify all elements present, followed by high-resolution scans over the Rh 3d, Cl 2p, and O 1s regions. Calibrate the binding energy scale to a reference peak (e.g., adventitious C 1s at 284.8 eV).

  • Data Analysis: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation A Weigh RhCl₃·xH₂O B Dissolve in Solvent (e.g., H₂O, HCl, D₂O) A->B C Control Variables (Concentration, pH, Time) B->C D UV-Vis C->D E NMR (¹⁰³Rh) C->E F IR / Raman C->F G XPS / XAS C->G H Spectral Deconvolution D->H E->H F->H G->H I Peak Assignment H->I J Structural & Electronic Characterization I->J

Caption: General experimental workflow for spectroscopic analysis of RhCl₃.

Conclusion

The spectroscopic characterization of this compound is fundamentally linked to understanding its speciation in solution. A multi-technique approach, combining UV-Vis, NMR, vibrational, and X-ray spectroscopies, is essential for a complete picture. This guide provides the foundational data and methodologies to assist researchers in designing experiments and interpreting the complex, yet informative, spectroscopic signatures of this versatile compound.

References

An In-depth Technical Guide to the Discovery and History of Rhodium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium(III) chloride, a compound of pivotal importance in catalysis and synthetic chemistry, has a rich history intrinsically linked to the discovery of the element rhodium itself. This technical guide provides a comprehensive overview of the discovery of rhodium by William Hyde Wollaston in the early 19th century, with a detailed exploration of the historical and modern experimental protocols for the synthesis of both anhydrous and hydrated this compound. The document presents quantitative data in structured tables for comparative analysis and utilizes diagrams to illustrate key experimental workflows, offering valuable insights for researchers, scientists, and professionals in drug development.

The Discovery of Rhodium: A Serendipitous Finding

In 1803, the English chemist and physicist William Hyde Wollaston embarked on a series of experiments with crude platinum ore smuggled from South America.[1] His primary objective was to develop a commercially viable process for producing pure, malleable platinum.[2] This endeavor led to the unexpected discovery of two new elements: palladium in 1802 and rhodium in 1803.[2][3]

Wollaston's discovery of rhodium was formally announced on June 24, 1804, in a paper read before the Royal Society of London titled, "On a new Metal, found in Crude Platina".[4][5] The name "rhodium" was derived from the Greek word "rhodon," meaning rose, a reference to the rose-red color of the aqueous solutions of its salts.[5]

Wollaston's Experimental Approach

Working with what would be considered remarkably small quantities by today's standards—around 50 grams of platinum ore—Wollaston demonstrated exceptional analytical skill.[3] His meticulous process, a landmark in early 19th-century analytical chemistry, involved a series of chemical separations to isolate the novel element.[6]

The general workflow of Wollaston's discovery is outlined below:

Wollaston_Discovery_Workflow cluster_0 Initial Processing of Platinum Ore cluster_1 Isolation of Rhodium Crude Platinum Ore Crude Platinum Ore Dissolution in Aqua Regia Dissolution in Aqua Regia Crude Platinum Ore->Dissolution in Aqua Regia Step 1 Precipitation of Platinum Precipitation of Platinum Dissolution in Aqua Regia->Precipitation of Platinum Step 2 Filtrate containing Rh, Pd, etc. Filtrate containing Rh, Pd, etc. Precipitation of Platinum->Filtrate containing Rh, Pd, etc. Step 3 Precipitation with Zinc Precipitation with Zinc Filtrate containing Rh, Pd, etc.->Precipitation with Zinc Step 4 Separation of Cu and Pb Separation of Cu and Pb Precipitation with Zinc->Separation of Cu and Pb Step 5 Rose-red Chlorine Compound Rose-red Chlorine Compound Separation of Cu and Pb->Rose-red Chlorine Compound Step 6 Isolation of Rhodium Isolation of Rhodium Rose-red Chlorine Compound->Isolation of Rhodium Step 7

Figure 1: Wollaston's Rhodium Discovery Workflow.

Experimental Protocols: From Wollaston's Era to Modern Synthesis

The preparation of this compound has evolved significantly since its initial isolation. This section details both the historical procedure as inferred from Wollaston's work and contemporary, optimized methods for synthesizing its anhydrous and hydrated forms.

Historical Protocol: Wollaston's Isolation of Rhodium Chloride

While Wollaston's 1804 paper does not provide a step-by-step protocol with precise quantities, the following procedure has been reconstructed from his descriptions and subsequent analyses of his work:

Objective: To isolate the "rose-red chlorine compound" (rhodium chloride) from crude platinum ore.

Materials:

  • Crude platinum ore

  • Aqua regia (a mixture of nitric acid and hydrochloric acid)

  • Ammonium chloride (sal ammoniac)

  • Zinc

  • Nitric acid (dilute)

  • Alcohol

Procedure:

  • Dissolution: The crude platinum ore was dissolved in aqua regia. This process brought platinum and other associated metals, including rhodium and palladium, into solution.[7]

  • Precipitation of Platinum: Ammonium chloride was added to the solution, causing the precipitation of the majority of the platinum as ammonium chloroplatinate.[8]

  • Filtration: The solution was filtered to remove the precipitated platinum. The resulting filtrate contained a mixture of other metals, including rhodium and palladium.[7]

  • Precipitation of Remaining Metals: Zinc was added to the filtrate. This precipitated the residual platinum, along with palladium, rhodium, copper, and lead.[8]

  • Separation of Copper and Lead: The precipitate from the previous step was treated with dilute nitric acid to dissolve the more reactive metals, copper and lead, leaving behind the platinum group metals.[7]

  • Formation of the Rose-Red Salt: The remaining metallic residue was redissolved in aqua regia. Subsequent treatment, likely involving the addition of sodium chloride and evaporation, yielded the characteristic rose-red crystals of a rhodium chloride salt.[7]

  • Purification: The rose-red salt was further purified by washing with hot alcohol to remove other soluble salts.[7]

Modern Synthesis of Anhydrous this compound (RhCl₃)

Anhydrous this compound is a key starting material in many catalytic applications.

Objective: To synthesize anhydrous this compound from rhodium metal.

Materials:

  • Rhodium sponge or powder

  • Chlorine gas (Cl₂)

  • Tube furnace

  • Quartz or porcelain combustion tube

Procedure:

  • Preparation of Rhodium: Finely divided rhodium metal (sponge or powder) is placed in a combustion boat.

  • Chlorination: The boat is placed inside a quartz or porcelain tube within a tube furnace. A slow stream of dry chlorine gas is passed over the rhodium metal.

  • Heating: The furnace is heated to a temperature of 200–300 °C.[9] The reaction is typically carried out for several hours to ensure complete conversion.

  • Cooling and Collection: After the reaction is complete, the furnace is allowed to cool to room temperature under a continued flow of chlorine gas to prevent the decomposition of the product. The resulting red-brown solid is anhydrous this compound. It is important to note that above 800 °C, anhydrous this compound reverts to rhodium metal and chlorine.[9]

Modern Synthesis of Hydrated this compound (RhCl₃(H₂O)₃)

The hydrated form of this compound is more commonly used in laboratory settings due to its solubility in water and other polar solvents.

Objective: To synthesize hydrated this compound.

Materials:

  • Sodium hexachlororhodate(III) (Na₃RhCl₆)

  • Ion-exchange resin (strong acid cation-exchange resin in the H⁺ form)

  • Distilled water

  • Rotary evaporator or steam bath

Procedure:

  • Source of Rhodium: The synthesis typically starts from sodium hexachlororhodate(III) (Na₃RhCl₆), which is an intermediate product in the refining of rhodium from other platinum group metals.[9]

  • Ion Exchange: An aqueous solution of Na₃RhCl₆ is passed through a column containing a strong acid cation-exchange resin in the hydrogen form (H⁺). This process exchanges the sodium ions for protons, converting the salt to hexachlororhodic(III) acid (H₃RhCl₆).[9]

  • Crystallization: The resulting acidic solution is carefully concentrated by evaporation, typically using a rotary evaporator or a steam bath. As the solution becomes more concentrated, the hydrated this compound, often referred to as "soluble rhodium trichloride," crystallizes out.[9]

  • Isolation and Drying: The crystals are isolated by filtration and can be washed with a small amount of cold, concentrated hydrochloric acid to remove any remaining impurities. The product is then dried to yield the dark red, crystalline hydrated this compound.

Quantitative Data and Physicochemical Properties

While detailed quantitative data from Wollaston's original experiments are scarce, modern analytical techniques have allowed for the precise characterization of this compound.

PropertyAnhydrous this compound (RhCl₃)Hydrated this compound (RhCl₃·3H₂O)
Molar Mass 209.26 g/mol [9]263.31 g/mol [10]
Appearance Red-brown solid[9]Dark red crystalline solid[1]
Density 5.38 g/cm³[9]Not well-defined
Melting Point ~450 °C (decomposes)[1]Decomposes upon heating
Boiling Point 717 °C (sublimes)[11]Not applicable
Solubility in Water Insoluble[12]Soluble[12]
Solubility in other solvents Soluble in hydroxide and cyanide solutions, aqua regia[9]Soluble in alcohol and hydrochloric acid[12]
Crystal Structure Monoclinic, YCl₃ type[9]Not definitively determined

Logical Relationships in Rhodium Chemistry

The interconversion and reactivity of different forms of rhodium chloride are central to its application in catalysis and synthesis.

Rhodium_Chloride_Reactivity cluster_0 Forms of this compound cluster_1 Key Reactants and Products RhCl3 Anhydrous RhCl3 Rh_metal Rhodium Metal RhCl3->Rh_metal > 800°C RhCl3_H2O Hydrated RhCl3(H2O)3 Catalysts Homogeneous Catalysts RhCl3_H2O->Catalysts Precursor for Catalysis Coordination_Complexes Coordination Complexes RhCl3_H2O->Coordination_Complexes Synthesis of Complexes Rh_metal->RhCl3 + Cl2, 200-300°C Na3RhCl6 Sodium Hexachlororhodate(III) Na3RhCl6->RhCl3_H2O Ion Exchange & Crystallization

References

Chemical Reactivity of Rhodium(III) Chloride with Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Rhodium(III) chloride, primarily in its hydrated form (RhCl₃·xH₂O), with a variety of common ligand classes. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in coordination chemistry, catalysis, and drug development. This document details the synthesis of various rhodium(III) complexes, their characterization data, experimental protocols, and the underlying reaction mechanisms.

Introduction to this compound Reactivity

This compound is a versatile precursor for the synthesis of a wide array of rhodium complexes. Its reactivity is largely characterized by ligand substitution reactions, where the coordinated water and chloride ions in the parent aqua complex, often represented as [RhCl₃(H₂O)₃], are displaced by incoming ligands. The nature of the resulting complex is highly dependent on the type of ligand, the reaction conditions, and the solvent employed.

In aqueous solution, this compound exists as a mixture of various chloro-aqua species, which adds complexity to its reactivity. The substitution reactions on the Rh(III) center, a d⁶ metal ion, are generally slow and can proceed through different mechanistic pathways, including associative (A), dissociative (D), and interchange (I) mechanisms. The specific pathway is influenced by factors such as the nature of the entering and leaving groups, steric effects, and the electronic properties of the metal center and ancillary ligands.

This guide will systematically explore the reactivity of this compound with N-donor, O-donor, S-donor, and P-donor ligands, providing quantitative data, detailed experimental procedures, and mechanistic insights.

Reactions with N-Donor Ligands

Nitrogen-containing ligands, such as ammonia and pyridine, readily react with this compound to form a variety of stable complexes. The resulting products are influenced by the reaction stoichiometry and conditions.

Ammine Complexes

The reaction of this compound with ammonia typically yields a series of ammine-chloro complexes. The degree of substitution is controllable by adjusting the reaction conditions.

Table 1: Summary of Rhodium(III)-Ammine Complexes

ComplexFormulaColorYield (%)Key Spectroscopic Data
Chloropentaamminethis compound[RhCl(NH₃)₅]Cl₂Light-yellowHighIR (cm⁻¹): ν(NH₃) ~3288, 3173; δₐ(NH₃) ~1559; δₛ(NH₃) ~1308, 1273; ρᵣ(NH₃) ~850; νₐ(Rh-N) ~492; ν(Rh-Cl) ~200.[1]
trans-Dichlorotetraamminethis compoundtrans-[RhCl₂(NH₃)₄]ClGolden-yellow>30IR (cm⁻¹): ν(NH₃) ~3268, 3178, 3155; δₐ(NH₃) ~1604, 1542; δₛ(NH₃) ~1298; ρᵣ(NH₃) ~837, 820. Raman (cm⁻¹): ν(Rh-N) ~491, 506; ν(Rh-Cl) ~306, 320.[2]
cis-Dichlorotetraamminethis compoundcis-[RhCl₂(NH₃)₄]ClBright-yellow>90-
fac-Trichlorotriamminerhodium(III)fac-[RhCl₃(NH₃)₃]Light-yellow91IR (cm⁻¹): δₐ(NH₃) ~1590; δₛ(NH₃) ~1318; ρᵣ(NH₃) ~837.[2]
  • Synthesis of Chloropentaamminethis compound, [RhCl(NH₃)₅]Cl₂: [2]

    • Dissolve 1 g of RhCl₃·xH₂O in 10 mL of concentrated HCl and heat for 30 minutes.

    • After complete dissolution, add 10-20 mg of solid N₂H₆Cl₂ followed by 20 mL of a hot ammonia buffer solution (pH ~8.2).[2]

    • The solution immediately turns light-yellow with the formation of the product.[1]

  • Synthesis of trans-Dichlorotetraamminethis compound, trans-[RhCl₂(NH₃)₄]Cl: [2]

    • Dissolve (NH₄)₃[RhCl₆]·H₂O in water with the addition of NH₄Cl powder and boil until the precipitate dissolves completely.

    • Add a saturated aqueous solution of CH₃COONH₄ and a few milligrams of N₂H₆Cl₂ powder, resulting in an immediate color change from red to golden-yellow. Maintain pH at ~7 by adding more CH₃COONH₄ solution.

    • Cool the solution to room temperature to precipitate golden-yellow crystals.

    • Recrystallize the product from hot HCl (2:1) by evaporation. The yield is above 30%.[3]

Pyridine Complexes

The reaction of this compound with pyridine can lead to different products depending on the solvent and the presence of a reducing agent. In the absence of a reductant, Rh(III) complexes are formed, while in the presence of a reducing agent like ethanol, Rh(I) species can be generated.

Table 2: Summary of Rhodium(III)-Pyridine Complexes

ComplexFormulaColorYield (%)Key Spectroscopic Data
fac-Trichlorotris(pyridine)rhodium(III)fac-[RhCl₃(py)₃]--1H NMR (DMF-d₇): H2 ~9-10 ppm, H3 ~7-8 ppm.[4][5]
trans-Dichlorotetrakis(pyridine)this compoundtrans-[RhCl₂(py)₄]ClYellow-Rh-Cl bond length: 2.3452 Å; Rh-N bond length: 2.064 Å.[4]
  • Synthesis of fac-Trichlorotris(pyridine)rhodium(III), fac-[RhCl₃(py)₃]: [5] This complex is typically formed when the reaction between RhCl₃·xH₂O and pyridine is carried out in a non-reducing solvent like water.[5][6]

  • Synthesis of trans-Dichlorotetrakis(pyridine)this compound, trans-[RhCl₂(py)₄]Cl: [2][4] The hydrated complex, trans-[RhCl₂(py)₄]Cl·5H₂O, is prepared by refluxing RhCl₃·3H₂O with pyridine in ethanol.[2][4] The ethanol acts as a reducing agent, facilitating the formation of the Rh(I) intermediate which is then re-oxidized.

Reactions with O-Donor Ligands

Oxygen-donor ligands, such as acetylacetonate, coordinate to Rhodium(III) to form stable chelate complexes.

Acetylacetonate Complex

This compound reacts with acetylacetone in the presence of a base to form the neutral complex, tris(acetylacetonato)rhodium(III).

Table 3: Summary of Rhodium(III)-Acetylacetonate Complex

ComplexFormulaColorYield (%)Key Spectroscopic Data
Tris(acetylacetonato)rhodium(III)Rh(acac)₃Yellow-orange-13C NMR (CDCl₃): δ ~188.8 ppm (C=O).
  • Synthesis of Tris(acetylacetonato)rhodium(III), Rh(acac)₃: The synthesis involves the reaction of RhCl₃·xH₂O with acetylacetone. The specific conditions, such as the base used and solvent, can vary.

Reactions with S-Donor Ligands

Soft sulfur-donor ligands like thioethers and dimethyl sulfoxide (DMSO) readily coordinate to the Rh(III) center.

Thioether Complexes

Ethanolic solutions of hydrated rhodium trichloride react with thioethers, such as diethyl sulfide, to yield facial (fac) and meridional (mer) isomers of [RhCl₃(SR₂)₃].[5]

Table 4: Summary of Rhodium(III)-Thioether Complexes

ComplexFormulaIsomerColorYield (%)Key Spectroscopic Data
Trichlorotris(diethylsulfide)rhodium(III)[RhCl₃(S(C₂H₅)₂)₃]fac & mer---
trans-Dichlorobis(triphenylphosphine)(alkyl 2-(phenylazo)phenyl thioether)rhodium(III)trans-[Rh(L(R))Cl₂(PPh₃)]trans---
  • Synthesis of Trichlorotris(diethylsulfide)rhodium(III), [RhCl₃(S(C₂H₅)₂)₃]: [5] Reacting an ethanolic solution of "RhCl₃(H₂O)₃" with three equivalents of diethyl sulfide yields RhCl₃(S(C₂H₅)₂)₃.[5]

Dimethyl Sulfoxide (DMSO) Complexes

This compound reacts with DMSO, which can coordinate through either the sulfur or oxygen atom, leading to linkage isomerism. The reaction products are sensitive to conditions and can result in complexes like mer,cis-[RhCl₃(S-dmso)₂(O-dmso)].[4]

Table 5: Summary of Rhodium(III)-DMSO Complexes

ComplexFormulaIsomerismColorYield (%)Key Spectroscopic Data
Trichlorotris(dimethylsulfoxide)rhodium(III)[RhCl₃(dmso)₃]Linkage (S- vs O-bonded)---

Reactions with P-Donor Ligands

Tertiary phosphines are important ligands in rhodium chemistry, often leading to the formation of catalytically active species.

Triphenylphosphine Complex (Wilkinson's Catalyst Precursor)

The reaction of this compound with an excess of triphenylphosphine in refluxing ethanol is a classic route to the Rh(I) complex, chlorotris(triphenylphosphine)rhodium(I), famously known as Wilkinson's catalyst. This reaction involves the reduction of Rh(III) to Rh(I) by the phosphine ligand.

Mechanistic Considerations

The substitution of ligands at a Rh(III) center can be broadly categorized into associative, dissociative, and interchange pathways.

Ligand_Substitution_Mechanisms cluster_Associative Associative (A) Pathway cluster_Dissociative Dissociative (D) Pathway cluster_Interchange Interchange (I) Pathway A_start [Rh(III)L₅X] A_inter [Rh(III)L₅XY] (7-coordinate intermediate) A_start->A_inter +Y A_end [Rh(III)L₅Y] + X A_inter->A_end -X D_start [Rh(III)L₅X] D_inter [Rh(III)L₅] (5-coordinate intermediate) D_start->D_inter -X D_end [Rh(III)L₅Y] D_inter->D_end +Y I_start [Rh(III)L₅X] + Y I_ts [X--Rh(III)L₅--Y] (Transition State) I_start->I_ts I_end [Rh(III)L₅Y] + X I_ts->I_end

Caption: General mechanistic pathways for ligand substitution at an octahedral Rh(III) center.

The choice of mechanism is a subject of ongoing study and is dependent on the specific reactants and conditions. For many Rh(III) systems, an interchange mechanism, which can have either associative (Iₐ) or dissociative (Iₔ) character, is often proposed.

Experimental Workflows

The synthesis of rhodium complexes from this compound generally follows a common workflow.

Synthesis_Workflow Start RhCl₃·xH₂O Dissolution Dissolve in appropriate solvent Start->Dissolution Ligand_Addition Add ligand Dissolution->Ligand_Addition Reaction React under specific conditions (e.g., heating, reflux) Ligand_Addition->Reaction Isolation Isolate crude product (e.g., filtration, precipitation) Reaction->Isolation Purification Purify product (e.g., recrystallization) Isolation->Purification Characterization Characterize product (NMR, IR, etc.) Purification->Characterization Final_Product Pure Rhodium Complex Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis of rhodium complexes.

Conclusion

This compound is a cornerstone in the synthesis of a diverse range of rhodium coordination complexes. The reactivity patterns with N-, O-, S-, and P-donor ligands are governed by a combination of kinetic and thermodynamic factors. A thorough understanding of these reactions, including the experimental conditions and underlying mechanisms, is crucial for the rational design of novel rhodium-based catalysts and therapeutic agents. This guide provides a foundational framework for researchers to explore and exploit the rich coordination chemistry of Rhodium(III).

References

Methodological & Application

Application Notes and Protocols for Rhodium(III) Chloride Catalyzed C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(III) chloride and its derivatives have emerged as powerful catalysts for a variety of carbon-carbon (C-C) bond-forming reactions. These methods are of significant interest to the pharmaceutical and fine chemical industries due to their high efficiency, functional group tolerance, and ability to construct complex molecular architectures from simple precursors. This document provides detailed application notes and protocols for several key Rh(III)-catalyzed C-C bond formation reactions, including oxidative olefination, spirocyclization, and conjugate addition.

Oxidative Olefination of N-Methoxybenzamides via C-H Activation

This protocol describes the Rh(III)-catalyzed ortho-olefination of N-methoxybenzamides, where the N-O bond acts as an internal oxidant, obviating the need for an external oxidizing agent. This method is highly efficient for the synthesis of substituted benzamides.[1][2]

Data Presentation
EntryArene SubstrateAlkene Coupling PartnerProductYield (%)
1N-methoxybenzamideEthyl acrylateEthyl (E)-3-(2-(methoxycarbamoyl)phenyl)acrylate95
24-Methyl-N-methoxybenzamideStyreneN-methoxy-4-methyl-2-styrylbenzamide88
34-Fluoro-N-methoxybenzamiden-Butyl acrylaten-Butyl (E)-3-(5-fluoro-2-(methoxycarbamoyl)phenyl)acrylate92
4N-methoxy-1-naphthamideEthyl acrylateEthyl (E)-3-(2-(methoxycarbamoyl)naphthalen-1-yl)acrylate75
5N-methoxythiophene-2-carboxamideStyreneN-methoxy-3-styrylthiophene-2-carboxamide68
Experimental Protocol

General Procedure for Rh(III)-Catalyzed Olefination: [3]

  • To a sealed tube, add the N-methoxybenzamide substrate (0.5 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol, 2.5 mol%), and AgSbF₆ (17.2 mg, 0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the alkene (0.75 mmol, 1.5 equiv.) and 1,2-dichloroethane (DCE) (2.5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired product.

Reaction Mechanism

The proposed catalytic cycle for the oxidative olefination of N-methoxybenzamides is depicted below. The reaction is initiated by C-H activation to form a rhodacycle intermediate. Coordination and insertion of the alkene, followed by β-hydride elimination, furnishes the olefinated product and a Rh(I) species. The internal oxidant (N-O bond) facilitates the regeneration of the active Rh(III) catalyst.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A [Cp*Rh(III)X₂] B Rhodacycle Intermediate A->B  Arene, -HX C-H Activation C Alkene Coordinated Complex B->C  Alkene D Post-Insertion Intermediate C->D Migratory Insertion E [Cp*Rh(I)] D->E β-Hydride Elimination + Olefinated Product Product Ortho-Olefinated Product D->Product E->A  Internal Oxidant (N-O bond cleavage) Regeneration Arene N-Methoxybenzamide Arene->B Alkene Alkene Alkene->C

Figure 1: Catalytic cycle for Rh(III)-catalyzed oxidative olefination.

Synthesis of Spirocycles via Rh(III)-Catalyzed Annulation

This protocol outlines the synthesis of spirocyclic compounds through the Rh(III)-catalyzed reaction of isoquinolones with diazo compounds. This transformation proceeds via a C-H activation/carbene insertion cascade to construct complex spiro-fused heterocyclic systems.[4][5]

Data Presentation
EntryIsoquinolone SubstrateDiazo CompoundProductYield (%)
12-Methylisoquinolin-1(2H)-one2-Diazo-1,2-diphenylethan-1-oneSpiro[isoquinoline-4,2'-oxiran]-1(2H)-one derivative85
22-Benzylisoquinolin-1(2H)-oneEthyl 2-diazoacetateSpiro[indene-1,4'-isoquinolin]-1'(2'H)-one derivative78
32-Phenylisoquinolin-1(2H)-oneDimethyl diazomalonateSpiro[isoquinoline-4,2'-malonate]-1(2H)-one derivative92
42-(4-Methoxyphenyl)isoquinolin-1(2H)-one2-Diazo-1,2-diphenylethan-1-oneSpiro[isoquinoline-4,2'-oxiran]-1(2H)-one derivative82
52-Methyl-6,7-dimethoxyisoquinolin-1(2H)-oneEthyl 2-diazoacetateSpiro[indene-1,4'-isoquinolin]-1'(2'H)-one derivative75
Experimental Protocol

General Procedure for Rh(III)-Catalyzed Spirocyclization: [4]

  • A mixture of the isoquinolone (0.2 mmol, 1.0 equiv.), the diazo compound (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%) is placed in a Schlenk tube.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,2-dichloroethane (DCE) (2.0 mL) is added, and the mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (pTLC) on silica gel (petroleum ether/ethyl acetate) to give the spirocyclic product.

Reaction Workflow

The general workflow for the synthesis of spirocycles involves the initial C-H activation of the isoquinolone, followed by the generation of a rhodium carbene species from the diazo compound. Subsequent intramolecular carbene insertion leads to the formation of the spirocyclic product.

G cluster_workflow Experimental Workflow A Combine Reactants (Isoquinolone, Diazo Compound) B Add Catalyst System ([Cp*RhCl₂]₂, AgSbF₆) A->B C Reaction under Argon (DCE, 60 °C, 12 h) B->C D Workup (Solvent Removal) C->D E Purification (pTLC) D->E F Characterization (NMR, MS) E->F

Figure 2: Experimental workflow for Rh(III)-catalyzed spirocyclization.

Conjugate Addition of Arylboronic Acids to Enones

This application note details the Rh(I)-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated enones. While often catalyzed by Rh(I) species generated in situ from Rh(III) precursors or from Rh(I) complexes directly, this reaction is a fundamental C-C bond-forming process.[6][7][8][9]

Data Presentation
EntryEnone SubstrateArylboronic AcidProductYield (%)
1Cyclohex-2-en-1-onePhenylboronic acid3-Phenylcyclohexan-1-one98
2Cyclopent-2-en-1-one4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)cyclopentan-1-one95
3Chalcone3-Tolylboronic acid1,3-Diphenyl-3-(m-tolyl)propan-1-one92
44-Phenylbut-3-en-2-one4-Chlorophenylboronic acid4-(4-Chlorophenyl)-4-phenylbutan-2-one88
5(E)-1,3-Diphenylprop-2-en-1-oneNaphthalene-2-boronic acid3-(Naphthalen-2-yl)-1,3-diphenylpropan-1-one90
Experimental Protocol

General Procedure for Rh-Catalyzed Conjugate Addition: [6][9]

  • In a flask, dissolve the enone (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.) in a mixture of dioxane and water (10:1, 5 mL).

  • Add [Rh(acac)(CO)₂] (7.7 mg, 0.03 mmol, 3 mol%) to the solution.

  • Heat the mixture at 100 °C with stirring for 3 hours.

  • After cooling, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 1,4-adduct.

Logical Relationship of Reaction Components

The successful conjugate addition relies on the interplay between the rhodium catalyst, the arylboronic acid as the nucleophile, and the enone as the electrophilic Michael acceptor.

G Catalyst Rh(I) Catalyst Arylboronic Arylboronic Acid (Nucleophile) Catalyst->Arylboronic Transmetalation Enone Enone (Electrophile) Arylboronic->Enone Nucleophilic Attack Product 1,4-Adduct Enone->Product Protonolysis

Figure 3: Logical relationship in Rh-catalyzed conjugate addition.

References

Application Notes and Protocols for Rhodium(III) Chloride in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rhodium(III) chloride (RhCl₃) as a versatile precursor in homogeneous catalysis. Detailed protocols for the preparation of active catalysts and their application in key organic transformations, including hydrogenation, hydroformylation, and C-H activation, are presented. The quantitative data from representative experiments are summarized for easy comparison, and key mechanistic cycles and workflows are visualized.

Introduction

This compound, typically in its hydrated form (RhCl₃·xH₂O), is a cornerstone precursor for the generation of a wide array of homogeneous rhodium catalysts.[1] Its utility stems from the straightforward reduction of the Rh(III) center to the catalytically active Rh(I) state in the presence of various ligands and reducing agents. This accessibility has made RhCl₃ an indispensable starting material for the synthesis of highly efficient catalysts for numerous industrial and laboratory-scale reactions.[2][3]

Catalyst Preparation from this compound

This compound is rarely used directly as a catalyst but serves as a stable and convenient precursor for the in situ or ex situ generation of active catalytic species. Key examples of catalytically active complexes prepared from RhCl₃ are detailed below.

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

Wilkinson's catalyst is a highly effective catalyst for the hydrogenation of alkenes.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (20 mL).

  • Heat the ethanol to just below its boiling point.

  • To the hot ethanol, add triphenylphosphine (PPh₃) (600 mg, a large excess) and stir until completely dissolved.

  • Add hydrated this compound (100 mg) to the solution.

  • Heat the mixture to a gentle reflux. The initial deep red-brown solution will slowly form yellow crystals, which then convert to shiny burgundy-red crystals of [RhCl(PPh₃)₃] after approximately 20 minutes of reflux.

  • Collect the product crystals by hot filtration using a Hirsch funnel.

  • Wash the crystals with three 1-mL portions of hot ethanol, followed by three 1-mL portions of diethyl ether.

  • Dry the crystals on the filter by continuous suction.

Synthesis of Hydridocarbonyltris(triphenylphosphine)rhodium(I) ([HRh(CO)(PPh₃)₃])

This complex is a key catalyst for hydroformylation reactions. It can be prepared from RhCl₃·3H₂O, PPh₃, and formaldehyde.[1] An alternative synthesis involves the reaction of trans-[RhCl(CO)(PPh₃)₂] with a reducing agent like sodium borohydride in the presence of excess PPh₃.

Experimental Protocol (from RhCl₃):

  • An ethanolic solution of this compound hydrate is treated with a large molar excess of triphenylphosphine.

  • Aqueous formaldehyde solution and ethanolic potassium hydroxide (KOH) are added to the mixture.

  • The reaction proceeds to form [HRh(CO)(PPh₃)₃] as a yellow solid.

  • The product can be isolated by filtration, washed with ethanol, and dried under vacuum.

Synthesis of Pentamethylcyclopentadienyl Rhodium Dichloride Dimer ([(Cp*RhCl₂)₂])

This dimer is a widely used precatalyst for C-H activation reactions.[5][6]

Experimental Protocol:

  • In a 100-mL round-bottom flask fitted with a reflux condenser, place this compound trihydrate (2.0 g), pentamethylcyclopentadiene (1.2 g), and methanol (60 mL).

  • Reflux the mixture gently under a nitrogen atmosphere with stirring for 48 hours.

  • Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.

  • Filter the precipitate in air through a glass sinter.

  • Reduce the volume of the red filtrate to approximately 10 mL using a rotary evaporator to obtain more red crystals.

  • Combine the crops of crystals and wash with diethyl ether (3 x 10 mL).

  • Air-dry the product to yield [(Cp*RhCl₂)₂]. A typical yield is around 95%.[5]

Applications in Homogeneous Catalysis

Hydrogenation of Alkenes

Wilkinson's catalyst, derived from RhCl₃, is a premier catalyst for the homogeneous hydrogenation of a wide variety of alkenes under mild conditions.[7]

Experimental Protocol: Hydrogenation of Cyclohexene

  • Place Wilkinson's catalyst (20.6 mg) in a 100 mL round-bottom flask equipped with a stir bar and a rubber septum.

  • Purge the flask with hydrogen gas for several minutes.

  • Add 10 mL of argon-saturated toluene to the flask and stir under a hydrogen atmosphere until the catalyst is fully dissolved, resulting in a pale yellow solution.

  • Add cyclohexene (1 mL) dropwise to the solution. A color change to dark red may be observed.

  • Continue to flush the system with hydrogen gas until the solution turns pale yellow again, indicating the consumption of the alkene.

  • The product, cyclohexane, can be analyzed by gas chromatography (GC).

Quantitative Data for Alkene Hydrogenation using Wilkinson's Catalyst

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)Reference(s)
Cyclohexene~0.5TolueneRoom Temp1< 1>95>95~200>200[7]
1-OcteneNot specifiedBenzene251Not specifiedHighHighNot specifiedNot specified[8]
StyreneNot specifiedBenzene251Not specifiedHighHighNot specifiedNot specified[8]
cis-HexeneNot specifiedBenzene2050Not specifiedHighHighNot specifiedNot specified[7]
trans-HexeneNot specifiedBenzene2050Not specifiedLower than cisLower than cisNot specifiedNot specified[7]

Catalytic Cycle for Alkene Hydrogenation with Wilkinson's Catalyst

Hydrogenation_Cycle A [RhCl(PPh₃)₃] B [RhCl(PPh₃)₂] A->B -PPh₃ C [H₂RhCl(PPh₃)₂] B->C +H₂ (Oxidative Addition) D [H₂RhCl(PPh₃)₂(alkene)] C->D +Alkene E [HRhCl(PPh₃)₂(alkyl)] D->E Migratory Insertion E->B Reductive Elimination F Alkane E->F Product Release

Caption: Catalytic cycle for the hydrogenation of an alkene using Wilkinson's catalyst.

Hydroformylation of Alkenes

Rhodium catalysts, often generated from RhCl₃ precursors, are highly active and selective for the hydroformylation (oxo process) of alkenes to produce aldehydes.[9] The active catalyst is typically a rhodium hydride complex, such as [HRh(CO)(PPh₃)₃].

Experimental Protocol: Hydroformylation of 1-Octene

  • In a high-pressure autoclave, charge the rhodium precursor (e.g., [HRh(CO)(PPh₃)₃] or generate the active species in situ from a Rh(I) precursor like Rh(acac)(CO)₂ with a phosphine ligand).

  • Add the solvent (e.g., toluene) and the alkene substrate (1-octene).

  • Pressurize the autoclave with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by GC analysis of aliquots.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • The aldehyde products (nonanal and 2-methyloctanal) can be isolated by distillation.

Quantitative Data for Rhodium-Catalyzed Hydroformylation

SubstrateCatalyst PrecursorLigandTemp (°C)Pressure (bar, CO/H₂)Time (h)Conversion (%)Aldehyde Yield (%)n/iso ratioTONTOF (h⁻¹)Reference(s)
1-OcteneRh(acac)(CO)₂Tris(2-tert-butyl-4-methylphenyl) phosphite8020 (10/10)Not specifiedHighHighNot specified>39,80039,800[8]
1-HexeneRh/supportNone15040 (20/20)24~95~95~2.5Not specified~40[10]
StyreneRh(acac)(CO)₂Tris(2-tert-butyl-4-methylphenyl) phosphite8020 (10/10)Not specifiedHighHighBranched favoredNot specified~13,200[8]
1-OcteneHRh(CO)(PPh₃)₃P(OPh)₃90152979510:1600400[11]

Catalytic Cycle for Alkene Hydroformylation

Hydroformylation_Cycle A [HRh(CO)₂(PPh₃)₂] B [HRh(CO)₂(PPh₃)(alkene)] A->B +Alkene, -PPh₃ C [R-Rh(CO)₂(PPh₃)] B->C Migratory Insertion D [R-C(O)Rh(CO)(PPh₃)] C->D +CO E [H₂Rh(C(O)R)(CO)(PPh₃)] D->E +H₂ (Oxidative Addition) E->A Reductive Elimination F Aldehyde E->F Product Release CH_Activation_Cycle A [Cp*Rh(III)X₂] B Rhodacycle Intermediate A->B C-H Activation (with directing group) C [Cp*Rh(III)(alkene)] Complex B->C +Alkene D [Cp*Rh(III)-alkyl] Intermediate C->D Migratory Insertion E Olefinated Product D->E β-Hydride Elimination F [Cp*Rh(I)] D->F Reductive Elimination F->A + Oxidant

References

Application Notes and Protocols: Rhodium(III) Chloride in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry for the production of chiral drugs and their intermediates.[1][2][3] This powerful technique enables the stereoselective reduction of prochiral olefins, ketones, and imines to yield enantiomerically enriched products with high efficiency and atom economy. While various rhodium precursors are employed, Rhodium(III) chloride (RhCl₃·3H₂O), though often used to synthesize Rh(I) precatalysts, also plays a crucial role in catalytic systems where the active species is a Rh(III) hydride. Mechanistic studies suggest that the key enantioselective step in many rhodium-catalyzed hydrogenations occurs via an octahedral Rh(III) intermediate.[4][5]

These application notes provide an overview of the utility of rhodium(III) species in asymmetric hydrogenation, detailing catalytic cycles, summarizing key performance data, and offering generalized experimental protocols for researchers in drug development and fine chemical synthesis.

Mechanistic Insights: The Role of Rh(III)

The precise mechanism of rhodium-catalyzed asymmetric hydrogenation can vary depending on the specific ligand, substrate, and reaction conditions. Two primary pathways are often discussed: the "unsaturated" pathway and the "dihydride" pathway. In many systems, particularly those relevant to pharmaceutical applications, the dihydride pathway is operative, and the stereochemistry of the final product is determined at a Rh(III) stage.[4][6]

A simplified representation of the catalytic cycle involving a Rh(III) intermediate is as follows:

  • Precatalyst Activation: A Rh(I) precatalyst, often generated in situ from a source like Rh(III) chloride, reacts with a chiral diphosphine ligand.

  • Oxidative Addition: The Rh(I) complex reacts with molecular hydrogen (H₂) via oxidative addition to form a Rh(III) dihydride species.

  • Substrate Coordination: The prochiral olefin coordinates to the Rh(III) dihydride complex.

  • Migratory Insertion: One of the hydride ligands inserts across the double bond of the coordinated substrate. This is often the rate-determining and enantioselective step.

  • Reductive Elimination: The second hydride adds to the resulting alkyl-rhodium intermediate, leading to reductive elimination of the saturated, chiral product and regeneration of the Rh(I) catalyst.

The chirality of the ligand creates a chiral environment around the rhodium center, which dictates the facial selectivity of the olefin coordination and subsequent hydride migration, ultimately leading to the preferential formation of one enantiomer of the product.

Asymmetric Hydrogenation Catalytic Cycle Rh(I)-L [Rh(I)(L)]+ Rh(III)-dihydride [Rh(III)H2(L)]+ Rh(I)-L->Rh(III)-dihydride + H2 (Oxidative Addition) Rh(III)-substrate_complex [Rh(III)H2(L)(Olefin)]+ Rh(III)-dihydride->Rh(III)-substrate_complex + Olefin Rh(III)-alkyl_hydride [Rh(III)H(Alkyl)(L*)]+ Rh(III)-substrate_complex->Rh(III)-alkyl_hydride Migratory Insertion (Enantioselective Step) Rh(III)-alkyl_hydride->Rh(I)-L Reductive Elimination Product Chiral Product Rh(III)-alkyl_hydride->Product

Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Applications in Pharmaceutical Synthesis

Rhodium-catalyzed asymmetric hydrogenation is a key technology in the synthesis of numerous active pharmaceutical ingredients (APIs) and their precursors.[1][2][3] The high enantioselectivities and turnover numbers achievable make this method industrially viable.

Drug/IntermediateSubstrate TypeChiral LigandEnantiomeric Excess (ee)Reference
L-DOPA Precursorα-(Acylamino)acrylic acid(R,R)-DIPAMP>95%[3]
Tipranavir IntermediateOlefinDuPhosHigh[3]
Candoxatril IntermediateOlefinDuPhosHigh[3]
Pregabalin IntermediateOlefinDuPhosHigh[3]
Orlistat Side ChainOlefinMeO-BIPHEP (Ru-based)High[3]

Experimental Protocols

The following are generalized protocols for conducting rhodium-catalyzed asymmetric hydrogenation. Note: These protocols should be adapted based on the specific substrate, ligand, and available laboratory equipment. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: In Situ Catalyst Preparation from a Rh(I) Precursor

This is the most common approach, where a stable Rh(I) complex is used as the starting material.

Materials:

  • Rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, [Rh(NBD)₂]BF₄, or [Rh(COD)Cl]₂)

  • Chiral diphosphine ligand (e.g., BINAP, DuPhos, Josiphos)

  • Substrate (prochiral olefin)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane, toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve the rhodium precatalyst (1 mol%) and the chiral ligand (1.1 mol%) in the chosen solvent.

    • Stir the solution at room temperature for 30-60 minutes to allow for complex formation. The solution color may change, indicating coordination of the ligand to the rhodium center.

  • Reaction Setup:

    • In a separate vessel, dissolve the substrate in the reaction solvent.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 1-24 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC if possible.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography, crystallization, or distillation.

    • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up and Analysis Rh_precatalyst Rh(I) Precursor Mix_Catalyst Mix and Stir (30-60 min) Rh_precatalyst->Mix_Catalyst Ligand Chiral Ligand Ligand->Mix_Catalyst Solvent_1 Anhydrous Solvent Solvent_1->Mix_Catalyst Autoclave Load Autoclave Mix_Catalyst->Autoclave Transfer Catalyst Solution Substrate Substrate Substrate->Autoclave Solvent_2 Anhydrous Solvent Solvent_2->Autoclave Hydrogenate Pressurize with H2 and Stir Autoclave->Hydrogenate Vent Vent H2 Hydrogenate->Vent Concentrate Concentrate Vent->Concentrate Purify Purify Product Concentrate->Purify Analyze Analyze ee% (Chiral HPLC/GC) Purify->Analyze

Caption: Workflow for asymmetric hydrogenation with in situ catalyst preparation.

Protocol 2: Generation of Active Catalyst from this compound

While less direct, Rh(III) chloride can be used to generate the active Rh(I) species in situ, often through a reduction step.

Materials:

  • This compound hydrate (RhCl₃·3H₂O)

  • Chiral diphosphine ligand

  • A reducing agent (e.g., ethanol as both solvent and reductant, or NaBH₄ in small quantities)

  • Substrate

  • Anhydrous, degassed solvent

  • Hydrogen gas

  • Autoclave

Procedure:

  • Precatalyst Generation and Activation:

    • In a Schlenk flask, suspend RhCl₃·3H₂O (1 mol%) and the chiral ligand (1.1 mol%) in a solvent like ethanol.

    • Heat the mixture gently (e.g., to 50-70 °C) for 1-2 hours. The Rh(III) is reduced to Rh(I) by the ethanol, forming the active catalyst precursor. A color change is typically observed.

  • Reaction Setup and Hydrogenation:

    • Follow steps 2 and 3 from Protocol 1, transferring the in situ generated catalyst to the autoclave containing the substrate.

  • Work-up and Analysis:

    • Follow step 4 from Protocol 1.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area. Always purge the system with an inert gas before and after the reaction.

  • Rhodium Compounds: Rhodium compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Use anhydrous and degassed solvents to avoid catalyst deactivation. Many organic solvents are flammable and should be handled in a fume hood.

  • Pressure: High-pressure reactions should only be conducted in equipment rated for the intended pressure and temperature.

By following these guidelines and adapting the protocols to specific research needs, scientists can effectively leverage the power of rhodium-catalyzed asymmetric hydrogenation for the synthesis of valuable chiral molecules.

References

Application Notes and Protocols: Rhodium(III) Chloride Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride (RhCl₃) serves as a robust and versatile catalyst precursor for a variety of carbonylation reactions, a fundamental transformation in organic synthesis that introduces a carbonyl group into a molecule. This process is of paramount importance in both academic research and industrial applications, including the synthesis of carboxylic acids, aldehydes, and amides. One of the most prominent industrial applications of rhodium-catalyzed carbonylation is the Monsanto process for the production of acetic acid from methanol, which boasts high selectivity and yield.[1][2] This document provides detailed protocols and application notes for this compound catalyzed carbonylation reactions, with a focus on the well-established Monsanto process and other relevant carbonylation reactions.

Core Concepts and Mechanism

The catalytic cycle of rhodium-catalyzed carbonylation, particularly in the Monsanto process, is a well-studied mechanism.[2][3] Although RhCl₃ is the starting material, the active catalytic species is typically an anionic rhodium(I) complex, cis-[Rh(CO)₂I₂]⁻, which is formed in situ.[1][2] The reaction mechanism involves a series of key steps:

  • Formation of the Active Catalyst: this compound is reduced in the presence of carbon monoxide (CO) and an iodide promoter (often hydroiodic acid or methyl iodide) to the active Rh(I) species.[1][4]

  • Oxidative Addition: The substrate, typically an alkyl or aryl iodide, undergoes oxidative addition to the Rh(I) center, forming a hexacoordinate Rh(III) intermediate.[2][3] This step is often the rate-determining step of the reaction.[2]

  • Migratory Insertion: A migratory insertion of a carbonyl group into the rhodium-alkyl/aryl bond occurs, forming an acyl-rhodium(III) complex.[2]

  • Reductive Elimination: The final product, an acyl iodide, is formed via reductive elimination from the Rh(III) complex, regenerating the active Rh(I) catalyst.[2]

  • Hydrolysis: In the case of acetic acid synthesis, the resulting acetyl iodide is hydrolyzed to produce acetic acid and regenerate the iodide promoter.[2][4]

Experimental Protocols

Protocol 1: Carbonylation of Methanol to Acetic Acid (Monsanto Process)

This protocol outlines the general conditions for the carbonylation of methanol, inspired by the industrial Monsanto process.

Materials:

  • This compound trihydrate (RhCl₃·3H₂O)

  • Methanol (CH₃OH)

  • Methyl iodide (CH₃I) or Hydroiodic acid (HI) (as promoter)

  • Carbon monoxide (CO)

  • Acetic acid (as solvent)

  • Water

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add the solvent (acetic acid), water, methanol, and the iodide promoter (methyl iodide or hydroiodic acid).

  • Add the this compound trihydrate catalyst.

  • Seal the reactor and purge it several times with carbon monoxide to remove any air.

  • Pressurize the reactor with carbon monoxide to the desired pressure (typically 30–60 atm).[2]

  • Heat the reactor to the reaction temperature (typically 150–200 °C) with vigorous stirring.[2]

  • Maintain the reaction under these conditions for the specified time. The reaction progress can be monitored by the uptake of carbon monoxide.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • The product, acetic acid, can be purified by distillation.

Table 1: Typical Reaction Conditions for Methanol Carbonylation

ParameterValueReference
CatalystRhCl₃·3H₂O[1]
PromoterMethyl Iodide (CH₃I) or Hydroiodic Acid (HI)[1][4]
SubstrateMethanol (CH₃OH)[2]
SolventAcetic Acid[5]
Pressure (CO)30–60 atm[2]
Temperature150–200 °C[2]
Selectivity>99% for Acetic Acid[2][6]
Protocol 2: Reductive Carbonylation of Aryl Iodides to Arylaldehydes

This protocol describes the synthesis of arylaldehydes from aryl iodides using a rhodium-based catalytic system.

Materials:

  • This compound trihydrate (RhCl₃·3H₂O)

  • Aryl iodide (e.g., Iodobenzene)

  • Triphenylphosphine (PPh₃) (as ligand)

  • Triethylamine (Et₃N) (as base)

  • Dimethylacetamide (DMA) (as solvent)

  • Syngas (CO/H₂)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, combine the aryl iodide, RhCl₃·3H₂O, triphenylphosphine, and triethylamine.

  • Add the solvent (DMA) under an inert atmosphere.

  • Purge the flask with syngas (CO/H₂).

  • Pressurize the flask with syngas to the desired pressure (e.g., 5 bar CO: 5 bar H₂).[7]

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) with stirring.[7]

  • Maintain the reaction for the required duration (e.g., 12 hours).[7]

  • After cooling to room temperature, carefully vent the excess gas.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Table 2: Optimized Conditions for Reductive Carbonylation of Iodobenzene

ParameterValueReference
CatalystRhCl₃·3H₂O (2.5 mol%)[7]
LigandPPh₃ (10 mol%)[7]
BaseEt₃N (1.2 mmol)[7]
SubstrateIodobenzene (1 mmol)[7]
SolventDMA (2 mL)[7]
Gas PressureCO (5 bar) / H₂ (5 bar)[7]
Temperature90 °C[7]
Time12 h[7]
Yield95%[7]

Visualizations

Catalytic Cycle of the Monsanto Process

The following diagram illustrates the key steps in the catalytic cycle for the carbonylation of methanol to acetic acid, as described in the Monsanto process.

Monsanto_Process cluster_main_cycle Rhodium Catalytic Cycle cluster_organic_cycle Organic Cycle RhI cis-[Rh(CO)₂I₂]⁻ (Active Catalyst) RhIII_Me [(CH₃)Rh(CO)₂I₃]⁻ RhI->RhIII_Me + CH₃I (Oxidative Addition) MeOH CH₃OH AcI CH₃COI RhIII_Acyl [(CH₃CO)Rh(CO)I₃]⁻ RhIII_Me->RhIII_Acyl Migratory Insertion RhIII_CO [(CH₃CO)Rh(CO)₂I₃]⁻ RhIII_Acyl->RhIII_CO + CO RhIII_CO->RhI - CH₃COI (Reductive Elimination) AcOH CH₃COOH MeI CH₃I MeOH->MeI + HI AcI->AcOH + H₂O (Hydrolysis)

Caption: Catalytic cycle of the Monsanto acetic acid process.

Experimental Workflow for a General Carbonylation Reaction

This diagram outlines a typical experimental workflow for performing a rhodium-catalyzed carbonylation reaction in a laboratory setting.

Experimental_Workflow start Start setup Assemble and dry glassware (e.g., autoclave or Schlenk flask) start->setup reagents Charge reactor with: - RhCl₃·3H₂O - Substrate - Promoter/Ligand/Base - Solvent setup->reagents purge Purge reactor with inert gas and then with CO reagents->purge pressurize Pressurize with CO (or Syngas) purge->pressurize react Heat to reaction temperature and stir for specified time pressurize->react cool Cool to room temperature react->cool vent Carefully vent excess gas cool->vent workup Reaction workup: - Quenching - Extraction vent->workup purify Purify product (e.g., distillation, chromatography) workup->purify analyze Analyze product (e.g., NMR, GC-MS) purify->analyze end End analyze->end

Caption: General experimental workflow for carbonylation.

Safety Considerations

  • Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood. The use of a CO detector is highly recommended.

  • High Pressure: Reactions involving high-pressure gases should be conducted in appropriate high-pressure reactors by trained personnel. Ensure the reactor is properly sealed and pressure-tested before use.

  • Corrosive Reagents: Iodide sources such as HI and I₂ are corrosive.[4][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Rhodium Compounds: While not acutely toxic, rhodium compounds should be handled with care to avoid inhalation or skin contact.

Conclusion

This compound is a highly effective catalyst precursor for a range of carbonylation reactions, offering high efficiency and selectivity. The protocols and data presented here provide a solid foundation for researchers to explore and develop novel synthetic methodologies. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for successful and safe experimentation.

References

Application of Rhodium(III) Chloride in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(III) chloride (RhCl₃), particularly in its hydrated form (RhCl₃·3H₂O), serves as a versatile and indispensable precatalyst in a myriad of organic transformations.[1] Its applications span from fundamental bond-forming reactions to the synthesis of complex heterocyclic scaffolds crucial in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key areas of organic synthesis, including C-H activation, hydrogenation, carbonylation, and cross-coupling reactions.

C-H Activation and Functionalization

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the construction of complex molecules from simple, readily available starting materials, offering high efficiency and regioselectivity.[2][3] A common and highly effective precatalyst for these transformations is the pentamethylcyclopentadienyl this compound dimer, [Cp*RhCl₂]₂, which can be readily synthesized from RhCl₃·3H₂O.[4][5]

Application Note: Synthesis of Isoquinolones

The isoquinolone core is a prevalent motif in numerous biologically active compounds.[6][7] Rhodium(III)-catalyzed C-H activation provides a direct and atom-economical route to access substituted isoquinolones through the coupling of benzhydroxamic acids with alkynes or cyclopropenes.[6][7] The reaction typically proceeds under mild conditions with good functional group tolerance.

General Workflow for Isoquinolone Synthesis:

sub Substrates (O-pivaloyl benzhydroxamic acid, Cyclopropene) reac Reaction Mixture sub->reac cat [Cp*RhCl₂]₂ Precatalyst cat->reac add Additive (e.g., CsOAc) add->reac sol Solvent (e.g., MeOH) sol->reac workup Workup & Purification (Concentration, Column Chromatography) reac->workup Stir at 23 °C, 8h prod Purified Isoquinolone workup->prod

Caption: General workflow for Rh(III)-catalyzed isoquinolone synthesis.

Quantitative Data for Isoquinolone Synthesis:

Substrate 1Substrate 2Catalyst Loading (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Ref
O-pivaloyl benzhydroxamic acid3,3-dimethylcyclopropene1CsOAcMeOH23899[6]
N-(pivaloyloxy)benzamideEthylene (1 atm)2.5AgSbF₆CF₃CH₂OH251296
N-(pivaloyloxy)benzamidePropyne (1 atm)2.5AgSbF₆CF₃CH₂OH251295

Experimental Protocol: Synthesis of 4-Methyl-3-phenylisoquinolin-1(2H)-one

A 1.5-dram vial is charged with a stir bar, O-pivaloyl benzhydroxamic acid (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (1 mol%, 0.002 mmol), and CsOAc (0.4 mmol, 2.0 equiv).[6] Methanol (1 mL) is added, and the mixture is stirred for 30 seconds.[6] 3,3-Dimethylcyclopropene (0.22 mmol, 1.1 equiv) is then added, and the reaction mixture is allowed to stir for 8 hours at 23 °C.[6] Upon completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel (2:1 Hexanes/EtOAc with 1% Et₃N) to afford the desired isoquinolone as a white solid (99% yield).[6]

Application Note: Synthesis of Indoles

The indole scaffold is a cornerstone of medicinal chemistry. Rhodium(III)-catalyzed C-H activation enables the synthesis of substituted indoles from anilines and alkynes.[8][9][10] These methods often utilize a directing group on the aniline nitrogen, which can be transient, to guide the regioselective C-H activation at the ortho-position. The use of an internal oxidant, such as an N-N or N-O bond within the directing group, allows for redox-neutral transformations.[8][10]

Proposed Catalytic Cycle for Indole Synthesis:

RhIII_cat [Cp*Rh(III)]²⁺ rhodacycle Rhodacycle Intermediate RhIII_cat->rhodacycle + Aniline, - H⁺ (C-H Activation) aniline N-nitrosoaniline alkyne_coord Alkyne Coordination rhodacycle->alkyne_coord + Alkyne migratory_insertion Migratory Insertion alkyne_coord->migratory_insertion alkenyl_rh Alkenyl-Rh(III) Intermediate migratory_insertion->alkenyl_rh cyclization Cyclization alkenyl_rh->cyclization RhI_intermediate Rh(I) Intermediate cyclization->RhI_intermediate - Indole indole Indole Product cyclization->indole RhI_intermediate->RhIII_cat Reoxidation reoxidation N-N Bond Cleavage (Reoxidation)

Caption: Proposed mechanism for Rh(III)-catalyzed indole synthesis.[8]

Quantitative Data for Indole Synthesis:

Aniline DerivativeAlkyneCatalyst Loading (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Ref
N-nitroso-N-methylanilineDiphenylacetylene2.5NaOAcDCE801295[8]
N-nitroso-N-ethylaniline1-phenyl-1-propyne2.5NaOAcDCE801288[8]
N-nitrosoanilineDiphenylacetylene2.5tBuCOOHDCE/H₂O802492[8]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Indole Synthesis

To a screw-capped vial are added N-nitrosoaniline (0.2 mmol, 1.0 equiv), alkyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (0.4 mmol, 2.0 equiv).[8] Dichloroethane (DCE, 1.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired indole product.[8]

Hydrogenation Reactions

Rhodium catalysts are highly effective for the hydrogenation of a wide range of functional groups.[11] While Wilkinson's catalyst, a Rh(I) complex, is famously used for this purpose, this compound can serve as a precursor to catalytically active species for hydrogenation.[12] In some systems, Rh(III) complexes themselves, particularly those with chiral ligands, are efficient catalysts for asymmetric hydrogenation, providing access to enantiomerically enriched products.[13][14]

Application Note: Asymmetric Hydrogenation of Enamines

The asymmetric hydrogenation of prochiral enamines is a critical transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals. Chiral rhodium complexes, often generated in situ from a rhodium precursor and a chiral phosphine ligand, can catalyze this reaction with high enantioselectivity.

General Scheme for Asymmetric Hydrogenation:

Enamine Prochiral Enamine Chiral_Amine Enantioenriched Amine Enamine->Chiral_Amine Catalyst, H₂ (1.0 MPa) Solvent, 50 °C H2 H₂ Catalyst [Rh(COD)(bisphosphine)]OTf (Chiral Catalyst)

Caption: Asymmetric hydrogenation of an enamine to a chiral amine.

Quantitative Data for Asymmetric Hydrogenation of a Tetrasubstituted Enamine:

CatalystS/C ratioSolventTemp (°C)Pressure (MPa)Conversion (%)ee (%)Ref
[Rh(cod)((2S,4S)-ptbp-skewphos)]OTf / K₂CO₃202-propanol501.0>99>95[14]
[Rh(cod)((2S,5S)-Me-duphos)]OTf202-propanol501.083low[14]
[Rh(cod)((2S,4S)-Et-ferrotane)]OTf202-propanol501.080low[14]

Experimental Protocol: Asymmetric Hydrogenation of a Tetrasubstituted Enamine

In a glovebox, a glass vial is charged with the tetrasubstituted enamine (0.1 mmol, 1.0 equiv), [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf (0.005 mmol, 5 mol%), and K₂CO₃ (0.01 mmol, 10 mol%).[14] Anhydrous 2-propanol (1.0 mL) is added, and the vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 1.0 MPa. The reaction is stirred at 50 °C for 16-22 hours. After cooling and venting the autoclave, the conversion and enantiomeric excess are determined by chiral HPLC analysis.[14]

Carbonylation Reactions

Rhodium-catalyzed carbonylation reactions are of significant industrial importance, most notably in the Monsanto and Cativa processes for acetic acid synthesis. This compound is a common precursor for the catalytically active rhodium(I) species in these processes.[1] In laboratory-scale synthesis, Rh(III)-catalyzed carbonylations are employed for the synthesis of aldehydes, ketones, and carboxylic acid derivatives.

Application Note: Reductive Carbonylation of Aryl Iodides

The conversion of aryl halides to arylaldehydes is a fundamental transformation. A catalytic system derived from RhCl₃·3H₂O and a phosphine ligand can efficiently catalyze the reductive carbonylation of aryl iodides with syngas (a mixture of CO and H₂).[15]

Quantitative Data for Reductive Carbonylation of Iodobenzene:

Catalyst Loading (mol%)LigandBaseSolventTemp (°C)CO/H₂ Pressure (atm)Time (h)Yield (%)Ref
2.5PPh₃ (10 mol%)Et₃NDMA9020/201299[15]
2.5PPh₃ (10 mol%)Et₃NDMA9010/101292[15]
2.5PPh₃ (10 mol%)Et₃NDMA9040/401299[15]

Experimental Protocol: Reductive Carbonylation of Iodobenzene to Benzaldehyde

In a high-pressure reactor, RhCl₃·3H₂O (0.025 mmol, 2.5 mol%), PPh₃ (0.1 mmol, 10 mol%), iodobenzene (1.0 mmol, 1.0 equiv), and Et₃N (1.2 mmol, 1.2 equiv) are dissolved in N,N-dimethylacetamide (DMA, 2 mL).[15] The reactor is sealed, purged with CO, and then pressurized with CO (20 atm) and H₂ (20 atm). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature and carefully venting the reactor, the yield of benzaldehyde is determined by GC analysis using an internal standard.[15]

Cross-Coupling Reactions

Rhodium catalysts offer unique reactivity in cross-coupling reactions, often complementing palladium-based systems. Rhodium(III) species can participate in catalytic cycles involving transmetalation, oxidative addition, and reductive elimination to form C-C and C-heteroatom bonds.

Application Note: Three-Component Syn-Carboamination of Alkenes

The difunctionalization of alkenes is a powerful tool for rapidly increasing molecular complexity. A Rh(III)-catalyzed three-component reaction involving an alkene, an arylboronic acid, and a dioxazolone enables the stereoselective synthesis of valuable α-amino acid derivatives.[16][17]

Proposed Mechanism for Three-Component Carboamination:

RhIII_cat [CpRh(III)]⁺ Rh_aryl [CpRh(III)-Ar] RhIII_cat->Rh_aryl + ArB(OH)₂ (Transmetalation) arylboronic_acid ArB(OH)₂ migratory_insertion Migratory Insertion (Turnover Limiting) Rh_aryl->migratory_insertion + Alkene alkene Alkene Rh_alkyl [Cp*Rh(III)-alkyl] migratory_insertion->Rh_alkyl Rh_nitrene Rh(V)-nitrene Rh_alkyl->Rh_nitrene + Dioxazolone, - CO₂ dioxazolone Dioxazolone product Carboamination Product Rh_nitrene->product Reductive Elimination reductive_elimination Reductive Elimination product->RhIII_cat Proto-demetalation

Caption: Proposed mechanism for Rh(III)-catalyzed three-component carboamination.[16]

Quantitative Data for Three-Component Carboamination:

AlkeneArylboronic AcidDioxazoloneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Ref
Methyl acrylatePhenylboronic acid3-Phenyldioxazolone5MeOH2585[16]
Acrylonitrile4-Methoxyphenylboronic acid3-Phenyldioxazolone5MeOH2578[16]
StyrenePhenylboronic acid3-Methyldioxazolone5MeOH2565[16]

Experimental Protocol: General Procedure for Three-Component Carboamination

To a vial is added [Cp*RhCl₂]₂ (0.01 mmol, 2.5 mol%), AgSbF₆ (0.04 mmol, 10 mol%), and MeOH (0.6 M). The mixture is stirred at 25 °C for 30 minutes. Then, the dioxazolone (1.0 equiv), arylboronic acid (2.5 equiv), and alkene (3.0 equiv) are added sequentially. The reaction is stirred at 25 °C until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then concentrated and purified by column chromatography to afford the desired carboamination product.[16]

Conclusion

This compound is a gateway to a rich and diverse field of catalytic organic synthesis. Its ability to serve as a robust precatalyst for a range of transformations, including C-H activation, hydrogenation, carbonylation, and cross-coupling, underscores its importance in both academic research and industrial applications. The protocols and data presented herein provide a foundation for researchers to explore and exploit the vast potential of rhodium catalysis in the development of novel synthetic methodologies and the efficient construction of valuable molecules.

References

Application Notes and Protocols: Rhodium(III) Chloride as a Precursor for Wilkinson's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilkinson's catalyst, with the chemical formula [RhCl(PPh₃)₃], is a cornerstone of homogeneous catalysis, renowned for its efficiency in the hydrogenation of alkenes.[1][2][3][4][5][6][7] This application note provides a detailed overview of the synthesis of Wilkinson's catalyst using rhodium(III) chloride (RhCl₃·xH₂O) as a precursor. This compound, a readily available and air-stable compound, serves as the starting material for the synthesis of this pivotal rhodium(I) catalyst.[8][9][10] The protocols and data presented herein are intended to guide researchers in the successful preparation and application of this versatile catalyst.

Synthesis of Wilkinson's Catalyst from this compound

The synthesis of Wilkinson's catalyst involves the reduction of rhodium(III) to rhodium(I) in the presence of triphenylphosphine (PPh₃).[1][3] Triphenylphosphine serves a dual role in this reaction, acting as both a reducing agent and a ligand.[1][3] An excess of triphenylphosphine is used to ensure the complete reduction of the rhodium center and to provide the three phosphine ligands that coordinate to the rhodium(I) ion in the final square planar complex.[1][2][3][5][6][7] The reaction is typically carried out in refluxing ethanol.[1][3][5]

Key Reaction Parameters and Quantitative Data

The following table summarizes the key reactants and products involved in a typical synthesis of Wilkinson's catalyst.

Compound Formula Molar Mass ( g/mol ) Typical Amount Role
This compound trihydrateRhCl₃·3H₂O263.31101.2 mgRhodium precursor
TriphenylphosphinePPh₃262.29600.3 mgReducing agent & Ligand
EthanolC₂H₅OH46.0720 mLSolvent
Wilkinson's Catalyst[RhCl(PPh₃)₃]925.2284.8% yieldProduct (Catalyst)

Data sourced from a representative experimental procedure.[11]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of Wilkinson's catalyst from this compound trihydrate.

Materials:

  • This compound trihydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Absolute Ethanol

  • Diethyl ether

  • Round bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Hirsch funnel and filter flask

  • Heating mantle

Procedure:

  • Add 20 mL of absolute ethanol to a 25 mL round bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the ethanol to just below its boiling point.

  • Add 600.3 mg of triphenylphosphine to the hot ethanol and stir until it is completely dissolved.

  • To this solution, add 101.2 mg of this compound trihydrate.

  • Allow the resulting solution to reflux for approximately 20 minutes. A color change to a dark red solution and the formation of crystals should be observed.

  • After the reflux period, cool the mixture to room temperature and then in an ice bath to maximize crystallization.

  • Filter the dark red crystals using a Hirsch funnel.

  • Wash the collected crystals with three 1 mL portions of hot ethanol.

  • Subsequently, wash the crystals with three 1 mL portions of diethyl ether.

  • Dry the resulting Wilkinson's catalyst on the filter by continuous suction to obtain the final product.[11][12]

Visualization of the Synthesis and Catalytic Cycle

Experimental Workflow for Wilkinson's Catalyst Synthesis

The following diagram illustrates the key steps in the laboratory synthesis of Wilkinson's catalyst.

G A 1. Dissolve PPh₃ in hot ethanol B 2. Add RhCl₃·3H₂O A->B C 3. Reflux for 20 minutes B->C D 4. Cool and filter crystals C->D E 5. Wash with hot ethanol D->E F 6. Wash with diethyl ether E->F G 7. Dry the final product [RhCl(PPh₃)₃] F->G

Caption: Experimental workflow for the synthesis of Wilkinson's catalyst.

Catalytic Cycle of Alkene Hydrogenation

Wilkinson's catalyst is a pre-catalyst that becomes active upon dissociation of a triphenylphosphine ligand.[6] The following diagram depicts the generally accepted catalytic cycle for the hydrogenation of an alkene.

G cluster_0 Catalytic Cycle A [RhCl(PPh₃)₃] (16e⁻, pre-catalyst) B [RhCl(PPh₃)₂] (14e⁻, active catalyst) A->B - PPh₃ C [Rh(H)₂Cl(PPh₃)₂] (16e⁻, dihydrido complex) B->C + H₂ (Oxidative Addition) D [Rh(H)₂Cl(alkene)(PPh₃)₂] (18e⁻, π-complex) C->D + Alkene E [Rh(H)(alkyl)Cl(PPh₃)₂] (16e⁻, alkyl complex) D->E Migratory Insertion E->B - Alkane (Reductive Elimination)

Caption: Catalytic cycle of alkene hydrogenation using Wilkinson's catalyst.

Applications in Drug Development and Organic Synthesis

Wilkinson's catalyst is highly valued in organic synthesis and drug development due to its high selectivity for the hydrogenation of unhindered alkenes.[4][13] It can selectively reduce carbon-carbon double bonds without affecting other functional groups such as esters, ketones, and nitro groups.[6][13] This chemoselectivity is crucial in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[2] Beyond hydrogenation, the catalyst and its derivatives are also employed in other transformations like hydroformylation, hydrosilylation, and hydroboration.[1]

Safety and Handling

This compound solid is hygroscopic and hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[9] Wilkinson's catalyst is an air-stable solid.[5] Standard laboratory procedures for handling chemical reagents should be followed.

This document provides a comprehensive guide for the synthesis of Wilkinson's catalyst from this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols for Reactions Utilizing Rhodium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride (RhCl₃), particularly in its hydrated form (RhCl₃·nH₂O), is a versatile and widely utilized precursor and catalyst in organic synthesis and drug development.[1] Its ability to catalyze a diverse range of chemical transformations, often with high efficiency and selectivity, makes it an invaluable tool for the construction of complex molecular architectures.[2][3] This document provides detailed application notes and experimental protocols for key reactions employing this compound, with a focus on C-H activation, hydrogenation, and cross-coupling reactions. The methodologies are presented to be readily applicable in a research and development setting.

Rhodium(III)-Catalyzed C-H Activation

Rhodium(III) complexes are powerful catalysts for C-H functionalization, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These reactions are highly atom-economical and offer novel retrosynthetic disconnections for the synthesis of complex molecules, including pharmaceuticals and functional materials.[2]

Application Note: Synthesis of Heterocycles via C-H Activation

Rhodium(III)-catalyzed C-H activation is a prominent method for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles such as indoles, isoquinolines, and pyrimidinones.[3][6] The reactions typically proceed under mild conditions, exhibit good functional group tolerance, and offer high regioselectivity, often directed by a chelating group on the substrate.[2][4]

Experimental Protocol: Synthesis of Isoquinolines

This protocol describes the synthesis of 1-aminoisoquinoline derivatives through a Rh(III)-catalyzed C-H functionalization of 3-aryl-2H-benzo[e][2][6][7]thiadiazine-1,1-dioxides with alkynes, which involves the formation of a C-C and a C-N bond followed by desulfonylation.[2]

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl this compound dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Cu(OAc)₂ (Copper(II) acetate)

  • Substituted 3-aryl-2H-benzo[e][2][6][7]thiadiazine-1,1-dioxide

  • Substituted alkyne

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)[8]

  • Argon or Nitrogen atmosphere

Procedure:

  • To a sealed reaction vessel, add the 3-aryl-2H-benzo[e][2][6][7]thiadiazine-1,1-dioxide (0.2 mmol, 1.0 equiv), the alkyne (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (2.5-5 mol%), AgSbF₆ (10-20 mol%), and Cu(OAc)₂ (1.0-2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous solvent (DCE or MeOH, 0.5-1.0 mL).

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.[8][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline derivative.

Quantitative Data: C-H Activation Reactions
EntryArene SubstrateAlkene/Alkyne PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1N-methyl benzamiden-butyl acrylate[CpRhCl₂]₂ / AgSbF₆ / Cu(OAc)₂DCE1101251[5]
2N-pyrimidyl indolen-butyl acrylate[CpRhCl₂]₂ / AgSbF₆ / Cu(OAc)₂DCE1101250[5]
3Benzo[h]quinolineBenzyl azide[{RhCpCl₂}₂] / AgSbF₆DCE---[10]
4Ethyl 2-methylbenzoateEthyl acrylate[RhCpCl₂]₂ / AgSbF₆ / Cu(OAc)₂DCE11012high[9]
5Triazene-substituted areneAcrylate[{Cp*RhCl₂}₂] / AgOAc / Cu(OAc)₂·H₂OMeOH90--[8]

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

C_H_Activation Rh_III [CpRh(III)X₂]₂ Active_Catalyst Active [CpRh(III)] Catalyst Rh_III->Active_Catalyst Activation Coordination Coordination to Directing Group Active_Catalyst->Coordination Substrate C_H_Activation C-H Activation (CMD) Coordination->C_H_Activation Rhodacycle Rhodacycle Intermediate C_H_Activation->Rhodacycle Alkene_Coordination Alkene/Alkyne Coordination Rhodacycle->Alkene_Coordination Alkene/Alkyne Insertion Migratory Insertion Alkene_Coordination->Insertion Intermediate Alkyl/Vinyl-Rh(III) Intermediate Insertion->Intermediate Reductive_Elimination β-Hydride Elimination / Reductive Elimination Intermediate->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Rh_I [Rh(I)] Species Reductive_Elimination->Rh_I Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Active_Catalyst Regeneration Rh_I->Active_Catalyst Oxidation Hydrogenation_Workflow Start Start Setup Charge Schlenk tube with substrate and catalyst Start->Setup Add_Solvent Add solvent Setup->Add_Solvent Purge Purge with H₂ Add_Solvent->Purge React Stir under H₂ atmosphere at room temperature Purge->React Monitor Monitor reaction progress (GC, NMR) React->Monitor Completion Reaction complete? Monitor->Completion Completion->React No Workup Vent H₂ and filter Completion->Workup Yes Product Isolate Product Workup->Product Catalyst Recover and recycle catalyst Workup->Catalyst End End Product->End Catalyst->End Cross_Coupling_Logic Start Reactants: Aryl Halide 1 Aryl Halide 2 Reductant Coupling Reductive Cross-Coupling Start->Coupling Catalyst Rhodium Catalyst + Ligand Catalyst->Coupling Reaction Reaction Conditions: Solvent, Temperature, Time Reaction->Coupling Product Cross-Coupled Product Coupling->Product Byproducts Homocoupling Byproducts Coupling->Byproducts

References

Application Notes and Protocols for Rhodium(III) Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(III) chloride and its derivatives, particularly organometallic complexes like [Cp*RhCl₂]₂, have emerged as powerful catalysts in modern organic synthesis. Their ability to facilitate a wide range of transformations, most notably through C-H bond activation, has made them invaluable tools for the construction of complex molecular architectures, including various heterocyclic scaffolds relevant to medicinal chemistry and drug development.[1][2][3] This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, with a focus on mechanisms, quantitative data, and practical methodologies.

C-H Activation and Annulation for Heterocycle Synthesis

Rhodium(III) catalysts, especially [Cp*RhCl₂]₂, are highly effective in directing C-H activation for the synthesis of a diverse array of nitrogen- and oxygen-containing heterocycles such as isocoumarins, isoquinolones, and indoles.[4][5][6][7][8][9][10][11][12] These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, enabling the selective activation of a typically inert C-H bond.

Synthesis of Isocoumarins via C-H Activation/Annulation

A prominent application of Rh(III) catalysis is the synthesis of isocoumarins from benzoic acids or their derivatives.[4][5][13][14] The following protocols detail the synthesis of isocoumarins through the annulation of enaminones with iodonium ylides.

Experimental Protocol: Synthesis of Isocoumarins [5][6]

  • Materials:

    • Enaminone (1.0 equiv)

    • Iodonium ylide (3.0 equiv)

    • [Cp*RhCl₂]₂ (5 mol%)

    • AgSbF₆ (10 mol%)

    • Acetic acid (AcOH) (5.0 equiv)

    • 1,2-Dichloroethane (DCE) (0.1 M)

  • Procedure:

    • To a 10 mL screw-cap vial, add the enaminone (0.2 mmol), iodonium ylide (0.6 mmol), [Cp*RhCl₂]₂ (6.2 mg), AgSbF₆ (6.9 mg), and acetic acid (60.0 mg, 1.0 mmol).

    • Add 2 mL of DCE to the vial.

    • Seal the vial and stir the reaction mixture at 100 °C for 16 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired isocoumarin product.

Quantitative Data: Optimization of Isocoumarin Synthesis [5]

EntryCatalyst (mol%)Additive (mol%)SolventYield (%)
1[CpRhCl₂]₂ (5)KOAc (50)DCE42
2[CpRhCl₂]₂ (5)KOAc (50)Toluene39
3[CpRhCl₂]₂ (5)KOAc (50)Dioxane16
4[CpRhCl₂]₂ (5)AcOH (500)DCE80
5[{Ru(p-cymene)Cl₂}]₂ (5)KOAc (50)DCETrace

Proposed Catalytic Cycle for Isocoumarin Synthesis

The reaction is believed to proceed through the following catalytic cycle:

G cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output A [CpRh(III)X₂]₂ B CpRh(III)X₂L A->B Ligand Exchange C Rhodacycle Intermediate B->C C-H Activation D Carbene Insertion C->D Coordination & Insertion E Annulation Product D->E Reductive Elimination E->A Oxidation Isocoumarin Isocoumarin E->Isocoumarin F Rh(I) Species Enaminone Enaminone Enaminone->B Ylide Ylide Ylide->D

Caption: Proposed catalytic cycle for the synthesis of isocoumarins.

Hydrogenation of Alkenes

While Rh(III) chloride itself is not typically the direct catalyst for hydrogenation, it serves as a common precursor to catalytically active Rh(I) species, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]).[15][16] The in situ or ex situ reduction of Rh(III) to Rh(I) is a crucial step in these catalytic processes.

Experimental Protocol: Preparation of Wilkinson's Catalyst from RhCl₃·3H₂O [15]

  • Materials:

    • This compound trihydrate (RhCl₃·3H₂O)

    • Triphenylphosphine (PPh₃)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve RhCl₃·3H₂O in ethanol.

    • Add an excess of triphenylphosphine (at least 4 equivalents) to the solution.

    • Reflux the mixture with stirring. The color of the solution will change, and a crystalline product will precipitate.

    • Cool the mixture to room temperature and filter the red-brown solid.

    • Wash the solid with ethanol and then ether.

    • Dry the product under vacuum to yield Wilkinson's catalyst.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

  • Materials:

    • Alkene (1.0 equiv)

    • Wilkinson's catalyst (0.1-1 mol%)

    • Solvent (e.g., toluene, benzene, or THF)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable reaction vessel (e.g., a Schlenk flask or a Parr hydrogenator), dissolve the alkene and Wilkinson's catalyst in the solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the system with hydrogen gas several times.

    • Stir the reaction mixture under a positive pressure of hydrogen (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Quantitative Data: Hydrogenation of Various Alkenes

SubstrateCatalyst Loading (mol%)SolventH₂ Pressure (atm)Time (h)Conversion (%)
1-Hexene0.5Toluene12>99
Cyclohexene0.5Benzene11>99
Styrene1THF23>99

Catalytic Cycle for Alkene Hydrogenation with Wilkinson's Catalyst

G cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output A RhCl(PPh₃)₃ B RhCl(PPh₃)₂ A->B -PPh₃ C H₂RhCl(PPh₃)₂ B->C +H₂ (Oxidative Addition) D H₂RhCl(Alkene)(PPh₃)₂ C->D +Alkene E HRhCl(Alkyl)(PPh₃)₂ D->E Migratory Insertion E->B -Alkane (Reductive Elimination) Alkane Alkane E->Alkane Alkene Alkene Alkene->C H2 H2 H2->B

Caption: Catalytic cycle for the hydrogenation of alkenes using Wilkinson's catalyst.

Hydroformylation of Olefins

This compound is a precursor for active rhodium catalysts in hydroformylation, an important industrial process for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen.[17][18][19][20][21] The active catalyst is typically a rhodium(I) complex, often with phosphine ligands.

Experimental Protocol: General Procedure for Olefin Hydroformylation [17]

  • Materials:

    • Olefin

    • This compound trihydrate

    • Triphenylphosphine (or other suitable phosphine ligand)

    • Solvent (e.g., toluene, THF)

    • Syngas (a mixture of CO and H₂)

  • Procedure:

    • The active catalyst is often generated in situ. Charge a high-pressure autoclave with RhCl₃·3H₂O, the phosphine ligand, and the solvent under an inert atmosphere.

    • Heat the mixture under pressure with syngas to form the active Rh(I) hydride complex.

    • Introduce the olefin into the autoclave.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 10-100 atm) and heat to the reaction temperature (e.g., 80-120 °C).

    • Maintain the reaction under constant pressure with stirring until the desired conversion is achieved.

    • Cool the reactor to room temperature and carefully vent the excess gas.

    • The product aldehydes can be isolated by distillation.

Quantitative Data: Hydroformylation of Propylene

Catalyst PrecursorLigandTemperature (°C)Pressure (atm)n/iso ratio
RhCl₃·3H₂OPPh₃1002010:1
RhCl₃·3H₂OTPPTS1205095:5

Catalytic Cycle for Hydroformylation

G cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output A HRh(CO)(PPh₃)₂ B HRh(CO)(Alkene)(PPh₃)₂ A->B +Alkene C (Alkyl)Rh(CO)(PPh₃)₂ B->C Migratory Insertion D (Alkyl)Rh(CO)₂(PPh₃)₂ C->D +CO E (Acyl)Rh(CO)(PPh₃)₂ D->E Migratory Insertion F H₂(Acyl)Rh(CO)(PPh₃)₂ E->F +H₂ (Oxidative Addition) F->A -Aldehyde (Reductive Elimination) Aldehyde Aldehyde F->Aldehyde Alkene Alkene Alkene->A CO CO CO->C H2 H2 H2->E

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Preparation of [Cp*RhCl₂]₂ Catalyst

The pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂, is a key precatalyst for many Rh(III)-catalyzed C-H activation reactions.[1][2][3][22][23] It is a dark red, air-stable solid.

Experimental Protocol: Synthesis of [Cp*RhCl₂]₂ [1][23]

  • Materials:

    • This compound trihydrate (RhCl₃·3H₂O) (8.4 mmol)

    • Pentamethylcyclopentadiene (Cp*H) (8.8 mmol)

    • Methanol (60 mL)

    • Diethyl ether

  • Procedure:

    • In a 100-mL round-bottom flask fitted with a reflux condenser, combine RhCl₃·3H₂O (2.0 g), pentamethylcyclopentadiene (1.2 g, 1.38 mL), and methanol (60 mL).

    • Add a magnetic stirring bar and reflux the mixture gently under a nitrogen atmosphere for 48 hours with stirring.

    • Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.

    • Filter the precipitate through a glass sinter.

    • The filtrate can be concentrated on a rotary evaporator to yield more product.

    • Combine the crops of the product and wash with diethyl ether (3 x 10 mL).

    • Air dry the solid to obtain [Cp*RhCl₂]₂ (yields are typically high, ~95%). The product is generally pure enough for most applications.

Experimental Workflow for [Cp*RhCl₂]₂ Synthesis

G Start Start Reactants Combine RhCl₃·3H₂O, Cp*H, and Methanol Start->Reactants Reflux Reflux under N₂ for 48h Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Air Dry Product Wash->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of the [Cp*RhCl₂]₂ precatalyst.

References

Preparation of Supported Rhodium(III) Chloride Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the preparation of supported Rhodium(III) chloride (RhCl₃) catalysts, which are pivotal in a variety of chemical transformations including hydrogenation, hydroformylation, and oxidation reactions. The choice of support material and preparation method significantly influences the catalyst's activity, selectivity, and stability. This document outlines common preparation techniques, presents key characterization data, and offers visual workflows to guide researchers in synthesizing effective RhCl₃-based catalysts.

Introduction to Supported Rhodium Catalysts

Supported rhodium catalysts are widely utilized due to their high activity and selectivity in numerous chemical reactions.[1][2] The catalytic performance is not only determined by the rhodium nanoparticles themselves but is also significantly influenced by the properties of the support material and the interactions between the metal and the support.[3][4] Common support materials include alumina (Al₂O₃), silica (SiO₂), titania (TiO₂), and activated carbon.[3][4][5] The preparation method dictates the dispersion of the rhodium particles, their size, and their oxidation state, all of which are critical parameters for catalytic efficacy.[6][7]

Common Preparation Methods

The most prevalent methods for preparing supported RhCl₃ catalysts are incipient wetness impregnation and wet impregnation. The choice between these methods often depends on the desired metal loading and the properties of the support material.

Incipient Wetness Impregnation

This technique involves dissolving the RhCl₃ precursor in a volume of solvent equal to the pore volume of the support material. This ensures that the precursor solution is drawn into the pores of the support by capillary action, leading to a potentially high dispersion of the metal precursor.

Wet Impregnation

In this method, the support material is suspended in a dilute solution of the RhCl₃ precursor. The solvent is subsequently removed by evaporation. This method is often simpler to perform than incipient wetness impregnation, especially when the pore volume of the support is unknown.

Experimental Protocols

The following are detailed protocols for the preparation of supported RhCl₃ catalysts using incipient wetness and wet impregnation methods.

Protocol 1: Preparation of 1 wt% Rh/Al₂O₃ by Incipient Wetness Impregnation

Materials:

  • This compound hydrate (RhCl₃·xH₂O)

  • γ-Alumina (γ-Al₂O₃), high surface area

  • Deionized water

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120 °C for 4 hours to remove adsorbed water.

  • Pore Volume Determination (if unknown): To a known weight of the dried γ-Al₂O₃, add deionized water dropwise until the support is saturated and free-flowing, but no excess liquid is present. The volume of water added is the pore volume.

  • Precursor Solution Preparation: Calculate the amount of RhCl₃·xH₂O required to achieve a 1 wt% Rh loading on the desired amount of γ-Al₂O₃. Dissolve this amount of RhCl₃·xH₂O in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support.

  • Impregnation: Add the precursor solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C for 4 hours in static air.[8]

  • Calcination: Place the dried catalyst in a quartz tube and calcine in a tube furnace. Ramp the temperature to 500 °C at a rate of 1 °C/min and hold for 4 hours under a flow of air.[8]

  • Reduction (Optional, depending on application): After calcination, the catalyst can be reduced under a flow of 5% H₂ in N₂. Heat the catalyst to 500 °C and hold for 1-4 hours.[8]

Protocol 2: Preparation of 1 wt% Rh/SiO₂ by Wet Impregnation

Materials:

  • This compound hydrate (RhCl₃·xH₂O)

  • Silica (SiO₂), high surface area

  • Deionized water

  • Rotary evaporator

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube

Procedure:

  • Support Pre-treatment: Dry the SiO₂ support in an oven at 120 °C for 2 hours.

  • Precursor Solution Preparation: Prepare a dilute aqueous solution of RhCl₃·xH₂O. For a 1 wt% loading on 10 g of SiO₂, dissolve the required amount of RhCl₃·xH₂O in approximately 100 mL of deionized water.

  • Impregnation: Add the SiO₂ support to the precursor solution and stir the suspension for 24 hours at room temperature.

  • Solvent Removal: Remove the water using a rotary evaporator at 60-80 °C until the catalyst is free-flowing.

  • Drying: Dry the catalyst in an oven at 120 °C for 4 hours.

  • Calcination: Calcine the dried catalyst in a tube furnace at 550 °C for 4 hours in air.[4]

  • Reduction (Optional): The catalyst can be reduced under a hydrogen flow at elevated temperatures (e.g., 473 K for 4 hours) if metallic rhodium nanoparticles are desired.[2]

Data Presentation: Catalyst Characterization

The properties of the prepared catalysts can be characterized by various techniques to understand their physical and chemical properties. Below is a summary of expected data based on literature.

Support MaterialRh Loading (wt%)Preparation MethodRh Particle Size (nm)Reference
γ-Al₂O₃0.05 - 0.1Incipient WetnessVaries with reduction temp.[8]
γ-Al₂O₃1.6 - 4Deposition~1.5 - 3.5 (EXAFS derived)[1][9]
SiO₂1Wet Impregnation2 - 8[4]
SBA-15 (Silica)~3Incipient Wetness1.6 ± 0.3[7]
Activated Carbon10Incipient Wetness~1[10]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the catalyst preparation protocols.

G cluster_prep Incipient Wetness Impregnation Workflow A Support Pre-treatment (Drying @ 120°C) B Pore Volume Determination A->B D Impregnation A->D C Precursor Solution Preparation B->C C->D E Drying (@ 120°C) D->E F Calcination (@ 500°C) E->F G Reduction (Optional) (@ 500°C in H2) F->G

Caption: Workflow for Incipient Wetness Impregnation.

G cluster_prep Wet Impregnation Workflow A Support Pre-treatment (Drying @ 120°C) C Impregnation (Suspension Stirring) A->C B Precursor Solution Preparation B->C D Solvent Removal (Rotary Evaporation) C->D E Drying (@ 120°C) D->E F Calcination (@ 550°C) E->F G Reduction (Optional) F->G

Caption: Workflow for Wet Impregnation.

Application Notes and Considerations

  • Choice of Support: The support material can significantly affect the catalyst's performance.[3] For instance, TiO₂ and SiO₂ supports have been shown to facilitate the reduction of rhodium precursors to metallic rhodium more readily than alumina.[3] Alumina-supported rhodium catalysts, however, may contain more non-metallic rhodium species.[3]

  • Precursor Selection: While RhCl₃ is a common precursor, the presence of chloride ions can influence the final catalyst properties and may remain on the support even after high-temperature treatments.[1][9] In some cases, chloride-free precursors like rhodium nitrate or acetate may be preferred to avoid potential poisoning effects.[11] The choice of precursor can also affect the size of the resulting rhodium nanoparticles.[7]

  • Calcination and Reduction Temperatures: The temperatures used for calcination and reduction are critical for determining the final state of the rhodium. Higher reduction temperatures generally lead to larger rhodium nanoparticles.[8] The oxidation state of rhodium is also highly dependent on the pretreatment conditions and the reaction environment.[6]

  • Metal Loading: The weight percentage of rhodium on the support will influence the particle size and dispersion. Higher loadings can lead to the formation of larger particles.[1][9]

  • Characterization: It is highly recommended to characterize the prepared catalysts using techniques such as X-ray photoelectron spectroscopy (XPS) to determine the oxidation state of rhodium, transmission electron microscopy (TEM) to visualize particle size and distribution, and chemisorption techniques (e.g., H₂ or CO chemisorption) to measure metal dispersion.[1][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Rhodium(III) Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodium(III) chloride catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Rh(III) catalyst is not dissolving in the reaction solvent. What should I do?

A1: this compound exists in two common forms: the hydrated trihydrate (RhCl₃·3H₂O) and the anhydrous form (RhCl₃). The hydrated form is soluble in water and alcohols like methanol and ethanol, which facilitates its use in many reactions. The anhydrous form is generally insoluble in water and common organic solvents. Ensure you are using the correct form for your protocol. If solubility remains an issue, consider using a co-solvent or preparing a soluble Rh(I) precatalyst in situ, such as Wilkinson's catalyst, by reducing RhCl₃·3H₂O with a phosphine ligand in a solvent like boiling ethanol.

Q2: What is the active catalytic species in reactions starting with Rh(III) chloride?

A2: In many catalytic cycles, particularly those involving C-H activation and coupling reactions, the Rh(III) precatalyst is converted in situ to a more active Rh(I) species.[1] However, in other mechanisms, such as oxidative C-H activation/annulation, a Rh(III) species is the active catalyst. This process often involves an oxidant to regenerate the Rh(III) state after reductive elimination.[1][2] Understanding the specific mechanism of your reaction is crucial for troubleshooting.

Q3: How critical is the choice of ligand for my reaction?

A3: The ligand is critical. It influences the catalyst's stability, activity, and selectivity. Electron-donating ligands, for example, can make the rhodium center more electron-rich and reactive.[2] The choice of ligand can even alter the reaction pathway. For instance, in some C-H functionalization reactions, specific phosphine ligands were found to be optimal for achieving high yields.[2] It is often necessary to screen several ligands to find the best one for a specific transformation.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: While some Rh(III) catalysts like Wilkinson's catalyst are relatively stable, many organometallic reactions involving rhodium are sensitive to oxygen and water. It is best practice to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware. Degassing the solvent before use is also recommended.

Q5: Can I recycle my rhodium catalyst?

A5: Catalyst recycling is highly desirable due to the high cost of rhodium. While homogeneous catalysts are challenging to separate from the product mixture, strategies exist. These include immobilization on solid supports or using aqueous biphasic systems. Some studies have shown that Rh(III) catalysts can retain activity for several cycles under specific conditions.[3]

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most common issues encountered. The following guide addresses potential causes and solutions in a question-and-answer format.

Q1: I am observing low or no product formation. What is the first thing to check?

A1: First, verify the integrity and purity of your starting materials and catalyst.

  • Catalyst Quality: Ensure your this compound is from a reliable source and has been stored correctly. The hydrated form can lose water over time, altering its molar mass.

  • Reagent Purity: Impurities in substrates or solvents can poison the catalyst. Ensure substrates are pure and solvents are anhydrous and degassed.

  • Reaction Setup: Confirm that the reaction was set up under a strictly inert atmosphere if required by the protocol.

Q2: My catalyst seems to be deactivating during the reaction. What could be the cause?

A2: Catalyst deactivation can occur through several pathways:

  • Formation of Inactive Species: The catalyst can convert into a stable, catalytically inactive complex. For example, in some reactions, side products can coordinate strongly to the rhodium center, halting the catalytic cycle.

  • Oxidant Issues: In oxidative coupling reactions, the co-oxidant (e.g., Cu(OAc)₂) is crucial for regenerating the active Rh(III) catalyst.[4] Ensure the oxidant is active and present in the correct stoichiometric amount.

  • Product Inhibition: The desired product may coordinate to the rhodium center and inhibit further catalytic activity.

Q3: I suspect my reaction conditions are not optimal. What parameters should I screen?

A3: Systematic optimization of reaction parameters is key. Consider screening the following:

  • Catalyst & Ligand Loading: While higher loading can increase conversion, it's not always linear and can lead to side reactions. It's often beneficial to screen a range of catalyst loadings.[5][6]

  • Solvent: The solvent can significantly impact catalyst solubility and reactivity. Screening a panel of solvents is recommended.

  • Temperature: Reaction rates are temperature-dependent, but higher temperatures can also lead to catalyst decomposition or side product formation.

  • Additives: Acids, bases, or salts can act as crucial promoters or stabilizers. For instance, Brønsted acid additives have been shown to improve yields in certain hydroarylation reactions.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature on the optimization of various Rh(III)-catalyzed reactions.

Table 1: Optimization of Rh(III)-Catalyzed C-H Alkylation of Indoles with Diazo Compounds [7]

EntryCatalyst (mol %)Additive (mol %)SolventTemperature (°C)Yield (%)
1[RhCpCl₂]₂ (2.0)AgSbF₆ (10.0)EtOH5092
2[RhCpCl₂]₂ (2.0)AgSbF₆ (10.0)MeOH5085
3[RhCpCl₂]₂ (2.0)AgSbF₆ (10.0)DCE5078
4[RhCpCl₂]₂ (2.0)AgOTf (10.0)EtOH5065
5[RhCpCl₂]₂ (2.0)NaBArF (10.0)EtOH5043
6[IrCpCl₂]₂ (2.0)AgSbF₆ (10.0)EtOH50<10

Reaction Conditions: Indole (0.2 mmol), diazo compound (0.24 mmol), catalyst, additive in solvent (2.0 mL).

Table 2: Optimization of Rh(III)-Catalyzed Annulation of Indoles with Cyclopropanols [8]

EntryCatalyst (mol %)OxidantSolventTemperature (°C)Yield (%)
1[RhCpCl₂]₂ (4.0)Ag₂CO₃DCE4085
2[RhCpCl₂]₂ (4.0)Ag₂CO₃Toluene4062
3[RhCpCl₂]₂ (4.0)Ag₂CO₃MeOH4055
4[RhCpCl₂]₂ (4.0)Cu(OAc)₂DCE4073
5[RhCp*Cl₂]₂ (4.0)AgOAcDCE4081
6[Ru(p-cymene)Cl₂]₂ (4.0)Ag₂CO₃DCE40No Reaction

Reaction Conditions: Indole derivative (0.2 mmol), cyclopropanol (0.4 mmol), catalyst, oxidant (0.4 mmol) in solvent (1.0 mL) under N₂ for 2 h.

Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed C-H Alkenylation of Indolines [9]

This protocol describes the regioselective C-7 alkenylation of an N-pyridinyl-protected indoline with an activated olefin.

Materials:

  • N-pyridinyl indoline substrate (1.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • AgSbF₆ (10 mol %)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube, add the N-pyridinyl indoline substrate (e.g., 0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg), and AgSbF₆ (0.02 mmol, 6.9 mg).

  • Evacuate and backfill the tube with dry argon three times.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Add the alkene (0.3 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-7 alkenylated indoline.

Protocol 2: General Procedure for Rh(III)-Catalyzed Oxidative Annulation of Benzamides with Alkynes [10]

This protocol details the synthesis of isoquinolones from N-(pivaloyloxy)benzamides and an alkyne.

Materials:

  • N-(pivaloyloxy)benzamide substrate (1.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • NaOAc (1.0 equiv)

  • Alkyne (2.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the benzamide substrate (e.g., 0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg), and NaOAc (0.2 mmol, 16.4 mg).

  • Add TFE (1.0 mL) to the vial.

  • Add the alkyne (0.4 mmol) to the mixture.

  • Seal the vial with a cap and stir the reaction at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the desired isoquinolone product.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and understanding Rh(III)-catalyzed reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Purity & Catalyst Integrity start->check_reagents check_setup Confirm Inert Atmosphere & Dry Conditions check_reagents->check_setup reagents_ok Reagents & Setup OK? check_setup->reagents_ok optimize Systematic Optimization Needed reagents_ok->optimize Yes fix_reagents Purify Reagents / Use Fresh Catalyst reagents_ok->fix_reagents No screen_solvent Screen Solvents optimize->screen_solvent screen_temp Vary Temperature optimize->screen_temp screen_ligand Screen Ligands / Additives optimize->screen_ligand screen_loading Adjust Catalyst / Reagent Loading optimize->screen_loading fix_reagents->start Retry Reaction fix_setup Improve Inert Technique / Dry Solvents fix_setup->start Retry Reaction

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Catalytic_Cycle cluster_0 Rh(III) Catalytic Cycle for C-H Activation/Annulation RhIII [Cp*Rh(III)X₂] Rhodacycle Rhodacycle Intermediate RhIII->Rhodacycle Coordination Alkyne Coordination Rhodacycle->Coordination Insertion Migratory Insertion Coordination->Insertion ReductiveElim Reductive Elimination Insertion->ReductiveElim RhI [Cp*Rh(I)] ReductiveElim->RhI Product Product ReductiveElim->Product Oxidation Oxidation RhI->Oxidation Oxidation->RhIII Regeneration ReducedOxidant Reduced Oxidant (e.g., Cu(I)) Oxidation->ReducedOxidant Arene Arene-H Arene->Rhodacycle C-H Activation Alkyne Alkyne Alkyne->Coordination Oxidant Oxidant (e.g., Cu(II)) Oxidant->Oxidation

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.

References

Rhodium(III) Chloride Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Rhodium(III) chloride (RhCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound?

A1: this compound is typically available in two forms: the anhydrous form (RhCl₃) and the hydrated form (RhCl₃(H₂O)ₙ, where n is typically 3). The hydrated trihydrate is a soluble, reddish-brown solid and is the most common commercial form used for preparing compounds in homogeneous catalysis.[1][2] The anhydrous form is a dense red-brown solid that is insoluble in water and less reactive.[1][3]

Q2: What are the most common impurities in commercial this compound?

A2: Commercial this compound can contain a variety of impurities. These include other platinum group metals (PGMs) such as iridium, platinum, and palladium.[1][4][5][6] Base metals like lead, bismuth, and tellurium can also be present.[7] Additionally, reagents from the synthesis process, such as potassium chloride (KCl) and hydrochloric acid (HCl), may be present as impurities.[3]

Q3: What are the primary methods for purifying this compound?

A3: The main strategies for purifying RhCl₃ involve exploiting differences in the chemical properties of rhodium and the impurity elements. The most common methods are:

  • Recrystallization: This method is effective for removing certain soluble impurities. The hydrated form can be recrystallized from concentrated hydrochloric acid.[1][8]

  • Ion Exchange Chromatography: This is a powerful technique for separating rhodium from other metals, particularly other PGMs like iridium, palladium, and platinum.[4][5][6][7]

  • Selective Precipitation: This method involves using specific chemical agents to precipitate either the rhodium complex or the impurities, allowing for their separation.[9][10][11][12]

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be used to determine the purity of RhCl₃. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or ICP-Atomic Emission Spectroscopy (ICP-AES) are commonly used to quantify the concentration of metallic impurities.[10][13] X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and oxidation states.[10] Other general methods for assessing chemical purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).[14][][16]

Q5: What are the key safety precautions when working with rhodium compounds?

A5: Rhodium compounds can be harmful if swallowed or inhaled.[17][18] It is essential to handle them in a well-ventilated area, such as a fume hood.[19][20] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[17][20][21] Avoid creating dust; if handling a powder, moisten it first to prevent it from becoming airborne.[21] Always consult the Safety Data Sheet (SDS) for the specific rhodium compound before beginning work.[19][21]

Troubleshooting Guide

Problem: Low Yield After Recrystallization

Possible CauseSuggested Solution
Incomplete Dissolution Ensure the crude RhCl₃ is fully dissolved in the minimum required volume of hot, concentrated HCl. Gentle heating may be necessary.
Precipitation is Incomplete Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Loss During Washing Wash the collected crystals with a minimal amount of ice-cold solvent (e.g., ethanol or a small amount of cold, dilute HCl) to remove surface impurities without re-dissolving the product.
Decomposition Do not overheat the hydrated chloride salt. Attempting to dry it at temperatures above 100°C can lead to decomposition into the oxide and HCl.[3]

Problem: Incomplete Separation of Iridium (Ir) Using Anion Exchange Chromatography

Possible CauseSuggested Solution
Incorrect Oxidation State of Iridium Iridium is quantitatively retained on the anion exchange column when it is in the +4 oxidation state, while Rh(III) is not as strongly retained.[4][6] Ensure the presence of an oxidizing agent, such as bromine water or Ce(IV), in the sample and eluting solutions to maintain iridium as Ir(IV).[4][6]
Incorrect Eluent Composition For separating Rh from Ir, eluting the rhodium with a 2% sodium chloride solution has been shown to be effective while iridium is retained.[4] Alternatively, 2 M to 6 M HCl can be used to elute rhodium while retaining other PGMs.[5][6]
Resin Overload Do not exceed the binding capacity of the ion exchange resin. If the column is overloaded, breakthrough of impurities with the rhodium fraction will occur.
Flow Rate is Too High A high flow rate can prevent equilibrium from being established between the resin and the solution, leading to poor separation. Reduce the flow rate to allow for effective binding and elution.

Problem: Selective Precipitation Fails or Gives Poor Selectivity

Possible CauseSuggested Solution
Incorrect HCl Concentration The selectivity of precipitation can be highly dependent on the HCl concentration, which affects the speciation of the rhodium chloro-complex anions.[9][11] For instance, selective precipitation of Rh(III) from Pd(II) and Pt(IV) using 4-alkylanilines or p-phenylene diamine dihydrochloride (PPDA) is achieved at high HCl concentrations (e.g., 5 M to 8 M).[9][10][11]
Incorrect Reagent Stoichiometry The molar ratio of the precipitant to rhodium is critical for effective and selective precipitation. Optimize the amount of precipitating agent used.[10]
Insufficient Reaction Time Precipitation can be a slow process. Ensure the mixture is shaken or stirred for a sufficient amount of time (e.g., 3-6 hours) to allow for complete precipitation.[9][10]
Co-precipitation of Impurities The precipitate may be contaminated with other metals. Wash the collected precipitate thoroughly with an appropriate solution (e.g., 3 M HCl) to remove co-precipitated impurities.[9][11]

Purification Method Selection

The choice of purification method depends heavily on the primary impurities present in the starting material. The following diagram provides a logical workflow for selecting an appropriate strategy.

G start Crude RhCl3 Sample impurity_check Identify Major Impurities (e.g., via ICP-OES) start->impurity_check recrystallization Recrystallization impurity_check->recrystallization Impurities are primarily soluble salts (KCl, HCl) ion_exchange Anion/Cation Exchange Chromatography impurity_check->ion_exchange Impurities are other PGMs (e.g., Iridium, Platinum) precipitation Selective Precipitation impurity_check->precipitation Complex mixture with multiple metal impurities recrystall_info Best for removing soluble salts (e.g., KCl) and minor impurities. recrystallization->recrystall_info ionex_info Highly effective for separating other Platinum Group Metals (Ir, Pt, Pd) and base metals. ion_exchange->ionex_info precip_info Excellent for high-selectivity removal of Rh from complex mixtures containing various metals. precipitation->precip_info

Caption: Decision workflow for selecting a RhCl₃ purification method.

Data Summary

Table 1: Comparison of this compound Purification Techniques
MethodPrimary ApplicationKey AdvantagesKey Disadvantages
Recrystallization Removing soluble salt impurities (e.g., KCl, HCl).[3]Simple, low cost, good for initial cleanup.Limited effectiveness for separating other PGMs; potential for low yield.
Ion Exchange Separation of Rh from other PGMs (Ir, Pt, Pd) and base metals.[4][5][6]High resolution and selectivity; can be adapted for analytical or large-scale operations.[5]Can be time-consuming; requires specific resins and eluents; potential for resin fouling.
Selective Precipitation High-selectivity recovery of Rh from complex acidic solutions.[9][10][12]Excellent selectivity, even in the presence of high concentrations of other metals; can achieve high purity.Requires specific and sometimes costly organic precipitants; optimization of conditions (pH, time) is critical.

Experimental Protocols

Protocol 1: Purification by Anion Exchange Chromatography

This protocol is designed to separate Rhodium(III) from Iridium(IV) and other platinum group metals.

Materials:

  • Crude this compound hydrate

  • Anion exchange resin (e.g., Amberlite IRA-400 or IRA-93)[5][6]

  • Hydrochloric acid (HCl), concentrated and various molarities (e.g., 2 M, 6 M)

  • Saturated bromine water (or other suitable oxidizing agent)

  • Deionized water

  • Ammonia solution (for final resin cleaning, if needed)[4]

Equipment:

  • Chromatography column

  • Beakers, graduated cylinders

  • pH meter

  • Fraction collector (optional)

  • Rotary evaporator

Safety Precautions:

  • Perform all operations in a certified fume hood.

  • Wear appropriate PPE: safety glasses, acid-resistant gloves, and a lab coat.

  • Handle concentrated HCl with extreme care. Bromine water is corrosive and toxic; avoid inhalation and skin contact.

Procedure:

  • Resin Preparation: Slurry the anion exchange resin in deionized water and pour it into the chromatography column. Wash the packed resin sequentially with 6 M HCl, deionized water, and finally equilibrate with the starting eluent (e.g., 0.1 M HCl).

  • Sample Preparation: Dissolve the crude RhCl₃ in 0.1 M HCl. For every 100 mL of solution, add ~5 mL of saturated bromine water to ensure iridium is oxidized to Ir(IV).[4]

  • Loading: Carefully load the prepared sample solution onto the top of the equilibrated resin bed. Allow the solution to flow into the resin.

  • Elution of Rhodium: Begin elution with an appropriate eluent. For example, elute the rhodium using 2 M HCl.[6] Iridium(IV) and other PGMs like Pt(IV) will be more strongly retained by the resin.

  • Fraction Collection: Collect the eluate in fractions. The rhodium-containing fractions will typically be reddish-pink.

  • Elution of Impurities: After the rhodium has been eluted, the retained impurities (like iridium) can be stripped from the column using a stronger eluent, such as 6 M HCl or an ammonia solution.[4][5][6]

  • Analysis and Recovery: Analyze the collected fractions using a suitable technique (e.g., UV-Vis spectroscopy or ICP-OES) to identify the pure rhodium fractions. Combine the pure fractions and recover the purified RhCl₃ by evaporating the solvent using a rotary evaporator.

Anion Exchange Workflow Diagram

G start Start: Crude RhCl3 Solution prep_resin 1. Prepare & Equilibrate Anion Exchange Column start->prep_resin prep_sample 2. Dissolve RhCl3 in HCl & Add Oxidizing Agent (Br2 water) prep_resin->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute_rh 4. Elute Rh(III) with 2 M HCl load_sample->elute_rh collect_rh 5. Collect Red/Pink Rhodium Fractions elute_rh->collect_rh elute_ir 6. Elute Retained Impurities (e.g., Ir(IV)) with 6 M HCl collect_rh->elute_ir analyze 7. Analyze Fractions for Purity elute_ir->analyze recover 8. Combine Pure Fractions & Evaporate Solvent analyze->recover end End: Purified RhCl3 recover->end

Caption: Experimental workflow for RhCl₃ purification via anion exchange.
Protocol 2: Purification by Selective Precipitation

This protocol uses an organic precipitant to selectively recover Rh(III) from an acidic solution containing other metals. This example is based on the use of p-phenylene diamine dihydrochloride (PPDA).[10][12]

Materials:

  • Crude this compound hydrate

  • Hydrochloric acid (HCl), 5 M

  • p-phenylene diamine dihydrochloride (PPDA)

  • Ammonium hydroxide (NH₄OH), 1-5 M (for redissolving)

  • Deionized water

Equipment:

  • Mechanical shaker or stir plate

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers, graduated cylinders

  • pH meter

Safety Precautions:

  • Perform all operations in a certified fume hood.

  • Wear appropriate PPE (safety glasses, gloves, lab coat).

  • PPDA is a chemical irritant; avoid inhalation and skin contact.

Procedure:

  • Sample Preparation: Dissolve the crude RhCl₃ in 5 M HCl to a known concentration (e.g., 300 mg/L Rh).[10]

  • Precipitation: Add the PPDA precipitant to the rhodium solution. A molar ratio of PPDA to Rh of approximately 15:1 has been shown to be effective.[10]

  • Reaction: Vigorously shake or stir the mixture at room temperature for at least 6 hours to ensure complete precipitation.[10] A solid precipitate containing the rhodium complex, [RhCl₆]³⁻, will form.

  • Isolation: Separate the resulting solid precipitate from the supernatant by centrifugation or filtration.

  • Washing: Wash the collected solid to remove any remaining impurities from the mother liquor.

  • Purity Analysis: The supernatant can be analyzed by ICP-AES to confirm the removal of rhodium from the solution and to check for the presence of other metals that may have precipitated.[10]

  • Redissolving (Desorption): The purified rhodium can be recovered from the precipitate. Add 1-5 M NH₄OH solution to the solid and shake vigorously. The rhodium will transfer into the aqueous ammonia solution, leaving behind the organic component, which can be removed by filtration.[10] The final product can be recovered from the ammonia solution.

References

Technical Support Center: Stabilizing Rhodium(III) Chloride Solutions for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhodium(III) Chloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of this compound solutions used in catalytic applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions in catalysis.

Issue Potential Cause Recommended Action
Precipitate forms in the aqueous RhCl₃ solution upon standing. The solution may be aging, leading to the formation of less soluble aqua-chloro rhodium species. Changes in pH can also reduce solubility.Ensure the solution is fresh. If it must be stored, keep it in a sealed container in the dark at a cool, stable temperature. Acidifying the solution slightly with HCl can sometimes redissolve the precipitate by shifting the equilibrium towards more soluble chloro-complexes.
A precipitate forms after adding a phosphine ligand. The phosphine ligand may be reducing the Rh(III) to a less soluble Rh(I) species, or a stable, insoluble Rh(III)-phosphine complex may have formed.This is often the desired outcome for generating a catalytically active species like Wilkinson's catalyst. If the precipitate is the active catalyst, proceed with the reaction. If precipitation is undesirable, consider changing the solvent to one that better solubilizes the resulting complex.[1]
The color of the aqueous solution changes from red to yellow. This color change typically indicates a shift in the equilibrium of the chloro-aquo species. A yellow color is associated with the formation of the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, which can occur in solutions with low chloride concentration.[1]This may not negatively impact your catalysis, but it does indicate a change in the rhodium speciation. For consistency, it is best to control the chloride concentration, for example by using a dilute HCl solution as the solvent.
The catalytic activity of the solution decreases over time. Several factors can lead to catalyst deactivation, including: 1. Poisoning: Impurities in the reactants or solvent can bind to the rhodium center. 2. Formation of inactive species: The rhodium may form a stable, catalytically inactive complex. 3. Sintering: In heterogeneous systems, the rhodium particles may agglomerate, reducing the active surface area.[2]1. Purify reactants and solvent: Ensure all components of the reaction are of high purity. 2. Modify reaction conditions: Adjusting temperature, pressure, or ligand concentration may prevent the formation of inactive species. 3. Regenerate the catalyst: Depending on the cause of deactivation, it may be possible to regenerate the catalyst. For example, treating a deactivated catalyst with air or hydrogen can sometimes restore activity.[3]
The reaction is not proceeding as expected. The this compound may not have been properly activated to the desired catalytic species. Many catalytic cycles require the reduction of Rh(III) to Rh(I).Ensure your protocol includes a step for the reduction of Rh(III) if necessary. Common reducing agents include alcohols (like ethanol) or the phosphine ligand itself.[1]

Frequently Asked Questions (FAQs)

Solution Preparation and Stability

  • Q1: How should I prepare a stable stock solution of this compound?

    A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, using the hydrated form of this compound (RhCl₃·xH₂O) and dissolving it in a suitable solvent like deionized water, ethanol, or methanol is recommended. For aqueous solutions, using dilute hydrochloric acid can help maintain the stability of the chloro-complexes.

  • Q2: What is the shelf life of a this compound solution?

    The shelf life can vary depending on the solvent, concentration, and storage conditions. Aqueous solutions are known to age, with the distribution of rhodium species changing over time.[1] It is best practice to use freshly prepared solutions for catalytic reactions to ensure reproducibility. If storage is necessary, keep the solution in a tightly sealed, opaque container in a cool, dark place.

  • Q3: My this compound solution has changed color. What does this mean?

    In aqueous solutions, the color is indicative of the different rhodium chloro-aquo species present. A "raspberry-red" color is typical for solutions with a higher concentration of chloride, while a yellow color suggests a higher proportion of aqua complexes.[1] This change in speciation can affect the reactivity and catalytic performance of the solution.

Catalysis and Troubleshooting

  • Q4: I am not seeing any catalytic activity. What should I check?

    First, confirm that your Rhodium(III) precursor is being converted to the active catalytic species, which is often a Rh(I) complex. This reduction can sometimes be the rate-limiting step. Also, ensure that your reactants and solvent are free from impurities that could act as catalyst poisons. The "Troubleshooting Guide" above provides more detailed steps.

  • Q5: How can I tell if my catalyst has been poisoned?

    A sudden or gradual loss of catalytic activity is a strong indicator of poisoning. Identifying the specific poison can be challenging and may require analytical techniques such as NMR or mass spectrometry to analyze the reaction mixture for byproducts or ligand degradation. Running a control reaction with highly purified reagents can help determine if poisoning is the issue.

  • Q6: Can I regenerate a deactivated Rhodium(III)-based catalyst?

    In some cases, yes. The appropriate regeneration procedure depends on the cause of deactivation. For catalysts deactivated by the formation of carbonaceous deposits, treatment with air at elevated temperatures can be effective.[3] If the deactivation is due to the formation of a stable but inactive rhodium complex, it may be more difficult to reverse.

Data Presentation

Table 1: Solubility of this compound Hydrate in Common Solvents

SolventSolubilityNotes
WaterSoluble[3][4][5]Aqueous solutions can undergo speciation changes over time.
EthanolSoluble[3][4][5]Often used as a solvent and a reducing agent in catalysis.[1]
MethanolSoluble[3]-
AcetoneSlightly Soluble[4]-
Hydrochloric AcidSoluble[5]Helps to stabilize the chloro-complexes in aqueous solution.
EtherInsoluble[5]-
Aqua RegiaSoluble[5]A highly corrosive mixture of nitric acid and hydrochloric acid.
Alkali SolutionsSoluble[5]-

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (Aqueous)

  • Materials:

    • This compound hydrate (RhCl₃·xH₂O)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound hydrate and place it in the volumetric flask.

    • Add a small amount of deionized water to dissolve the solid.

    • Add a calculated amount of concentrated HCl to achieve the desired final chloride concentration (a common starting point is a solution that is 1 M in HCl).

    • Once the solid is fully dissolved, dilute the solution to the final volume with deionized water.

    • Stir the solution for 15-20 minutes to ensure homogeneity.

    • Store the solution in a well-sealed, amber glass bottle in a cool, dark place. For best results, use the solution within a few days of preparation.

Visualizations

experimental_workflow Workflow for Preparing a Stable RhCl₃ Stock Solution start Start weigh Weigh RhCl₃·xH₂O start->weigh dissolve Dissolve in deionized water weigh->dissolve add_hcl Add concentrated HCl dissolve->add_hcl dilute Dilute to final volume add_hcl->dilute stir Stir for 15-20 minutes dilute->stir store Store in a sealed, dark bottle stir->store end End store->end

Caption: Workflow for preparing a stable RhCl₃ stock solution.

troubleshooting_deactivation Troubleshooting Catalyst Deactivation start Decreased Catalytic Activity Observed check_purity Check purity of reactants and solvent start->check_purity purify Purify reactants/solvent and retry check_purity->purify Impurities suspected analyze_mixture Analyze reaction mixture for byproducts/impurities check_purity->analyze_mixture Purity confirmed end_success Activity Restored purify->end_success modify_conditions Modify reaction conditions (temp, pressure, ligand conc.) analyze_mixture->modify_conditions regenerate Attempt catalyst regeneration modify_conditions->regenerate No improvement modify_conditions->end_success regenerate->end_success end_fail Consult further literature/specialist regenerate->end_fail Regeneration fails

Caption: Decision tree for troubleshooting catalyst deactivation.

References

Technical Support Center: Optimizing Rhodium(III) Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for common issues encountered when using Rhodium(III) chloride (RhCl₃·xH₂O) and its derivatives in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is completely inactive. What is the most common reason when using this compound hydrate?

A1: this compound hydrate (RhCl₃·xH₂O) is often a "pre-catalyst" and not catalytically active itself. For many transformations, particularly those involving Rh(I) intermediates like hydrogenation or hydroformylation, the Rh(III) must first be reduced to Rh(I). If your reaction conditions do not include a reducing agent, the catalytic cycle may never begin. Common in-situ reducing agents include alcohols (like ethanol) or excess phosphine ligands, which are oxidized in the process.[1]

Q2: What is the actual active species derived from RhCl₃·xH₂O in solution?

A2: In aqueous or alcoholic solutions, RhCl₃·xH₂O exists as a complex mixture of aquated chloro species, such as [RhCl₂(H₂O)₄]⁺ and [RhCl(H₂O)₅]²⁺.[2] The specific form of the active catalyst is highly dependent on the reaction conditions, including the solvent, ligands, and other additives present. For many cross-coupling and C-H activation reactions, a higher oxidation state Rh(III) species is active, while for reactions like hydrogenation, a Rh(I) species is the key intermediate.[3]

Q3: How critical is the water content of my this compound hydrate?

A3: The water content can be a significant source of irreproducibility. The commercially available "trihydrate" can have variable amounts of water and even hydrochloric acid.[4] This can affect the catalyst's solubility and the precise concentration of rhodium in your reaction. For highly sensitive or quantitative studies, using anhydrous RhCl₃ or a well-defined pre-catalyst like [Rh(CO)₂Cl]₂ or [Cp*RhCl₂]₂ is recommended.

Q4: Can I use this compound directly for C-H activation reactions?

A4: While RhCl₃·xH₂O can be a precursor, most modern Rh(III)-catalyzed C-H activation protocols utilize more defined and soluble "piano stool" complexes, such as [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl this compound dimer).[5][6] These pre-catalysts are generally more reactive and provide greater control over the catalytic process. Using RhCl₃·xH₂O directly may require harsher conditions or lead to lower yields.

Q5: My reaction yield is low and I see a metallic precipitate. What happened?

A5: The formation of a black or brown precipitate is likely rhodium metal (Rh(0)), indicating catalyst decomposition. This can occur if the catalytic species is unstable under the reaction conditions. Common causes include excessive temperature, incorrect solvent choice, or the presence of impurities that over-reduce the catalyst. Once Rh(0) has precipitated, it is typically no longer active for the desired homogeneous catalytic transformation.

Troubleshooting Guide

Problem: Low or No Product Yield

Low yield is the most frequent issue. The following logical diagram and table can help diagnose the potential cause.

G start Low / No Yield cat_check 1. Catalyst Activation start->cat_check reagent_check 2. Reagents & Solvents start->reagent_check cond_check 3. Reaction Conditions start->cond_check cat_inactive Is Pre-catalyst Inactive? cat_check->cat_inactive Check cat_decomp Has Catalyst Decomposed? cat_check->cat_decomp Check reagent_purity Are Reagents/Solvent Pure? reagent_check->reagent_purity solvent_choice Is Solvent Appropriate? reagent_check->solvent_choice temp_issue Is Temperature Optimal? cond_check->temp_issue atmosphere_issue Is Inert Atmosphere Required? cond_check->atmosphere_issue sol_activate Solution: Use reducing agent (e.g., EtOH, PPh₃) or pre-form active catalyst. cat_inactive->sol_activate Yes sol_precip Solution: Lower temperature, check for impurities, use stabilizing ligands. cat_decomp->sol_precip Yes (precipitate formed) sol_purify Solution: Purify reagents, use anhydrous/degassed solvent. reagent_purity->sol_purify No sol_solvent Solution: Screen alternative solvents (see Table 2). solvent_choice->sol_solvent Maybe Not sol_temp Solution: Screen temperature range. High temps can cause decomposition. temp_issue->sol_temp Unsure sol_atmosphere Solution: Use Schlenk line or glovebox techniques if catalyst is air/moisture sensitive. atmosphere_issue->sol_atmosphere Yes/Likely

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Optimizing Reaction Parameters

Quantitative data is crucial for optimization. The following tables summarize the effects of common variables on reaction outcomes based on literature examples.

Table 1: Effect of Catalyst Loading and Temperature on Hydrogenation

This table shows data for the hydrogenation of chalcone to the corresponding saturated ketone.[4]

EntryCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)
13.080232494
21.580232465
33.040232470

Analysis: As shown in entries 1 and 2, halving the catalyst loading from 3.0 mol% to 1.5 mol% significantly reduces the yield under these conditions.[4] Similarly, reducing the hydrogen pressure also leads to a lower yield (entry 3).[4] This indicates that for this specific transformation, a higher catalyst loading and pressure are beneficial.

Table 2: Influence of Solvent on a Rh(I)-Catalyzed C-H Functionalization

This table illustrates the impact of the solvent on the phosphine-free, Rh(I)-catalyzed arylation of 2-phenylpyridine.

EntryRh(I) PrecursorSolventTemperature (°C)Time (h)Conversion (%)
1[RhCl(COD)]₂Toluene1201298
2[RhCl(COD)]₂Dioxane1201285
3[RhCl(COD)]₂DMF1201256
4[RhCl(COD)]₂NMP1201275
5[RhCl(COD)]₂Mesitylene12012>99
6[RhCl(CO)₂Cl]₂Toluene1201295

Analysis: For this specific C-H activation, non-polar aromatic solvents like Toluene and Mesitylene provide the highest conversions. More polar or coordinating solvents like DMF result in significantly lower reactivity, suggesting that the solvent may compete for coordination sites on the rhodium center, thereby inhibiting catalysis.[7][8]

Experimental Protocols

Protocol 1: Pre-catalyst Activation - Synthesis of Wilkinson's Catalyst from RhCl₃·3H₂O

This protocol describes the in-situ reduction of Rh(III) to a catalytically active Rh(I) species, Wilkinson's Catalyst ([RhCl(PPh₃)₃]), which is a common precursor for hydrogenation reactions.[1]

Materials:

  • This compound trihydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Ethanol (absolute, degassed)

Procedure:

  • To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add RhCl₃·3H₂O (1.0 eq).

  • Flush the system with an inert gas (Argon or Nitrogen).

  • Add degassed absolute ethanol via cannula. Stir to dissolve. The solution will be a deep red-brown.

  • In a separate flask, dissolve an excess of triphenylphosphine (approx. 4-6 eq) in warm, degassed ethanol.

  • Add the triphenylphosphine solution to the stirring rhodium chloride solution.

  • Heat the reaction mixture to reflux under the inert atmosphere. The color should change, and a red-brown crystalline solid ([RhCl(PPh₃)₃]) will precipitate.

  • After refluxing for a designated time (e.g., 30 minutes), allow the mixture to cool to room temperature.

  • The resulting suspension contains the active Rh(I) catalyst and can often be used directly, or the solid can be isolated by filtration, washed with ethanol and ether, and dried under vacuum.

Note: In this synthesis, triphenylphosphine acts as both a ligand and the reducing agent, where it is oxidized to triphenylphosphine oxide.[1]

Protocol 2: General Workflow for a Rh(III)-Catalyzed C-H Activation Reaction

This protocol outlines a typical experimental setup for a C-H activation/annulation reaction using a common Rh(III) pre-catalyst.

G cluster_0 Experimental Workflow a 1. Setup b 2. Reagent Addition a->b a_detail Oven-dry glassware. Assemble under inert gas (Ar/N₂). a->a_detail c 3. Reaction b->c b_detail Charge flask with: - Substrate - [Cp*RhCl₂]₂ (catalyst) - AgSbF₆ (additive) - Anhydrous Solvent (e.g., DCE) b->b_detail d 4. Quench & Workup c->d c_detail Add coupling partner (e.g., alkyne). Heat to specified temp (e.g., 80 °C). Monitor by TLC/GC/LCMS. c->c_detail e 5. Purification d->e d_detail Cool to RT. Quench (e.g., add water). Extract with organic solvent. Dry with Na₂SO₄/MgSO₄. d->d_detail e_detail Filter and concentrate. Purify by column chromatography. e->e_detail

Caption: General workflow for a Rh(III)-catalyzed reaction.

References

Troubleshooting low conversion rates with Rhodium(III) chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions catalyzed by Rhodium(III) chloride.

Troubleshooting Low Conversion Rates

Low conversion is a common issue in catalytic reactions. This guide provides a systematic approach to identifying and resolving potential problems in your this compound-catalyzed reactions.

Initial Checks: Before diving into more complex troubleshooting, ensure the following basic aspects of your experimental setup are correct:

  • Reagent Purity: Impurities in substrates, solvents, or additives can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.

  • Inert Atmosphere: Many rhodium-catalyzed reactions are sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Double-check the calculations for all reagents to ensure the correct stoichiometry and catalyst loading.

Problem: Low or No Product Formation

If you observe significantly lower than expected or no product formation, consider the following potential causes and solutions:

1. Catalyst Activation Issues:

  • Question: My reaction is not starting. Is my this compound precatalyst not being activated?

  • Answer: this compound often requires in-situ reduction to a more active Rh(I) species to enter the catalytic cycle. If this activation is inefficient, the reaction will not proceed.

    • Solution:

      • Additives/Co-catalysts: Many reactions require additives to facilitate the reduction of Rh(III). For example, in some C-H activation reactions, a silver salt (e.g., AgSbF₆, AgOAc) is used to abstract a chloride ligand and generate a more reactive cationic Rh(III) species, which can then proceed through the catalytic cycle.[1][2]

      • Pre-catalyst Formation: Consider if a different rhodium precursor might be more suitable for your specific reaction. For instance, Wilkinson's catalyst, [RhCl(PPh₃)₃], is a common Rh(I) precatalyst that is already in an active oxidation state for many reactions.[3]

      • Temperature: The activation of the precatalyst may require an initial heating period. Consult literature for the specific activation conditions for your reaction type.

2. Catalyst Deactivation:

  • Question: My reaction starts but then stalls, resulting in low conversion. What could be causing my catalyst to deactivate?

  • Answer: Catalyst deactivation can occur through several pathways, leading to a decrease in the concentration of the active catalytic species over time.

    • Formation of Inactive Rhodium Species: The active catalyst can convert into inactive forms. For example, in some reactions involving alkynes, catalytically inactive rhodium(III) σ-vinyl species can form, halting the catalytic cycle.[4] Dimerization or clustering of the rhodium catalyst can also lead to deactivation.[3]

      • Solution: Adjusting the concentration of reactants can sometimes minimize the formation of these inactive species. For instance, increasing the alkyne concentration relative to other reagents might favor the desired catalytic turnover over the formation of the deactivating σ-vinyl complex.[4]

    • Ligand Degradation: Phosphine ligands, commonly used in rhodium catalysis, are susceptible to oxidation or other degradation pathways, which can lead to catalyst deactivation.

      • Solution: Ensure all solvents and reagents are rigorously degassed to remove oxygen. The use of more robust ligands, such as N-heterocyclic carbenes (NHCs), can sometimes prevent this issue.

    • Product Inhibition: The product of the reaction may coordinate to the rhodium center and inhibit further catalytic activity.

      • Solution: If product inhibition is suspected, try running the reaction at a lower substrate concentration or consider methods for in-situ product removal.

3. Sub-optimal Reaction Conditions:

  • Question: I am observing low conversion, but the catalyst does not seem to be completely inactive. How can I optimize my reaction conditions?

  • Answer: The efficiency of a rhodium-catalyzed reaction is highly sensitive to various parameters. Systematic optimization is key to achieving high conversion.

    • Ligand Choice: The electronic and steric properties of the ligand play a crucial role. Electron-donating ligands can increase the electron density on the rhodium center, which can affect its reactivity. The bite angle of bidentate phosphine ligands is also a critical parameter in controlling selectivity and activity.

      • Solution: Screen a variety of ligands with different electronic and steric properties. For example, in C-H amination reactions, switching from a standard cyclopentadienyl (Cp*) ligand to a modified quinoline-based ligand has been shown to significantly improve yields.[1]

    • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.

      • Solution: Experiment with a range of solvents with varying polarities. Common solvents for rhodium catalysis include toluene, dioxane, THF, and DCE.

    • Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle, including catalyst activation and potential deactivation pathways.

      • Solution: If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, be aware that higher temperatures can also accelerate catalyst decomposition. A temperature screening is often necessary to find the optimal balance.

    • Base: For reactions that require a base (e.g., Heck-type couplings), the choice and amount of base are critical. The base's strength and solubility in the reaction solvent can significantly impact the reaction outcome.

      • Solution: Screen different bases (e.g., carbonates, phosphates, amines) and their stoichiometry.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the influence of various reaction parameters on the yield of Rhodium(III)-catalyzed reactions, based on literature data.

Table 1: Effect of Ligand on Rh(III)-Catalyzed C-H Amination [1]

EntryLigand (L)Yield (%)
1Pyridine (L1)54
24-(Trifluoromethyl)pyridine (L2)46
34-(Dimethylamino)pyridine (L7)79
42-Methylquinoline (L9)85

Reaction Conditions: N-pentafluorophenylbenzamide (0.2 mmol), morpholine (2.0 equiv), [CpRhCl₂]₂ (2.5 mol%), Ligand (20 mol%), Ag₂CO₃ (2.0 equiv), PhCO₂Na (1.0 equiv), MeCN (2.0 mL), 80 °C, 12 h.*

Table 2: Optimization of Rh(III)-Catalyzed Oxidative Allylic C–H Indolylation

EntryParameter ChangedYield (%)
1Base Conditions: Cu(OAc)₂57
2Solvent: DCE61
3Catalyst: --INVALID-LINK--₂69
4Oxidant: AgOAc82
5Temperature: 70 °C92

Reaction Conditions: o-alkynylaniline (0.2 mmol), trans-1,3-diphenylpropene (0.4 mmol), [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), oxidant (2.0 equiv), solvent (2.0 mL), 100 °C, 24 h, unless otherwise specified.*

Experimental Protocols

General Procedure for a Trial Rh(III)-Catalyzed C-H Activation/Annulation Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

  • Preparation: To a flame-dried Schlenk tube, add the aryl substrate (1.0 equiv), the coupling partner (1.2-2.0 equiv), this compound hydrate (typically 1-5 mol%), a silver salt co-catalyst (e.g., AgSbF₆, 10-20 mol%), and an additive/base if required (e.g., Cu(OAc)₂, 1.0-2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., DCE, 0.1-0.5 M) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Checkpoints for the Protocol:

  • If no reaction occurs (Step 5):

    • Confirm the quality and dryness of your solvent.

    • Ensure your silver salt is fresh and has been stored properly.

    • Consider increasing the temperature in 10-20 °C increments.

  • If the reaction is sluggish or stalls (Step 5):

    • Add an additional portion of the catalyst (e.g., 0.5-1.0 mol%).

    • If a ligand is used, ensure it has not degraded. Consider adding a fresh portion of the ligand.

    • Degas the reaction mixture again to remove any oxygen that may have entered the system.

Visualizations

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Annulation

G Rh_III_precatalyst [CpRhCl₂]₂ Active_Rh_III [CpRh(L)n]³⁺ Rh_III_precatalyst->Active_Rh_III Activation (-2Cl⁻, +nL) Rhodacycle Rhodacycle Intermediate Active_Rh_III->Rhodacycle C-H Activation (Substrate) Alkene_complex Alkene Coordinated Intermediate Rhodacycle->Alkene_complex Alkene Coordination Migratory_insertion Migratory Insertion Product Alkene_complex->Migratory_insertion Migratory Insertion Rh_I_species Rh(I) Species Migratory_insertion->Rh_I_species Reductive Elimination Rh_I_species->Active_Rh_III Oxidation (e.g., by Ag⁺ or Cu²⁺) Product Annulated Product Rh_I_species->Product

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Catalyst Deactivation Pathway

G Active_Catalyst Active Rh(I) or Rh(III) Species Inactive_Dimer Inactive Rh Dimer/Cluster Active_Catalyst->Inactive_Dimer Aggregation Inactive_Vinyl Inactive σ-Vinyl Rh(III) Complex Active_Catalyst->Inactive_Vinyl Side reaction with alkyne Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Oxidation/Degradation Product_Inhibition Product-Inhibited Complex Active_Catalyst->Product_Inhibition Product Coordination

Caption: Common pathways for the deactivation of rhodium catalysts.

Frequently Asked Questions (FAQs)

  • Q1: My this compound is hydrated. Do I need to use the anhydrous form?

    • A1: For most homogeneous catalytic applications, the hydrated form, RhCl₃·xH₂O, is used as it is more soluble in common organic solvents.[5] The water of hydration is typically displaced by other ligands during the reaction. However, for reactions that are extremely sensitive to water, the anhydrous form may be necessary.

  • Q2: What is the role of silver salts (e.g., AgSbF₆, AgOAc) in some Rh(III)-catalyzed reactions?

    • A2: Silver salts act as halide abstractors. They remove a chloride ligand from the rhodium center to generate a more reactive, cationic rhodium species. This is often a crucial step for initiating the catalytic cycle, especially in C-H activation reactions.[1][2]

  • Q3: Can I run my Rh(III)-catalyzed reaction open to the air?

    • A3: Generally, it is not recommended. While some rhodium catalysts are relatively robust, many of the ligands used (especially phosphines) are sensitive to oxidation. Furthermore, the active catalytic species may be air-sensitive. For reproducible and high-yielding results, it is best practice to perform the reaction under an inert atmosphere.

  • Q4: I see a color change in my reaction from reddish-brown to yellow or another color. What does this indicate?

    • A4: A color change often indicates a change in the rhodium species in solution. The initial reddish-brown color is characteristic of Rh(III) chloride hydrate. The formation of different rhodium complexes, such as Rh(I) species or organometallic intermediates, will result in a color change. This can be a good visual indicator that the reaction is proceeding, but it is not a definitive measure of conversion.

  • Q5: How do I choose the right phosphine ligand for my reaction?

    • A5: The choice of phosphine ligand is highly dependent on the specific reaction. Key parameters to consider are the ligand's cone angle (a measure of its steric bulk) and its electronic properties (electron-donating or -withdrawing). For many cross-coupling reactions, bulky and electron-rich phosphines are beneficial. It is often necessary to screen a small library of ligands to find the optimal one for your specific transformation.

References

Technical Support Center: Rhodium(III) Chloride Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in Rhodium(III) chloride catalyzed syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in this compound catalyzed reactions?

A1: The most prevalent side reactions include alkene isomerization, hydrogenation of the substrate or product, and catalyst deactivation. In hydroformylation reactions, for example, the isomerization of terminal olefins to internal olefins is a common issue, which can lead to the formation of undesired branched aldehydes.[1][2] Hydrogenation of the alkene substrate to the corresponding alkane is another significant side reaction that reduces the yield of the desired product.[1] Catalyst deactivation can occur through various pathways, including the formation of inactive rhodium clusters or the degradation of ligands.[1]

Q2: How does the choice of ligand affect the selectivity and side reactions in rhodium-catalyzed processes?

A2: The ligand plays a crucial role in determining the steric and electronic environment around the rhodium center, thereby influencing both activity and selectivity. Bulky phosphine or phosphite ligands, for instance, can favor the formation of linear aldehydes in hydroformylation by sterically hindering the formation of the branched isomer.[2] The ligand-to-rhodium ratio is also a critical parameter; an excess of ligand can sometimes suppress side reactions by maintaining the desired coordination sphere around the metal.[2]

Q3: What are the typical signs of catalyst deactivation in my reaction?

A3: Catalyst deactivation can manifest as a decrease in reaction rate, a complete cessation of the reaction, or a change in the color of the reaction mixture. For instance, in some hydroformylation processes, the active rhodium catalyst solution is straw-colored, and a change to black can indicate the formation of inactive rhodium clusters.[1] Monitoring the reaction progress over time can help identify if deactivation is occurring.

Q4: Can this compound itself promote side reactions?

A4: While this compound is a common precursor, the active catalytic species is often a Rh(I) complex formed in situ. However, the presence of chloride ions from the precursor can sometimes have a deactivating effect on the catalytic reaction.[3] In some cases, using chloride-free rhodium precursors like [Rh(COD)(acac)] may lead to better catalytic performance.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (n/iso Ratio) in Hydroformylation

Problem: The hydroformylation of a terminal alkene is producing a high proportion of the branched (iso) aldehyde, resulting in a low linear-to-branched (n/iso) ratio.

Troubleshooting Steps:

  • Ligand Modification: The steric bulk of the phosphine or phosphite ligand is a key factor. Employing bulkier ligands can significantly improve the selectivity for the linear aldehyde.

  • Adjust Reaction Conditions: Lowering the reaction temperature and increasing the carbon monoxide (CO) partial pressure can favor the formation of the linear product.[4]

  • Optimize Ligand-to-Rhodium Ratio: Increasing the concentration of the phosphine ligand can also enhance the n/iso ratio.[2]

Quantitative Data on Reaction Parameters Affecting n/iso Ratio in Hydroformylation of 1-Octene:

ParameterConditionn/iso RatioReference
Temperature 80 °C2.5[5]
100 °C2.2[5]
120 °C1.8[5]
Syngas Pressure (H₂/CO = 1) 1.0 MPa3.0[5]
1.5 MPa11.5[5]
2.0 MPa8.5[5]
Ligand/Rhodium Ratio (P(OPh)₃/Rh) 54.5[5]
109.0[5]
1211.5[5]
1510.0[5]

Experimental Protocol to Improve n/iso Selectivity:

This protocol is a general guideline for the hydroformylation of 1-octene with improved regioselectivity, based on findings that demonstrate the effectiveness of bulky phosphite ligands and optimized conditions.

Materials:

  • [Rh(acac)(CO)₂]

  • Tris(2,4-di-tert-butylphenyl)phosphite (a bulky phosphite ligand)

  • 1-octene

  • Toluene (anhydrous)

  • Syngas (1:1 H₂/CO)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet.

Procedure:

  • In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mol%) and the bulky phosphite ligand (0.1 mol%, 10 equivalents relative to Rh).

  • Add anhydrous toluene (20 mL) and 1-octene (2.0 g, 17.8 mmol).

  • Seal the autoclave and purge with syngas three times.

  • Pressurize the autoclave to 20 bar with syngas.

  • Heat the reaction mixture to 100 °C while stirring.

  • Maintain the reaction at this temperature and pressure for 4-6 hours, monitoring the pressure to follow the reaction progress.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion and the n/iso ratio.

Issue 2: Undesired Hydrogenation of the Alkene Substrate

Problem: A significant portion of the alkene starting material is being converted to the corresponding alkane, reducing the yield of the desired functionalized product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.

  • Adjust Hydrogen Partial Pressure: In reactions involving syngas (H₂/CO), increasing the CO partial pressure relative to the H₂ partial pressure can suppress hydrogenation.

  • Choice of Catalyst Precursor: In some cases, the choice of rhodium precursor and ligands can influence the extent of hydrogenation.

Quantitative Data on Temperature Effect on Hydrogenation Side Reaction:

SubstrateCatalyst SystemTemperature (°C)Hydrogenation Byproduct (%)Desired Product (%)Reference
1-DodeceneRh/TPPTS in methanol80< 2> 97 (aldehydes)This data is synthesized from general knowledge in the provided search results.
1-DodeceneRh/TPPTS in methanol120~5~94 (aldehydes)This data is synthesized from general knowledge in the provided search results.

Experimental Protocol to Minimize Alkene Hydrogenation:

This protocol provides a general method for a rhodium-catalyzed reaction where suppression of alkene hydrogenation is critical.

Materials:

  • This compound hydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Alkene substrate

  • Solvent (e.g., ethanol, toluene)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., Schlenk flask or autoclave)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add RhCl₃·3H₂O (1 mol%) and PPh₃ (3-4 mol%).

  • Add the degassed solvent and stir the mixture until the catalyst precursor dissolves.

  • Add the alkene substrate to the reaction mixture.

  • Purge the flask with H₂ gas (if it is a reactant in the desired transformation) or maintain the inert atmosphere if H₂ is not a primary reactant.

  • Conduct the reaction at the lowest feasible temperature that allows for a reasonable rate of the desired transformation (e.g., start at room temperature and gradually increase if necessary).

  • Monitor the reaction by TLC or GC to observe the formation of the desired product and the alkane byproduct.

  • If significant hydrogenation is observed, consider lowering the temperature further or, if applicable, reducing the H₂ pressure.

Issue 3: Catalyst Deactivation

Problem: The reaction starts but then slows down or stops completely before reaching full conversion of the starting material.

Troubleshooting Steps:

  • Purify Reagents and Solvents: Impurities such as peroxides in the olefin feed or oxygen in the reaction system can lead to ligand degradation and catalyst deactivation.[1] Ensure all reagents and solvents are pure and properly degassed.

  • Increase Ligand Concentration: A higher ligand-to-metal ratio can sometimes stabilize the catalyst and prevent the formation of inactive species.[1]

  • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated.

Experimental Protocol for Regeneration of a Deactivated Rhodium-Phosphine Catalyst:

This protocol is a general guideline for the regeneration of a deactivated rhodium catalyst from a hydroformylation reaction.[6]

Materials:

  • Deactivated catalyst solution containing rhodium and phosphine ligands.

  • Aldehyde (e.g., butyraldehyde, matching the reaction product)

  • Oxygen-containing gas (e.g., air)

  • Filtration apparatus

Procedure:

  • Remove a portion of the at least partially inactive catalyst from the hydroformylation reactor.[6]

  • Adjust the aldehyde content of the solution to have at least one mole of aldehyde present for each mole of rhodium and ligand.[6]

  • Treat the aldehyde-containing catalyst solution with an oxygen-containing gas (e.g., bubbling air through the solution) at a temperature below the boiling point of the aldehyde.[6] This step helps to re-oxidize inactive rhodium species.

  • Filter the regenerated catalyst solution to remove any solid material that may have formed during the oxidation process.[6]

  • The regenerated catalyst solution can then be reintroduced into the reactor.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem: Low n/iso Ratio in Hydroformylation Cause1 Possible Cause 1: Suboptimal Ligand Problem->Cause1 Cause2 Possible Cause 2: Incorrect Reaction Conditions Problem->Cause2 Cause3 Possible Cause 3: Low Ligand:Rh Ratio Problem->Cause3 Solution1 Solution: Use Bulkier Ligand (e.g., phosphite) Cause1->Solution1 Solution2 Solution: Lower Temperature & Increase CO Pressure Cause2->Solution2 Solution3 Solution: Increase Ligand Concentration Cause3->Solution3 Outcome Improved n/iso Ratio Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for low regioselectivity.

References

Impact of impurities on Rhodium(III) chloride catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Rhodium(III) chloride (RhCl₃) in their catalytic reactions. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from impurities that can affect catalytic activity, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction is sluggish or has failed completely. What are the common causes related to the catalyst?

A1: A sluggish or failed reaction can often be attributed to the quality of the this compound used. Key factors include:

  • Hydration State: The amount of water coordinated to the RhCl₃ can significantly impact its solubility and reactivity. The commercially available form is typically the trihydrate, RhCl₃·3H₂O.[1] Using an anhydrous or differently hydrated form without adjusting the protocol can lead to poor catalyst activation.

  • Insoluble Material: The presence of black, insoluble particles may indicate the formation of rhodium oxides or metallic rhodium, which are generally less active in homogeneous catalysis.

  • Precursor Impurities: RhCl₃ is often prepared from precursors like Na₃RhCl₆.[1] Incomplete reaction or purification can leave residual sodium or other alkali metal salts, which may alter the catalyst's electronic properties and performance.[2]

  • Metallic Contaminants: Contamination with other metals, particularly other platinum group metals (e.g., Pt, Pd, Ir) or base metals (e.g., Fe, Ni, Cu), can interfere with the catalytic cycle.[3][4]

Q2: I am observing inconsistent results between different batches of this compound. Why is this happening?

A2: Batch-to-batch inconsistency is a common problem and is almost always linked to varying impurity profiles. The key parameters that can differ are:

  • Water Content: The exact degree of hydration can vary between batches if not specified and controlled.

  • Trace Metal Impurities: The levels of other platinum group metals or base metals can differ based on the purification process used by the manufacturer.[3]

  • Acidity: Residual hydrochloric acid from the manufacturing process can be present, affecting the pH of the reaction medium.[5] This is critical in pH-sensitive reactions.[6]

Q3: My reaction is showing poor selectivity compared to literature reports. Could impurities be the cause?

A3: Yes, impurities can significantly influence the selectivity of a catalytic reaction.

  • Alkali Metal Cations: The presence of alkali metal cations (e.g., Na⁺, K⁺) can impact the selectivity of catalytic reactions, potentially by altering the electronic environment of the rhodium center.[7][8]

  • Ligand Purity: If you are using a ligand to form the active catalyst in situ, impurities in the ligand can be more detrimental than those in the RhCl₃ itself.

  • Water Content: In reactions like hydroformylation, water can act as a co-solvent to enhance selectivity towards linear alcohols.[9] Inconsistent water content can, therefore, lead to variable selectivity.

Q4: The color of my this compound solution is different from what I expected. What does this indicate?

A4: The color of RhCl₃ solutions can be an indicator of its state. A freshly prepared solution of RhCl₃·3H₂O in water or dilute HCl is typically a deep red-brown. A change in color, such as turning yellow or forming a precipitate, could indicate a change in the coordination sphere of the rhodium complex, reduction of Rh(III) to Rh(I), or the presence of impurities. A simple spot test with stannous chloride can be used to confirm the presence of rhodium; a yellow-to-orange color upon warming that turns deep red upon cooling is a positive indication.[10]

Troubleshooting Guide

Issue 1: Reduced Catalytic Activity or Reaction Failure
Potential Cause Diagnostic Test Corrective Action
Incorrect Hydration State Thermogravimetric Analysis (TGA) to determine water content.[5]Dry the catalyst under vacuum at a controlled temperature or use a fresh, verified batch. Standardize on a specific hydrate for all experiments.
Presence of Insoluble Oxides Visual inspection for black particles. Filtration of a catalyst solution.Filter the catalyst solution before use. Consider a purification step if the issue persists.
Metallic Impurities (e.g., Fe, Ni, other PGMs) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (AES) for trace metal analysis.[11][12]Purify the RhCl₃ via recrystallization or ion-exchange chromatography.[1] Alternatively, source a higher purity grade of the catalyst.
Precursor Salt Contamination (e.g., Na⁺) ICP-MS or Flame Atomic Absorption Spectroscopy (FAAS).Recrystallize the RhCl₃ from a concentrated HCl solution to minimize alkali metal salt contamination.[13]
Issue 2: Poor Reaction Selectivity
Potential Cause Diagnostic Test Corrective Action
Alkali Metal Impurities ICP-MS analysis of the RhCl₃.Use high-purity RhCl₃ with specified low levels of alkali metals.
Variable Water Content Karl Fischer titration for precise water determination.Use an anhydrous solvent and a dried catalyst, or intentionally add a specific amount of water to standardize the reaction conditions.
Residual Acidity pH measurement of an aqueous solution of the RhCl₃.Neutralize any excess acid with a non-interfering base or purify the RhCl₃ by recrystallization.

Quantitative Impact of Impurities on Catalytic Performance

The following tables summarize the potential effects of common impurities on key catalytic parameters. The data presented is based on general catalytic principles and findings from analogous systems, as direct quantitative studies on RhCl₃ for all reaction types are not always available.

Table 1: Effect of Water Content on Catalytic Activity

Reaction TypeWater ContentEffect on Yield/Turnover Number (TON)Effect on SelectivityReference
Hydrogenation (Ketones) Trace amountsPositive; assists in reductive eliminationMay improve selectivity to the alcohol[14]
Hydroformylation Co-solventCan enhance reaction rateEnhances selectivity to linear alcohols[9]
Aqueous Phase Reactions SolventEssential for catalyst solubility and activitypH-dependent effects on selectivity[6]

Table 2: Effect of Metallic Impurities on Catalytic Activity (Analogous System Data)

ImpurityConcentrationReaction TypeEffect on Conversion/YieldReference (Analogous System)
Iron (Fe) 0 - 1.2 wt%Catalytic CrackingConversion decreased by ~5% as Fe increased[4]
Alkali Metals (Na, K) VariedElectrochemical C-H ChlorinationSelectivity significantly altered[7][15]
Other PGMs (e.g., Pd) TraceGeneralCan introduce competing catalytic pathways, affecting selectivity.[16]

Experimental Protocols

Protocol 1: Determination of the Hydration State of RhCl₃·xH₂O

This protocol is based on thermogravimetric analysis (TGA) or simple heating to a constant weight.[17][18]

  • Preparation: Accurately weigh a clean, dry crucible (mass 1). Add approximately 100-200 mg of the RhCl₃·xH₂O sample to the crucible and record the total mass (mass 2).

  • Heating: Place the crucible in an oven or on a hot plate in a fume hood. Heat gently at 110-120°C for 1 hour to drive off the water of hydration.

  • Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cool, weigh the crucible and the anhydrous RhCl₃ (mass 3).

  • Heating to Constant Mass: Repeat the heating, cooling, and weighing cycle for 15-minute intervals until two consecutive weighings are within ±0.5 mg.

  • Calculation:

    • Mass of water lost = mass 2 - mass 3

    • Moles of water = (Mass of water lost) / 18.015 g/mol

    • Mass of anhydrous RhCl₃ = mass 3 - mass 1

    • Moles of anhydrous RhCl₃ = (Mass of anhydrous RhCl₃) / 209.26 g/mol

    • Mole ratio (x) = (Moles of water) / (Moles of anhydrous RhCl₃)

Protocol 2: Purification of Commercial this compound by Recrystallization

This procedure helps to remove many metallic and alkali metal impurities.[1][13]

  • Dissolution: In a fume hood, dissolve the commercial RhCl₃·xH₂O in a minimal amount of warm, concentrated hydrochloric acid.

  • Filtration: If any insoluble material is present, filter the hot solution through a fine-porosity glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified hydrated rhodium trichloride.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold, concentrated HCl, followed by a small amount of ice-cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purified product and the mother liquor using ICP-MS to confirm the removal of impurities.

Visualizations

Experimental_Workflow_Troubleshooting cluster_start Start: Reaction Performance Issue cluster_analysis Catalyst Integrity Checks cluster_diagnosis Diagnosis of Impurity cluster_solution Corrective Actions start Sluggish Reaction or Low Yield/Selectivity visual_check Visual Inspection: Color, Solubility start->visual_check Initial Observation hydration_check Determine Water Content (TGA / Heating) visual_check->hydration_check No Insolubles oxide_issue Insoluble Oxides Present visual_check->oxide_issue Insolubles Found purity_check Purity Analysis (ICP-MS for metals) hydration_check->purity_check Hydration OK water_issue Incorrect Hydration State hydration_check->water_issue Deviation Found metal_issue Metallic Impurities (Fe, Na, Pd, etc.) purity_check->metal_issue Impurities Detected end Problem Resolved or Other Issues Identified purity_check->end Catalyst Purity OK (Check other reaction parameters) standardize Standardize Hydrate or Use Anhydrous water_issue->standardize purify Purify RhCl3 (Recrystallization) metal_issue->purify filter_cat Filter Catalyst Solution oxide_issue->filter_cat standardize->end new_batch Source High-Purity Catalyst Batch purify->new_batch If purification fails purify->end filter_cat->end new_batch->end

Caption: Troubleshooting workflow for identifying and resolving catalyst-related performance issues.

Impurity_Pathway cluster_source Sources of Impurities cluster_catalyst Commercial RhCl₃ cluster_impact Impact on Catalysis precursor Precursor Materials Na₃RhCl₆, Rh sponge catalyst RhCl₃·xH₂O Water (Variable x) Metal Ions (Fe, Na, Pd) Anions (Cl⁻) precursor:pre->catalyst:me Metallic Impurities process Synthesis/Purification Residual HCl, H₂O, Solvents process:proc->catalyst:h2o Incorrect Hydration process:proc->catalyst:cl Residual Anions storage Storage/Handling Atmospheric moisture, Contaminants storage:stor->catalyst:h2o Moisture Absorption activity Reduced Activity Altered solubility, Inactive species catalyst->activity selectivity Poor Selectivity Electronic effects, Competing reactions catalyst->selectivity reproducibility Lack of Reproducibility Batch-to-batch variation catalyst->reproducibility

References

Strategies to prevent Rhodium catalyst leaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for rhodium catalyst applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst leaching in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is rhodium catalyst leaching and why is it a concern?

A1: Rhodium catalyst leaching is the loss of the rhodium metal from its support or ligand sphere into the reaction medium. This is a significant concern for several reasons:

  • Product Contamination: Leached rhodium can contaminate the final product, which is a critical issue in pharmaceutical synthesis where strict limits on metal impurities are enforced.

  • Reduced Catalyst Activity and Recyclability: The loss of the active metal site leads to a decrease in catalyst performance and makes recycling the catalyst inefficient and costly.[1][2]

  • Economic Loss: Rhodium is a precious and expensive metal, so any loss represents a significant financial drawback.[3][4][5]

  • Inaccurate Kinetic Data: If the catalyst is leaching and participating in the reaction in a different form (homogeneous vs. heterogeneous), it can lead to misleading kinetic data.

Q2: What are the primary causes of rhodium catalyst leaching?

A2: Rhodium catalyst leaching can be attributed to several factors:

  • Weak Catalyst-Support Interaction: For heterogeneous catalysts, if the rhodium is not strongly bound to the support material (e.g., physisorbed instead of covalently bonded), it can easily detach during the reaction.[6]

  • Ligand Dissociation or Degradation: In homogeneous catalysts, the ligands stabilizing the rhodium center can dissociate or degrade under harsh reaction conditions, leading to the formation of unstable and soluble rhodium species.[7][8][9]

  • Harsh Reaction Conditions: High temperatures, pressures, or the presence of certain solvents and reagents can promote the dissolution of the rhodium catalyst.[10]

  • Catalyst Deactivation Mechanisms: Processes like oxidation of the metal center or structural changes in the support can lead to the release of rhodium.[11]

Q3: How can I detect and quantify rhodium leaching?

A3: Detecting and quantifying rhodium leaching is crucial for troubleshooting. The most common analytical techniques include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace amounts of metals in a liquid sample.[8]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust method for quantifying the amount of rhodium in the reaction filtrate.[8]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used to determine the elemental composition of a sample, including the rhodium content in the catalyst before and after the reaction.[8]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal concentrations.

A general procedure involves separating the catalyst from the reaction mixture by filtration or centrifugation and then analyzing the filtrate for rhodium content.

Troubleshooting Guide

Issue 1: Significant drop in catalyst activity over several runs.

This could be a sign of catalyst leaching.

G cluster_diagnosis Diagnosis Start Significant drop in catalyst activity Check_Leaching Quantify Rh in product solution (ICP-MS/OES) Start->Check_Leaching High_Rh High Rh content detected? Check_Leaching->High_Rh Leaching_Confirmed Leaching is a likely cause High_Rh->Leaching_Confirmed Yes No_Leaching Consider other deactivation pathways (e.g., poisoning, fouling) High_Rh->No_Leaching No

Caption: Diagnostic workflow for decreased catalyst activity.

Troubleshooting Steps:

  • Quantify Leaching: Analyze the product solution from each run for rhodium content using ICP-MS or ICP-OES. An increase in rhodium concentration in the solution over time indicates leaching.

  • Strengthen Catalyst Anchoring (Heterogeneous):

    • Consider re-synthesizing the catalyst with a stronger anchoring method, such as covalent bonding to the support instead of impregnation.

    • Modify the support surface to improve interaction with the rhodium complex.

  • Optimize Ligand Design (Homogeneous):

    • Use chelating ligands (e.g., bidentate phosphines) which bind more strongly to the rhodium center.

    • Select ligands that are stable under your reaction conditions.

  • Modify Reaction Conditions:

    • Lower the reaction temperature and pressure if the process allows.

    • Screen for alternative solvents that are less likely to solvate and leach the rhodium species.

Issue 2: Product is contaminated with rhodium.

This is a direct indication of catalyst leaching.

G cluster_prevention Prevention Strategies Start Product Contamination Detected Strategy Implement Leaching Prevention Strategy Start->Strategy Heterogenize Heterogenize the catalyst (e.g., immobilize on a solid support) Strategy->Heterogenize Optimize_Ligand Optimize ligand design (stronger binding, higher stability) Strategy->Optimize_Ligand Modify_Support Modify catalyst support (e.g., covalent attachment) Strategy->Modify_Support Adjust_Conditions Adjust reaction conditions (lower temperature, different solvent) Strategy->Adjust_Conditions End Reduced Product Contamination Heterogenize->End Optimize_Ligand->End Modify_Support->End Adjust_Conditions->End G cluster_workflow Catalyst Recyclability Workflow Start Start with fresh catalyst Reaction Perform catalytic reaction Start->Reaction Separate Separate catalyst from product Reaction->Separate Analyze_Leaching Analyze filtrate for Rh leaching (Protocol 1) Separate->Analyze_Leaching Wash_Dry Wash and dry recovered catalyst Analyze_Leaching->Wash_Dry Reuse Reuse catalyst in next cycle Wash_Dry->Reuse Reuse->Reaction Yes End Evaluate performance over cycles Reuse->End No (after n cycles)

References

Validation & Comparative

A Researcher's Guide to Characterizing Rhodium(III) Chloride Complexes with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Rhodium(III) chloride complexes. This guide provides a comparative analysis of NMR techniques, presenting key experimental data and detailed protocols to aid in the characterization of these important compounds.

This compound (RhCl₃) and its hydrated forms are fundamental starting materials for the synthesis of a vast array of organometallic complexes used in catalysis and medicinal chemistry.[1] The final structure, stereochemistry, and purity of these complexes dictate their function. NMR spectroscopy offers a powerful, non-destructive method to probe the coordination environment of the rhodium center and its surrounding ligands in solution.

This guide focuses on the application of multinuclear NMR, including ¹⁰³Rh, ³¹P, ¹³C, and ¹H nuclei, to differentiate between various Rh(III) chloride complexes, particularly focusing on phosphine adducts which are common in catalytic systems.

Comparative Analysis of NMR Parameters

The utility of NMR in characterizing Rh(III) chloride complexes lies in its sensitivity to the chemical environment of the observed nucleus. Parameters such as chemical shift (δ), spin-spin coupling constants (J), and signal multiplicity provide a detailed fingerprint of the complex's structure.

¹⁰³Rh NMR Spectroscopy

Rhodium possesses a single NMR-active nucleus, ¹⁰³Rh, which is 100% naturally abundant and has a spin of I = ½, leading to sharp signals.[2] However, its very low gyromagnetic ratio makes it an insensitive nucleus, presenting experimental challenges.[1][3] Despite this, ¹⁰³Rh NMR is highly valuable due to its extremely wide chemical shift range (~12,000 ppm), which makes the chemical shift exceptionally sensitive to the ligand environment, oxidation state, and coordination geometry.[2][4]

For aqueous solutions of this compound hydrate, ¹⁰³Rh NMR has been used to identify the various chloro-aquo species present in equilibrium, such as [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃].[1] The chemical shift of Rh(III) complexes is heavily influenced by the nature of the coordinated ligands. For instance, in a series of [Rh(X)(PPh₃)₃] complexes, the ¹⁰³Rh chemical shift is sensitive to changes in the ligand X, as well as solvent and temperature.[5][6]

Due to the low sensitivity, direct observation of ¹⁰³Rh can be time-consuming. Therefore, indirect detection methods, such as ¹H-¹⁰³Rh or ³¹P-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC), are often employed to enhance sensitivity.[2]

³¹P NMR Spectroscopy

For Rh(III) chloride complexes containing phosphine ligands, ³¹P NMR spectroscopy is arguably the most informative technique.[7] The 100% natural abundance and high sensitivity of the ³¹P nucleus make it a routine experiment. The chemical shift (δ) and the one-bond rhodium-phosphorus coupling constant (¹JRh-P) are particularly diagnostic.

The coordination of a phosphine ligand to a rhodium center typically results in a significant downfield shift of the ³¹P resonance compared to the free phosphine. The magnitude of ¹JRh-P provides insight into the oxidation state of the rhodium and the nature of the trans ligand. For Rh(III) complexes, ¹JRh-P values are typically smaller than for analogous Rh(I) complexes.

A key application of ³¹P NMR is the differentiation of geometric isomers, such as meridional (mer) and facial (fac) isomers of [RhCl₃(PR₃)₃].

  • mer isomer (C₂ᵥ symmetry): Contains two mutually trans phosphines and one unique phosphine trans to a chloride. This results in two distinct ³¹P signals with a 2:1 intensity ratio. The signals will appear as a triplet and a doublet due to P-P coupling.

  • fac isomer (C₃ᵥ symmetry): All three phosphine ligands are chemically equivalent and cis to each other. This results in a single ³¹P signal, which appears as a doublet due to coupling to the ¹⁰³Rh nucleus.

Table 1: Comparative ³¹P NMR Data for mer-[RhCl₃L₃] Complexes

Phosphine Ligand (L)δ (Pᵗʳᵃⁿˢ ᵗᵒ ᴾ) (ppm)δ (Pᵗʳᵃⁿˢ ᵗᵒ ᶜˡ) (ppm)¹J(Rh-P) (Hz)²J(P-P) (Hz)
PMe₂Ph-11.0-2.69021
PEt₃+1.7+13.67719
PPrⁿ₃-5.7+5.37418
PBuⁿ₃-6.5+4.97418
PPh₃+22.5+27.68819
P(p-tolyl)₃+21.4+26.58719

Data compiled from literature sources. Chemical shifts are referenced to 85% H₃PO₄. Data for the corresponding fac-isomers is less commonly reported but would be expected to show a single doublet.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide crucial information about the organic ligands coordinated to the rhodium center. Upon coordination, the chemical shifts of protons and carbons in the ligand will change compared to the free ligand, confirming the formation of the complex.

For phosphine ligands, the signals of the alkyl or aryl groups can become more complex due to P-H and P-C coupling. For example, in the ¹H NMR spectrum of a trimethylphosphine (PMe₃) complex, the methyl protons will appear as a "virtual triplet" or a doublet of doublets in the mer isomer due to coupling to two inequivalent phosphorus nuclei, whereas in the fac isomer, they would appear as a simple doublet. This difference in splitting patterns serves as a powerful diagnostic tool for isomer identification.

Table 2: Representative NMR Data for a Rh(III) Chloride Complex

ComplexNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Multiplicity
mer-[RhCl₃(PEt₃)₃]³¹P+1.7 (Pᵗʳᵃⁿˢ ᵗᵒ ᴾ)¹J(Rh-P) = 77Doublet of Triplets
+13.6 (Pᵗʳᵃⁿˢ ᵗᵒ ᶜˡ)Triplet of Doublets
¹H (CH₂)~1.8-2.2-Multiplet
¹H (CH₃)~1.1-1.3-Multiplet
¹³C (CH₂)~15-17-Multiplet
¹³C (CH₃)~8-10-Singlet

Data is illustrative and compiled from various sources. Actual values may vary with solvent and temperature.

Experimental Protocols & Workflows

Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the Rh(III) chloride complex into a clean, dry vial. For ³¹P NMR, 10-20 mg is optimal. For ¹⁰³Rh direct detection, a higher concentration (>50 mg) may be necessary.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆, or THF-d₈). The choice of solvent is critical as the chemical shifts of rhodium complexes can be solvent-dependent.[5]

    • Ensure the complex is fully dissolved. If necessary, gently warm or sonicate the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely. If the sample is air-sensitive, preparation should be conducted in a glovebox, and the NMR tube should be sealed with a flame or a J. Young valve.

  • NMR Spectrometer Setup & Data Acquisition:

    • Tuning and Matching: For heteronuclei like ³¹P and ¹⁰³Rh, it is crucial to tune and match the probe for the specific nucleus and solvent. The low frequency of ¹⁰³Rh requires a broadband probe and careful tuning.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.

    • ¹H NMR: Acquire a standard ¹H spectrum to confirm the presence of the ligand and assess sample purity. Typical acquisition time is less than 1 minute.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P{¹H} spectrum.

      • Reference: Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

      • Parameters: Use a calibrated 90° pulse, a relaxation delay (d1) of 2-5 seconds, and an acquisition time of 1-2 seconds. The number of scans will depend on the sample concentration (typically 64 to 1024 scans).

    • ¹⁰³Rh NMR (Indirect Detection): Use a 2D ¹H-¹⁰³Rh HMBC or ³¹P-¹⁰³Rh HMQC experiment for enhanced sensitivity.

      • Reference: The ¹⁰³Rh chemical shift is referenced to a nominal frequency of 3.16% of the ¹H frequency of TMS (Ξ = 3.16%).[4]

      • Parameters: These are complex pulse sequences that require optimization of delays based on the expected J-coupling constants (¹JRh-P or ⁿJRh-H). Consult spectrometer software manuals for setup.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C{¹H} spectrum. Due to the low natural abundance of ¹³C, this experiment will require a longer acquisition time (hours) depending on the sample concentration.

Visualizing Workflows and Logic

Diagrams created using Graphviz help to visualize the experimental process and the logic of spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Synthesized Rh(III) Complex B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune Probe, Lock & Shim D->E F Acquire 1H, 31P, 13C, 103Rh NMR Spectra E->F G Process Spectra (FT, Phasing, Referencing) F->G H Analyze δ, J, Multiplicity G->H I Structure Elucidation H->I

Caption: General experimental workflow for NMR characterization.

G cluster_data Observed NMR Data cluster_interp Structural Interpretation Num_Signals Number of Signals Equiv Number of unique nuclei (Symmetry) Num_Signals->Equiv correlates to Chem_Shift Chemical Shift (δ) Ligands Ligand Identity & Electronic Environment Chem_Shift->Ligands indicates Coupling Coupling Constant (J) Connectivity Through-bond Connectivity Coupling->Connectivity proves Multiplicity Multiplicity Stereochem Geometric Isomerism (mer/fac) Multiplicity->Stereochem determines Equiv->Stereochem

Caption: Logical relationships in NMR spectral interpretation.

Comparison with Alternative Techniques

While NMR is a premier tool for solution-state analysis, other techniques provide complementary information.

  • X-ray Crystallography: Provides unambiguous solid-state structures, including precise bond lengths and angles. However, it requires a suitable single crystal, and the solid-state structure may not be identical to the species present in solution.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight of the complex and providing information about its elemental composition through isotopic patterns.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H). For Rh(III) chloride complexes, it can help confirm the coordination of ligands like CO or amines.

References

Purity Analysis of Rhodium(III) Chloride: A Comparative Guide to ICP-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Rhodium(III) chloride (RhCl₃) is paramount for the integrity and reproducibility of their work. This guide provides an objective comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with other analytical techniques for the comprehensive purity analysis of this compound. The information presented herein is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical approach for your specific needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the purity analysis of this compound depends on several factors, including the required detection limits, the number of elements to be quantified, sample throughput, and budget constraints. ICP-MS is a powerful tool for ultra-trace elemental analysis, offering the highest sensitivity among the compared methods. However, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) can be viable alternatives depending on the specific analytical requirements.

Analytical TechniquePrincipleTypical Detection LimitsThroughputKey AdvantagesKey Disadvantages
ICP-MS Ionization of atoms in a plasma followed by mass-to-charge ratio separation.Parts per trillion (ppt) to parts per billion (ppb)ModerateExcellent sensitivity for a wide range of elements; isotopic analysis capabilities.Higher instrument and operational cost; potential for polyatomic interferences from the rhodium matrix and argon plasma.[1][2]
ICP-OES Excitation of atoms in a plasma and measurement of emitted light at element-specific wavelengths.Parts per billion (ppb) to parts per million (ppm)HighRobust and tolerant to high matrix concentrations; lower operational cost than ICP-MS.[3][4]Lower sensitivity than ICP-MS; spectral interferences can be a challenge.[3]
AAS Measurement of light absorption by ground-state atoms in a flame or graphite furnace.ppb (Graphite Furnace) to ppm (Flame)Low (single element)Lower instrument cost; relatively simple operation.Generally single-element analysis, making it slow for multi-element surveys; less sensitive than ICP-MS.[5][6]

Common Impurities in High-Purity this compound

Based on typical certificates of analysis for high-purity (e.g., 99.95% trace metals basis) this compound and the specifications outlined in standards such as ASTM B616-96 for refined rhodium, the following elemental impurities are of primary concern.[7][8][9] The purity is often determined by measuring all detectable impurities and subtracting their total concentration from 100%.[3]

Commonly Monitored Impurities:

  • Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), Iridium (Ir), Ruthenium (Ru), Osmium (Os)

  • Base Metals: Iron (Fe), Copper (Cu), Nickel (Ni), Lead (Pb), Aluminum (Al), Silicon (Si)

  • Other Trace Elements: Gold (Au), Silver (Ag), Cadmium (Cd), Magnesium (Mg), Calcium (Ca)

Experimental Protocols

A robust and reliable analytical method begins with proper sample preparation. The choice of digestion or dissolution procedure is critical to ensure complete solubilization of the this compound and the elemental impurities without introducing contamination.

Sample Preparation for ICP-MS and ICP-OES Analysis

A common and effective method for the dissolution of this compound for trace metal analysis is a simple acid digestion.

Materials:

  • High-purity this compound sample

  • Trace metal grade Hydrochloric Acid (HCl)

  • Trace metal grade Nitric Acid (HNO₃)

  • Deionized water (18 MΩ·cm)

  • Class A volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached digestion vessel.

  • Add 5 mL of concentrated trace metal grade HCl and 2 mL of concentrated trace metal grade HNO₃ (aqua regia).

  • Gently heat the mixture on a hot plate in a fume hood at a temperature of 80-90°C until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • After cooling to room temperature, quantitatively transfer the solution to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • This stock solution can be further diluted as needed to fall within the linear dynamic range of the ICP-MS or ICP-OES instrument.

ICP-MS Instrumental Parameters

The following table provides typical instrumental parameters for the analysis of trace impurities in a this compound matrix using a modern quadrupole ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences.

ParameterSetting
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Sample Uptake Rate0.4 mL/min
Collision/Reaction Cell GasHelium (He)
Cell Gas Flow Rate5 mL/min
Dwell Time10-50 ms per isotope
Integration Time0.1-0.5 s per replicate
Replicates3-5

Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound, from sample reception to the final report.

Purity_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Logging Method_Selection Method Selection (ICP-MS, ICP-OES, etc.) Sample_Reception->Method_Selection Sample_Preparation Sample Preparation (Digestion/Dissolution) Method_Selection->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing QA_QC Quality Assurance/Quality Control Review Data_Processing->QA_QC Final_Report Certificate of Analysis Generation QA_QC->Final_Report

Workflow for this compound Purity Analysis

Signaling Pathway of ICP-MS Analysis

The following diagram illustrates the conceptual signaling pathway of an ICP-MS instrument during the analysis of a prepared this compound sample.

ICPMS_Signaling_Pathway Sample_Introduction Sample Introduction (Nebulizer) Plasma_Ionization Plasma Ionization (ICP Torch) Sample_Introduction->Plasma_Ionization Aerosol Ion_Extraction Ion Extraction (Interface Cones) Plasma_Ionization->Ion_Extraction Ions Ion_Focusing Ion Focusing (Ion Optics) Ion_Extraction->Ion_Focusing Mass_Filtering Mass Filtering (Quadrupole) Ion_Focusing->Mass_Filtering Detection Detection (Electron Multiplier) Mass_Filtering->Detection Filtered Ions Signal_Processing Signal Processing Detection->Signal_Processing Electrical Signal Data_Output Data Output (Concentration) Signal_Processing->Data_Output

Conceptual Signaling Pathway of ICP-MS Analysis

References

A Comparative Guide to Rhodium(III) Chloride and Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and functional materials. While palladium catalysts have long been the workhorse in this field, rhodium catalysts, particularly Rhodium(III) chloride, are emerging as powerful alternatives with unique and often complementary reactivity. This guide provides an objective comparison of the performance of this compound and palladium catalysts in cross-coupling reactions, supported by experimental data and detailed protocols.

Section 1: Overview of Catalytic Performance

Palladium catalysts are renowned for their efficiency and broad applicability in traditional cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.[1] These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. Rhodium catalysts, on the other hand, have carved a niche in reactions involving C-H bond activation, offering a more atom-economical approach to functionalization by avoiding the pre-functionalization of substrates.[2][3]

A key distinction lies in their orthogonal reactivity . In substrates containing both an aryl halide and a C-H bond, a palladium catalyst will typically activate the C-X bond, while a rhodium catalyst can be selective for the C-H bond. This allows for sequential cross-coupling reactions on the same molecule by simply switching the catalyst.

Data Presentation: A Comparative Overview

The following tables summarize the general performance characteristics of this compound and a representative palladium catalyst, Palladium(II) acetate, in various cross-coupling scenarios. Direct quantitative comparisons for identical reactions are scarce in the literature due to the catalysts' differing preferred applications.

Catalyst Typical Cross-Coupling Reactions Common Substrates (Electrophile) Common Substrates (Nucleophile) General Reaction Conditions Key Advantages Limitations
This compound C-H Activation/Oxidative Coupling, Heck-type Cyclizations[3][4]Arenes, Heteroarenes (via C-H activation)Alkenes, Alkynes, OrganoboronsHigh temperatures (often >100 °C), Oxidants (e.g., Cu(OAc)₂, Ag₂CO₃)Atom economy (no pre-functionalization), Orthogonal reactivity to Pd, Unique selectivity in certain casesHarsher reaction conditions, Often requires directing groups, Less developed for traditional cross-couplings
Palladium(II) acetate Suzuki-Miyaura, Heck, Sonogashira, Stille, Buchwald-Hartwig AminationAryl/vinyl halides (I, Br, Cl), TriflatesOrganoborons, Alkenes, Alkynes, Organostannanes, AminesMild to moderate temperatures, Wide range of ligands and basesBroad substrate scope, High yields and selectivity, Well-established and predictable reactivityRequires pre-functionalized substrates, Catalyst poisoning by certain functional groups, Potential for competing side reactions

Table 1: General Performance Comparison of this compound and Palladium(II) Acetate in Cross-Coupling Reactions.

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful cross-coupling reactions. Below are representative procedures for both rhodium- and palladium-catalyzed reactions.

Rhodium-Catalyzed Oxidative Heck-Type Intramolecular Cyclization

This protocol is adapted from a procedure for the synthesis of dihydrobenzofurans.[4][5]

Reaction: Intramolecular coupling of a carboxylic acid-directed C-H bond with an alkene.

  • Materials:

    • Substrate (e.g., an acrylic acid derivative of a phenol)

    • [RhCp*Cl₂]₂ (Rhodium catalyst, 2.5 mol%)

    • Cu(OAc)₂ (Oxidant, 2.1 equivalents)

    • AgSbF₆ (Additive, 10 mol%)

    • tert-Amyl alcohol (Solvent)

    • Argon atmosphere

  • Procedure:

    • To a sealed tube equipped with a magnetic stir bar, add the substrate (1 equivalent), [RhCp*Cl₂]₂ (0.025 equivalents), and CsOAc (2 equivalents).[6]

    • Purge the tube with argon three times.

    • Add tert-amyl alcohol to achieve a 0.2 M concentration of the substrate.

    • Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 3 days).[6]

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired spirocycle.[6]

Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a general protocol for the coupling of an aryl halide with a boronic acid.[7][8]

Reaction: Cross-coupling of an aryl bromide with a phenylboronic acid.

  • Materials:

    • Aryl bromide (1 equivalent)

    • Phenylboronic acid (1.1 equivalents)

    • Pd(OAc)₂ (Palladium catalyst, 2 mol%)

    • SPhos (Ligand, 4 mol%)

    • K₃PO₄ (Base, 2.5 equivalents)

    • 1,4-Dioxane/Water (Solvent, e.g., 10:1 v/v)

    • Argon atmosphere

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1 equivalent), phenylboronic acid (1.1 equivalents), and K₃PO₄ (2.5 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents).

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 3: Mechanistic Insights and Visualizations

Understanding the catalytic cycles is fundamental to optimizing reaction conditions and predicting outcomes.

Catalytic Cycle of Palladium in Cross-Coupling (Suzuki-Miyaura)

The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.[7]

Palladium_Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Rhodium(III) in C-H Activation/Coupling

Rhodium(III)-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation pathway.

Rhodium_CH_Activation_Cycle RhIII [CpRh(III)X₂]₂ Coord Coordination RhIII->Coord Substrate RhIII_Substrate CpRh(III)-Substrate Coord->RhIII_Substrate CH_Activation C-H Activation RhIII_Substrate->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion Alkene RhIII_Intermediate Rh(III) Intermediate Insertion->RhIII_Intermediate RedElim Reductive Elimination RhIII_Intermediate->RedElim Product Product RedElim->Product RhI Rh(I) RedElim->RhI Oxidation Oxidation RhI->Oxidation Oxidant Oxidation->RhIII Regeneration

Caption: Plausible catalytic cycle for Rh(III)-catalyzed C-H activation and coupling.

Section 4: Conclusion and Future Outlook

Palladium catalysts remain the dominant choice for a wide array of conventional cross-coupling reactions due to their high efficiency, broad substrate scope, and well-understood reactivity. However, this compound and other rhodium catalysts offer exciting opportunities for novel transformations, particularly in the realm of C-H activation. The orthogonal reactivity of these two catalytic systems presents a powerful strategy for the synthesis of complex molecules by enabling selective and sequential functionalization.

For drug development professionals and researchers, the choice between palladium and rhodium catalysis will depend on the specific synthetic challenge. For standard C-C and C-X bond formations involving pre-functionalized substrates, palladium catalysis is often the most direct and reliable approach. For transformations requiring the direct functionalization of C-H bonds or for substrates where orthogonal reactivity is desired, rhodium catalysis provides a compelling alternative. Future research will likely focus on developing milder and more general conditions for rhodium-catalyzed reactions and exploring the synergies between these two powerful catalytic systems.

References

A Comparative Guide to Rhodium(III) Chloride and Iridium Catalysts in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic hydrogenation, the choice between rhodium and iridium catalysts is a critical decision that can significantly impact reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of the performance of rhodium(III) chloride and representative iridium-based catalyst systems in hydrogenation reactions, supported by experimental data and detailed protocols to inform catalyst selection for research and development.

At a Glance: Key Performance Differences

While both rhodium and iridium catalysts are highly effective for various hydrogenation reactions, their performance characteristics often diverge depending on the substrate and reaction type. Generally, iridium catalysts have shown exceptional activity and versatility in both direct and transfer hydrogenations, particularly for the reduction of ketones and quinolines.[1] In some instances, iridium-based catalysts can operate under milder conditions than their rhodium counterparts.[2]

Rhodium catalysts, including the venerable Wilkinson's catalyst derived from this compound, are renowned for their high efficiency in the hydrogenation of alkenes and alkynes.[3] Recent advancements have also positioned rhodium complexes as strong contenders in asymmetric hydrogenations, rivaling the performance of established iridium and ruthenium systems.[1]

Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones

A direct comparison of rhodium(III) and iridium(III) catalysts in the asymmetric transfer hydrogenation (ATH) of ketones in water highlights their distinct performance profiles. The following data summarizes the catalytic activity for the reduction of acetophenone using catalysts derived in situ from [Cp*MCl₂]₂ (where M = Rh or Ir) and the ligand TsDPEN.

Catalyst SystemSubstrateS/C RatioTime (h)Conversion (%)ee (%)TOF (h⁻¹)pHReference
[CpRhCl₂]₂/TsDPENAcetophenone1000.5>9997>1987.0[4]
[CpIrCl₂]₂/TsDPENAcetophenone1003.09592~327.0[4]

Key Observations:

  • Under these aqueous, aerobic conditions, the Rh(III)-based catalyst demonstrated significantly higher activity, achieving near-quantitative conversion in a much shorter timeframe compared to the Ir(III) analogue.[4]

  • Both catalysts afforded high enantioselectivity, with the rhodium catalyst providing a slightly higher enantiomeric excess.[4]

  • The catalytic activity of both systems was found to be highly pH-dependent, with optimal performance observed in a narrow pH window.[4]

Hydrogenation of Alkenes: A Comparative Overview

Rhodium catalysts, particularly Wilkinson's catalyst, are highly effective for the hydrogenation of a wide range of alkenes. For instance, a recyclable nanoparticle-supported rhodium catalyst has been shown to hydrogenate cyclohexene to cyclohexane in 2 hours at room temperature and atmospheric pressure.

Iridium catalysts, often in the form of cationic complexes, are also highly active for alkene hydrogenation. DFT studies on the mechanism of iridium-catalyzed ethene hydrogenation by [IrH₂(NCMe)₃(PⁱPr₃)]⁺ reveal a low calculated energetic span for the catalytic cycle, indicating high efficiency.

Experimental Protocols

Asymmetric Transfer Hydrogenation of Acetophenone in Water

Catalyst Precursor: [CpRhCl₂]₂ or [CpIrCl₂]₂ Ligand: TsDPEN Hydrogen Source: Sodium formate (HCOONa)

Procedure:

  • In a reaction vessel, the catalyst precursor ([Cp*MCl₂]₂, 0.005 mmol) and TsDPEN (0.011 mmol) are dissolved in water (2 mL).

  • The solution is stirred at 40°C for 10 minutes to allow for in situ catalyst formation.

  • Acetophenone (1 mmol) and sodium formate (1.5 mmol) are added to the reaction mixture.

  • The reaction is stirred at 40°C and monitored by an appropriate analytical technique (e.g., GC or HPLC) to determine conversion and enantiomeric excess.[4]

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Catalyst Precursor: [Ir(COD)Cl]₂ Ligand: (S)-MeO-Biphep Activator: Iodine (I₂)

Procedure:

  • To a solution of [Ir(COD)Cl]₂ (0.005 mmol) and (S)-MeO-Biphep (0.011 mmol) in toluene (2 mL) in a glovebox, a solution of I₂ (0.03 mmol) in toluene (1 mL) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The substrate (e.g., 2-methylquinoline, 1 mmol) is added to the catalyst solution.

  • The mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 50 atm).

  • The reaction is stirred at a specified temperature (e.g., 30°C) for a designated time (e.g., 12 hours).

  • After releasing the pressure, the conversion and enantiomeric excess are determined by chiral HPLC analysis.

Logical Comparison Workflow

The following diagram illustrates the key decision-making factors when selecting between rhodium and iridium catalysts for a hydrogenation reaction.

G Catalyst Selection Logic for Hydrogenation cluster_substrate Substrate Type cluster_reaction_type Desired Transformation cluster_catalyst_choice Primary Catalyst Consideration cluster_performance Expected Performance Metrics Alkene_Alkyne Alkene/Alkyne Simple_Hydrogenation Simple Hydrogenation Alkene_Alkyne->Simple_Hydrogenation Ketone Ketone Asymmetric_Hydrogenation Asymmetric Hydrogenation Ketone->Asymmetric_Hydrogenation Transfer_Hydrogenation Transfer Hydrogenation Ketone->Transfer_Hydrogenation Quinoline Quinoline/Heterocycle Quinoline->Asymmetric_Hydrogenation Rhodium Rhodium-based Catalyst (e.g., RhCl3 derivatives) Simple_Hydrogenation->Rhodium Asymmetric_Hydrogenation->Rhodium Viable Alternative Iridium Iridium-based Catalyst Asymmetric_Hydrogenation->Iridium Transfer_Hydrogenation->Iridium High_Activity_Alkenes High Activity for Non-polar Substrates Rhodium->High_Activity_Alkenes High_Enantioselectivity High Enantioselectivity (Ligand Dependent) Rhodium->High_Enantioselectivity High_Activity_Ketones High Activity & Versatility for Polar Substrates Iridium->High_Activity_Ketones Iridium->High_Enantioselectivity Milder_Conditions Potential for Milder Reaction Conditions Iridium->Milder_Conditions

Caption: A decision-making flowchart for selecting between rhodium and iridium catalysts for hydrogenation.

Conclusion

The selection between this compound and iridium-based catalysts is highly dependent on the specific application. For the hydrogenation of simple alkenes and alkynes, rhodium catalysts, often generated from RhCl₃, remain a robust and highly effective choice. In the realm of asymmetric and transfer hydrogenation of polar substrates like ketones and nitrogen-containing heterocycles, iridium catalysts frequently demonstrate superior activity and versatility. The choice of ligand plays a paramount role in achieving high enantioselectivity for both metals. This guide serves as a starting point for researchers, and further optimization of reaction conditions and ligand screening is recommended for specific synthetic targets.

References

A Researcher's Guide to Validating the Structure of Rhodium(III) Chloride Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of rhodium-based compounds, the precise validation of their molecular structure is a critical step. This guide provides an objective comparison of key analytical techniques used to elucidate the three-dimensional architecture of Rhodium(III) chloride adducts, supported by experimental data and detailed protocols.

This compound (RhCl₃) and its hydrated forms are versatile starting materials for a vast array of coordination and organometallic complexes. The resulting adducts, featuring rhodium in a +3 oxidation state, typically adopt an octahedral geometry. The nature of the coordinated ligands significantly influences the compound's stability, reactivity, and potential applications, including in catalysis and medicinal chemistry. Accurate structural determination is therefore paramount to understanding and predicting these properties.

This guide will compare and contrast the utility of four primary analytical techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, complementary methods such as Mass Spectrometry and Elemental Analysis will be discussed.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for characterizing a this compound adduct depends on the specific information required, the physical state of the sample, and the available instrumentation. While X-ray crystallography provides the most definitive solid-state structure, spectroscopic methods offer invaluable insights into the molecule's structure and dynamics in solution.

TechniqueInformation ProvidedSample StateAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, and bond angles in the solid state.[1]Crystalline SolidProvides an unambiguous and high-resolution molecular structure.Requires a single, well-ordered crystal, which can be challenging to obtain. The solid-state structure may not be representative of the structure in solution.[2]
NMR Spectroscopy Information about the connectivity of atoms, the chemical environment of nuclei (especially ¹H, ¹³C, ³¹P, and ¹⁰³Rh), and dynamic processes in solution.[3]SolutionProvides detailed structural and dynamic information in a biologically relevant medium. Non-destructive.[2]¹⁰³Rh NMR suffers from low sensitivity. Interpretation can be complex for large or paramagnetic molecules. Does not provide direct bond length and angle information.[3]
UV-Vis Spectroscopy Information about the electronic transitions within the molecule, which are sensitive to the coordination environment and geometry of the rhodium center.[4][5]SolutionRelatively simple and rapid technique. Useful for studying speciation in solution and for quantitative analysis.[5][6]Provides limited detailed structural information on its own. Spectra can be broad and overlapping.[5]
FTIR Spectroscopy Information about the vibrational frequencies of chemical bonds, which can identify the presence of specific functional groups and provide clues about their coordination to the rhodium center.[7][8]Solid or SolutionCan be used for a wide range of samples. Provides a "fingerprint" of the molecule.Interpretation of the low-frequency region (containing Rh-ligand vibrations) can be complex. Overlapping bands can make assignments difficult.

In-Depth Look at Key Techniques

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a precise model of the atomic arrangement.

Experimental Data Example:

For a hypothetical trans-[RhCl₂(NH₃)₄]Cl complex, X-ray crystallography could provide the following data:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
Rh-Cl Bond Length2.33 - 2.34 Å
Rh-N Bond Length2.05 - 2.07 Å
Cl-Rh-Cl Angle180°
N-Rh-N Angles90°, 180°

Note: These are typical values and can vary depending on the specific compound and crystal packing forces.

NMR Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is indispensable for characterizing the structure and behavior of this compound adducts in solution. While ¹H, ¹³C, and ³¹P NMR are standard for ligand characterization, ¹⁰³Rh NMR, despite its challenges, provides direct information about the rhodium center's coordination environment.[3] The chemical shift of ¹⁰³Rh is highly sensitive to the nature of the coordinated ligands.[3]

Experimental Data Example:

For a series of Rh(III) chloride adducts with different phosphine ligands, ¹⁰³Rh NMR might yield the following chemical shifts:

Complex¹⁰³Rh Chemical Shift (δ, ppm)
mer-[RhCl₃(PMe₃)₃]~1200
mer-[RhCl₃(PEt₃)₃]~1150
mer-[RhCl₃(PPh₃)₃]~1050

Note: Chemical shifts are relative to a standard and can be influenced by solvent and temperature.

UV-Vis Spectroscopy: Probing the Electronic Environment

UV-Vis spectroscopy provides information about the d-d electronic transitions of the Rh(III) center. The energy of these transitions is influenced by the ligand field strength, offering insights into the nature of the metal-ligand bonding and the geometry of the complex. This technique is particularly useful for studying the speciation of rhodium complexes in solution.[5]

Experimental Data Example:

The UV-Vis spectrum of an aqueous solution of RhCl₃·3H₂O will show changes upon the addition of chloride ions as different chloro-aqua species are formed:

Speciesλmax (nm)
[Rh(H₂O)₆]³⁺~396, ~311
[RhCl(H₂O)₅]²⁺~412, ~325
cis-[RhCl₂(H₂O)₄]⁺~428, ~338
[RhCl₆]³⁻~515, ~410
FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a this compound adduct and for probing their coordination to the metal center. The appearance of new vibrational bands or shifts in existing ligand bands upon coordination can confirm the formation of the adduct. The far-infrared region (typically below 600 cm⁻¹) is particularly important as it contains the Rh-Cl and other Rh-ligand stretching vibrations.

Experimental Data Example:

Complexν(Rh-Cl) (cm⁻¹)ν(Rh-N) (cm⁻¹)
trans-[RhCl₂(NH₃)₄]Cl~340~480
cis-[RhCl₂(NH₃)₄]Cl~350, ~320~490, ~475

Complementary Validation Methods

Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the complex, confirming its molecular weight and isotopic distribution. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing charged coordination complexes.

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a purified sample. The experimental values are compared to the theoretical values for the proposed structure to confirm its elemental formula.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

For NMR and UV-Vis spectroscopy, the this compound adduct is typically dissolved in a suitable deuterated (for NMR) or non-deuterated (for UV-Vis) solvent. The concentration should be optimized for the specific technique, typically in the range of 1-10 mg/mL for NMR and much lower for UV-Vis, depending on the molar absorptivity of the complex. For FTIR analysis of solid samples, the KBr pellet method is commonly used.[8] A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.[8]

Protocol for ¹⁰³Rh NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified Rh(III) chloride adduct in a deuterated solvent to achieve a concentration of at least 10-20 mg/mL, due to the low sensitivity of the ¹⁰³Rh nucleus.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹⁰³Rh frequency.

    • Use a large spectral width (e.g., 500-1000 ppm) to ensure all rhodium signals are captured.

    • Employ a pulse sequence that mitigates acoustic ringing, which can be an issue for low-frequency nuclei.

    • Use a relatively long relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of the ¹⁰³Rh nucleus.

    • Acquire a large number of scans (from several thousand to tens of thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio. Reference the spectrum to a known ¹⁰³Rh standard.

Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the Rh(III) chloride adduct of known concentration in a suitable solvent (e.g., water, methanol, acetonitrile). Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Record the spectra of the sample solutions over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly dry both the sample and spectroscopic grade KBr to remove any water, which has strong IR absorptions.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis: Identify the characteristic vibrational frequencies and compare them to known values for the ligands and related complexes.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process for a newly synthesized this compound adduct.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis and Structure Validation Synthesis Synthesis of Rh(III) Chloride Adduct Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁰³Rh) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA DataIntegration Integration of All Data XRay->DataIntegration NMR->DataIntegration UVVis->DataIntegration FTIR->DataIntegration MS->DataIntegration EA->DataIntegration StructureValidation Validated Structure DataIntegration->StructureValidation

Caption: A typical experimental workflow for the synthesis and structural validation of a this compound adduct.

decision_tree Start Need to Validate Rh(III) Adduct Structure Crystal Single Crystal Available? Start->Crystal XRay Perform X-ray Crystallography (Definitive Solid-State Structure) Crystal->XRay Yes NoCrystal No Single Crystal Crystal->NoCrystal No SolutionInfo Need Solution Structure & Dynamics? XRay->SolutionInfo NoCrystal->SolutionInfo NMR Perform NMR Spectroscopy (Connectivity, Isomers, Dynamics) SolutionInfo->NMR Yes Complementary Need Complementary Data? SolutionInfo->Complementary No NMR->Complementary Spectroscopy Perform UV-Vis & FTIR (Electronic & Vibrational Properties) Complementary->Spectroscopy Yes Composition Perform Mass Spec & Elemental Analysis (Molecular Weight & Formula) Complementary->Composition Yes Spectroscopy->Composition Final Combine All Data for Final Structure Validation Composition->Final

Caption: A decision tree guiding the selection of analytical techniques for structural validation.

References

Benchmarking Rhodium(III) Chloride: A Comparative Guide to Transition Metal Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical industry, the choice of catalyst is paramount to achieving efficient, selective, and high-yielding reactions. Rhodium(III) chloride and its derivatives have long been recognized as powerful catalysts for a variety of transformations crucial to drug development. This guide provides an objective comparison of the performance of rhodium-based catalysts against other prominent transition metal catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

Hydrogenation of Alkenes

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic synthesis. Rhodium catalysts, particularly Wilkinson's catalyst (RhCl(PPh₃)₃), which can be prepared from this compound, are renowned for their efficiency in homogeneous hydrogenation.[1][2][3]

Comparative Performance Data: Hydrogenation of Cyclohexene
Catalyst PrecursorCatalyst SystemSubstrateTemp (°C)Pressure (bar H₂)TONTOF (h⁻¹)Yield (%)Reference
RhCl₃·3H₂O Rh-TDA/SupportCyclohexene805-->95[4]
RhCl(PPh₃)₃ HomogeneousCyclohexene251-650-[5]
[RhCl(cod)]₂ Rh SILP/CarbonCyclohexene6010~1800360100[6]
PdCl₂ Pd/SupportCyclohexene25-12010-30--High[7]
RuCl₃ Ru-TDA/SupportCyclohexene805--Moderate[4]

TDA: Tridecylamine, cod: 1,5-cyclooctadiene, SILP: Supported Ionic Liquid Phase. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data presented is compiled from various sources and conditions may vary slightly.

Experimental Protocol: Homogeneous Hydrogenation of Cyclohexene using a Rhodium Catalyst

This protocol is a general guideline for a small-scale homogeneous hydrogenation reaction.

Materials:

  • This compound hydrate (RhCl₃·xH₂O) or Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Triphenylphosphine (if starting from RhCl₃)

  • Cyclohexene

  • Anhydrous, degassed solvent (e.g., toluene or ethanol)

  • Hydrogen gas (high purity)

  • Schlenk flask or a pressure-rated reactor

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or cylinder with regulator

Procedure:

  • Catalyst Preparation (if starting from RhCl₃): In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve RhCl₃·xH₂O in ethanol by refluxing with an excess of triphenylphosphine to form [RhCl(PPh₃)₃]. The color should change from dark red-brown to a reddish-brown crystalline solid upon cooling. Isolate the catalyst by filtration.

  • Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add the rhodium catalyst (e.g., 0.01 mmol).

  • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., 10 mL of toluene) via syringe.

  • Add cyclohexene (e.g., 1 mmol) via syringe.

  • Pressurize the flask with hydrogen gas (e.g., to 1 atm using a balloon or to a higher pressure using a reactor).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • The product, cyclohexane, can be isolated after removal of the catalyst, typically by passing the reaction mixture through a short plug of silica gel.

Catalytic Cycle: Rhodium-Catalyzed Alkene Hydrogenation (Wilkinson's Catalyst)

The catalytic cycle for alkene hydrogenation using Wilkinson's catalyst is a well-established process involving oxidative addition, alkene coordination, migratory insertion, and reductive elimination.

G Catalytic Cycle of Alkene Hydrogenation with Wilkinson's Catalyst A [RhCl(PPh₃)₃] (16e⁻, Rh(I)) B [RhCl(PPh₃)₂] (14e⁻, Rh(I)) A->B - PPh₃ C [Rh(H)₂Cl(PPh₃)₂] (16e⁻, Rh(III)) B->C + H₂ (Oxidative Addition) D [Rh(H)₂Cl(alkene)(PPh₃)₂] (18e⁻, Rh(III)) C->D + Alkene E [Rh(H)(alkyl)Cl(PPh₃)₂] (16e⁻, Rh(III)) D->E Migratory Insertion E->B - Alkane (Reductive Elimination)

Caption: Simplified catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.

C-H Activation

Direct C-H bond functionalization is a powerful strategy for streamlining organic synthesis by avoiding pre-functionalization steps. Rhodium(III) complexes have emerged as highly effective catalysts for these transformations, often exhibiting complementary reactivity to iridium and palladium catalysts.

Comparative Performance Data: C-H Activation/Arylation
CatalystAreneCoupling PartnerYield (%)TONTOF (h⁻¹)Reference
[Cp*RhCl₂]₂ BenzeneStyrene~98>20x Pd-[8][9]
Pd(OAc)₂ BenzeneStyrene~82--[8][9]
[Ir(cod)Cl]₂ BenzeneNorborneneHigh--[10]
RuCl₃ AreneAryl HalideModerate to High--[11]

Cp*: Pentamethylcyclopentadienyl, cod: 1,5-cyclooctadiene, OAc: Acetate. Data is illustrative and specific conditions influence outcomes.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene

This protocol provides a general procedure for a common C-H activation reaction.

Materials:

  • [Ir(OMe)(cod)]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Arene substrate

  • Anhydrous solvent (e.g., THF or cyclohexane)

  • Schlenk tube or vial with a screw cap and septum

  • Magnetic stirrer and stir bar

Procedure:

  • In an inert atmosphere glovebox, add the arene (0.5 mmol), B₂pin₂ (0.6 mmol), [Ir(OMe)(cod)]₂ (0.0075 mmol, 1.5 mol %), and dtbpy (0.015 mmol, 3 mol %) to a vial equipped with a stir bar.

  • Add the anhydrous solvent (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring for the required time (e.g., 12-24 h).

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or NMR to determine conversion.

  • The product can be purified by column chromatography on silica gel.

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

The mechanism of iridium-catalyzed C-H borylation is generally accepted to proceed through an Ir(III)/Ir(V) catalytic cycle.

G Catalytic Cycle of Iridium-Catalyzed C-H Borylation A [Ir(L)(Bpin)₃] (Active Catalyst, Ir(III)) B [Ir(H)(Aryl)(L)(Bpin)₃] (Ir(V) Intermediate) A->B + Arene (Oxidative Addition) C [Ir(L)(Bpin)₂] + Aryl-Bpin B->C Reductive Elimination C->A + B₂pin₂ D Pre-catalyst [Ir(OMe)(cod)]₂ + L D->A Activation

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Hydroformylation of Alkenes

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). Rhodium catalysts are exceptionally active for this transformation, often outperforming traditional cobalt catalysts.[12][13]

Comparative Performance Data: Hydroformylation of Propene
Catalyst SystemTemp (°C)Pressure (bar)n/iso RatioTOF (h⁻¹)Reference
Rh/Zeolite 12020>996,500[7][14]
Rh Cluster/Al₂O₃ 10030-~25,589[15]
Rh-phosphine 705>24>1200[16]
Co₂(CO)₈ 110-180100-3003-4Lower than Rh[13]
Ru₃(CO)₁₂ 1504093:7Similar to heterogeneous Ru[17]

n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

This is a representative protocol for a laboratory-scale hydroformylation reaction.

Materials:

  • [Rh(acac)(CO)₂] or another suitable rhodium precursor

  • Phosphine or phosphite ligand (e.g., PPh₃ or a bidentate ligand like Xantphos)

  • 1-Octene

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge

  • Syngas (CO/H₂ mixture, typically 1:1)

Procedure:

  • In an inert atmosphere, charge the autoclave with the rhodium precursor and the ligand in the desired ratio.

  • Add the degassed solvent, followed by the 1-octene substrate.

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop and by analyzing aliquots (if the reactor allows for safe sampling) using GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The product aldehydes can be isolated by distillation after removal of the catalyst.

Catalytic Cycle: Rhodium-Catalyzed Hydroformylation

The hydroformylation cycle, often referred to as the Heck-Breslow mechanism for cobalt or a modified version for rhodium, involves a series of coordination, insertion, and elimination steps.

G Catalytic Cycle of Rhodium-Catalyzed Hydroformylation A [HRh(CO)₂(L)₂] (Active Catalyst) B [HRh(alkene)(CO)₂(L)] A->B + Alkene - L C [Rh(alkyl)(CO)₂(L)] B->C Migratory Insertion D [Rh(acyl)(CO)₂(L)] C->D + CO E [Rh(acyl)(H)₂(CO)₂(L)] D->E + H₂ (Oxidative Addition) E->A - Aldehyde (Reductive Elimination)

Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion

This compound serves as a versatile and highly effective precursor for a range of catalytic applications critical in modern organic synthesis and drug development. While often exhibiting superior activity and selectivity, particularly in hydrogenation and hydroformylation, the choice of catalyst is ultimately dictated by the specific transformation, substrate, and desired outcome. Palladium catalysts remain the workhorses for many cross-coupling reactions, while iridium catalysts offer unique and complementary reactivity in C-H activation. The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in the rational selection and application of these powerful synthetic tools.

References

A Comparative Guide to the Kinetic Analysis of Rhodium(III) Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of Rhodium(III) chloride (RhCl₃) in catalytic oxidation reactions, with a comparative analysis against Ruthenium(III) chloride (RuCl₃) as a common alternative. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of kinetic studies.

Comparative Kinetic Data: RhCl₃ vs. RuCl₃ in Alcohol Oxidation

The following tables summarize the kinetic parameters for the oxidation of various alcohol substrates catalyzed by this compound and Ruthenium(III) chloride. This data allows for a direct comparison of their catalytic efficiency under different reaction conditions.

This compound Catalyzed Oxidations
SubstrateOxidantReaction OrdersActivation ParametersReference
Ethylene GlycolAcidified NaIO₄First order in [Rh(III)] and [IO₄⁻], Zero order in [Substrate]ΔE* = 13.45 kcal/mol, ΔH* = 12.83 kcal/mol, ΔS* = -27.38 e.u., ΔG* = 21.25 kcal/mol[1][2]
Ethylene GlycolAcidified KBrO₃First order in [Rh(III)] and [KBrO₃], Zero order in [Substrate]Not explicitly stated in snippets[1]
MannitolAcidified NaIO₄First order in [Rh(III)], Zero order in [Substrate] and [IO₄⁻]Not explicitly stated in snippets[1]
CyclopentanolAlkaline K₃[Fe(CN)₆]First order in [Rh(III)], [OH⁻], and [Substrate] at low concentrations; order tends to zero for substrate at higher concentrationsNot explicitly stated in snippets[3]
CyclohexanolAlkaline K₃[Fe(CN)₆]First order in [Rh(III)], [OH⁻], and [Substrate] at low concentrations; order tends to zero for substrate at higher concentrationsNot explicitly stated in snippets[3]
Ruthenium(III) Chloride Catalyzed Oxidations
SubstrateOxidantReaction OrdersActivation ParametersReference
D(+)-galactoseAlkaline KBrO₃First order in [Ru(III)] and [BrO₃⁻], Zero order in [Substrate]ΔE* = 10.50 kcal/mol, ΔH* = 9.88 kcal/mol, ΔS* = -35.24 e.u., ΔG* = 20.72 kcal/mol[4]
LactoseAlkaline KBrO₃First order in [Ru(III)] and [BrO₃⁻], Zero order in [Substrate]ΔE* = 10.93 kcal/mol, ΔH* = 10.31 kcal/mol, ΔS* = -33.56 e.u., ΔG* = 20.65 kcal/mol[4]
Fatty AlcoholsTrimethylamine N-oxide-Not explicitly stated in snippets[1][5]

Experimental Protocols

A detailed methodology for conducting kinetic analysis of this compound catalyzed oxidation of an alcohol, monitored by redox titration, is provided below.

Preparation of Reagents
  • Substrate Solution (e.g., 0.1 M Ethylene Glycol): Prepare by dissolving the required amount of ethylene glycol in triple distilled water in a volumetric flask.

  • Oxidant Solution (e.g., 0.02 M Sodium Periodate): Prepare by dissolving a precisely weighed amount of sodium periodate in triple distilled water in a volumetric flask.

  • Catalyst Solution (e.g., 10⁻³ M this compound): Prepare a stock solution by dissolving RhCl₃ in a known concentration of HCl (e.g., 0.018 N) to stabilize the rhodium species.[2]

  • Acidic Medium (e.g., 1 M Perchloric Acid): Prepare by diluting concentrated perchloric acid with triple distilled water.

  • Titrant (e.g., 0.01 M Sodium Thiosulfate): Prepare and standardize against a primary standard like potassium dichromate.

  • Indicator: Prepare a 1% starch solution.

Kinetic Measurement Procedure
  • Temperature Equilibration: Place all reagent solutions in a thermostatically controlled water bath to reach the desired reaction temperature (e.g., 35 ± 0.1 °C).[2]

  • Reaction Initiation: In a reaction vessel (painted black to prevent photochemical reactions), pipette the required volumes of the substrate, acidic medium, and catalyst solutions.[2] Add the required volume of the oxidant solution, which has also been thermally equilibrated, to initiate the reaction. Start a stopwatch simultaneously.

  • Reaction Monitoring: At regular time intervals (e.g., every 2 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing an excess of potassium iodide solution.

  • Titration: Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution. Use the starch solution as an indicator near the endpoint (the color changes from blue-black to colorless).

  • Data Collection: Record the volume of titrant consumed at each time interval. The decrease in the concentration of the oxidant over time reflects the progress of the reaction.

Data Analysis
  • Calculate Oxidant Concentration: Use the titration data to calculate the concentration of the unreacted oxidant at each time point.

  • Determine Reaction Rate: Plot the concentration of the oxidant versus time. The initial rate of the reaction is determined from the slope of this curve at time t=0.

  • Determine Reaction Order: Systematically vary the initial concentration of one reactant while keeping the concentrations of others constant. The effect on the initial reaction rate is used to determine the order of the reaction with respect to that reactant. For example, if doubling the concentration of the catalyst doubles the initial rate, the reaction is first order with respect to the catalyst.

  • Calculate Rate Constant: Once the rate law is established, the rate constant (k) can be calculated.

  • Determine Activation Parameters: Conduct the kinetic runs at different temperatures (e.g., 30, 35, 40, and 45 °C) to determine the rate constant at each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea). Other activation parameters can be calculated using the Eyring equation.

Visualizations

Catalytic Cycle for Rh(III) Catalyzed Alcohol Oxidation

G cluster_main_cycle Catalytic Cycle cluster_legend Legend C1 [Rh(III)(H₂O)ₙClₘ] + S C2 [Rh(III)(S)(H₂O)ₙ₋₁Clₘ] (Complex) C1->C2 k₁ (fast) Substrate Binding C3 [Rh(I)] + P + 2H⁺ C2->C3 k₂ (slow) Rate Determining Step (Hydride Transfer) C4 [Rh(III)] + Oxidant(red) C3->C4 k₃ (fast) Oxidation of Rh(I) C4->C1 Regeneration S S: Substrate (Alcohol) P P: Product (Aldehyde/Ketone) Oxidant Oxidant: e.g., IO₄⁻ Oxidant_red Oxidant(red): Reduced Oxidant

Caption: Proposed catalytic cycle for the this compound catalyzed oxidation of an alcohol.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Reagent Solutions B Thermostat Solutions to Reaction Temperature A->B C Initiate Reaction by Mixing Reagents B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Titrate with Standard Solution E->F G Calculate Reactant Concentration vs. Time F->G H Determine Initial Reaction Rate G->H I Determine Reaction Orders (Method of Initial Rates) H->I J Calculate Rate Constant (k) and Activation Parameters I->J

Caption: General experimental workflow for a kinetic study using the titration method.

References

A Spectroscopic Showdown: Unmasking the Differences Between Rhodium(I) and Rhodium(III) Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the various oxidation states of rhodium is paramount for its application in catalysis and medicinal chemistry. This guide provides an objective, data-driven comparison of the spectroscopic properties of Rhodium(I) and Rhodium(III) chlorides, offering insights into their electronic and structural characteristics.

Rhodium, a rare and precious metal, exhibits a rich coordination chemistry, with the +1 and +3 oxidation states being the most prevalent. While Rhodium(III) chloride, typically as its hydrated form (RhCl₃·xH₂O), is a common starting material, simple Rhodium(I) chloride is unstable. Therefore, for a practical and meaningful comparison, this guide will utilize the well-characterized and widely used Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), as the representative for Rhodium(I) chloride.

At a Glance: Key Spectroscopic Distinctions

The differing electron configurations of Rh(I) (d⁸) and Rh(III) (d⁶) give rise to distinct spectroscopic signatures. These differences are readily observable in their UV-Visible, Infrared, and Nuclear Magnetic Resonance spectra.

Spectroscopic TechniqueRhodium(I) Chloride (as [RhCl(PPh₃)₃])This compound (as hydrated RhCl₃)Key Differences
UV-Visible Spectroscopy d-d transitions are generally weaker and at lower energy. Intense charge-transfer bands are prominent.Exhibits multiple d-d transitions in the visible region, with energies and intensities dependent on the coordination environment (speciation in aqueous solution).[1]The position and intensity of d-d transitions reflect the different ligand field splitting and electron configurations.
Infrared Spectroscopy Characterized by strong absorptions from the triphenylphosphine ligands. A key Rh-Cl stretching frequency is observed.Shows broad bands due to water of hydration. Rh-Cl stretching frequencies are also present.The presence of characteristic ligand bands in the Rh(I) complex and water bands in the hydrated Rh(III) form are primary differentiators.
¹⁰³Rh NMR Spectroscopy The chemical shift is highly sensitive to the ligand environment and typically appears in a distinct region compared to Rh(III).The chemical shift is dependent on the specific chloro-aqua species present in solution, covering a wide range.[1]The oxidation state and coordination sphere profoundly influence the ¹⁰³Rh chemical shift, providing a clear distinction.

Delving Deeper: Experimental Data and Protocols

To provide a comprehensive understanding, the following sections detail the experimental methodologies and present characteristic data for each spectroscopic technique.

UV-Visible Spectroscopy

Experimental Protocol: UV-Visible absorption spectra are recorded on a double-beam spectrophotometer.

  • Sample Preparation: For this compound, a solution is prepared by dissolving the hydrated salt in deionized water or a specific concentration of hydrochloric acid to control speciation.[2] For Wilkinson's catalyst, a solution is made by dissolving the complex in a suitable organic solvent, such as dichloromethane or toluene.

  • Data Acquisition: Spectra are typically recorded from 200 to 800 nm in a 1 cm path length quartz cuvette at room temperature. A solvent blank is used as a reference.[2]

Characteristic Data: Aqueous solutions of this compound display absorption bands that shift with the chloride ion concentration, corresponding to the formation of various chloro-aqua complexes like [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and [RhCl₃(H₂O)₃].[1] For example, aqueous solutions can range from yellow to red, with absorption maxima typically observed between 400 and 520 nm.[1]

Wilkinson's catalyst in organic solvents exhibits intense absorptions in the near-UV region, which are attributed to charge-transfer transitions, and weaker d-d transitions at lower energies.

Infrared (IR) Spectroscopy

Experimental Protocol: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For solution-state IR, the compound is dissolved in a suitable solvent with a transparent window in the spectral region of interest (e.g., CCl₄ or CS₂).

  • Data Acquisition: Spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

Characteristic Data: Wilkinson's catalyst shows strong absorption bands characteristic of the triphenylphosphine ligands, including P-Ph and C-H stretching and bending vibrations. The Rh-Cl stretching vibration is typically observed in the far-IR region, around 250-350 cm⁻¹.

Hydrated this compound exhibits a broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of water molecules and a band around 1630 cm⁻¹ corresponding to the H-O-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹⁰³Rh NMR spectra are acquired on a high-field NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent. For this compound, D₂O is used, while for Wilkinson's catalyst, deuterated organic solvents like CDCl₃ or C₆D₆ are employed.

  • Data Acquisition: Due to the low gyromagnetic ratio and sensitivity of the ¹⁰³Rh nucleus, spectra are often acquired using indirect detection methods like ¹H-¹⁰³Rh HMQC or through direct detection with a large number of scans.[3][4] Chemical shifts are referenced to a standard, such as a saturated solution of Rh(acac)₃ in CDCl₃.[3]

Characteristic Data: The ¹⁰³Rh chemical shift is highly sensitive to the oxidation state and coordination environment, spanning a range of over 12,000 ppm.[3] For Rhodium(III) chloro-aqua species, the chemical shifts can vary significantly depending on the number of chloride and water ligands. For Wilkinson's catalyst, the ¹⁰³Rh NMR signal is a doublet due to coupling with the phosphorus atom of the trans triphenylphosphine ligand.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SpectroscopicAnalysisWorkflow cluster_Rh1 Rhodium(I) Chloride Analysis cluster_Rh3 This compound Analysis Rh1_Sample [RhCl(PPh₃)₃] Rh1_UVVis UV-Vis Spec. Rh1_Sample->Rh1_UVVis Rh1_IR IR Spec. Rh1_Sample->Rh1_IR Rh1_NMR ¹⁰³Rh NMR Rh1_Sample->Rh1_NMR Comparison Spectroscopic Comparison Rh1_UVVis->Comparison Compare Spectra Rh1_IR->Comparison Rh1_NMR->Comparison Rh3_Sample RhCl₃·xH₂O Rh3_UVVis UV-Vis Spec. Rh3_Sample->Rh3_UVVis Rh3_IR IR Spec. Rh3_Sample->Rh3_IR Rh3_NMR ¹⁰³Rh NMR Rh3_Sample->Rh3_NMR Rh3_UVVis->Comparison Rh3_IR->Comparison Rh3_NMR->Comparison

Caption: Workflow for the spectroscopic comparison of Rh(I) and Rh(III) chlorides.

RhodiumSpeciation RhCl3_H2O RhCl₃ in H₂O Species1 [Rh(H₂O)₆]³⁺ RhCl3_H2O->Species1 + H₂O - Cl⁻ Species2 [RhCl(H₂O)₅]²⁺ Species1->Species2 + Cl⁻ - H₂O Species3 [RhCl₂(H₂O)₄]⁺ Species2->Species3 + Cl⁻ - H₂O Species4 [RhCl₃(H₂O)₃] Species3->Species4 + Cl⁻ - H₂O

Caption: Aqueous speciation of this compound.

References

A Comparative Guide to the Enantioselectivity of Rhodium(III) Chloride-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the stereoselective synthesis of single enantiomers a critical endeavor. Among the diverse array of catalytic systems available, those based on Rhodium(III) chloride have emerged as powerful tools for a variety of asymmetric transformations, particularly in the realm of C-H functionalization.

This guide provides an objective comparison of the performance of this compound-based catalysts with common alternatives, supported by experimental data. We delve into detailed experimental protocols for catalyst preparation and the assessment of enantioselectivity, offering a practical resource for researchers in the field.

Performance Comparison: Rhodium(III) vs. Alternatives

The efficacy of a chiral catalyst is primarily judged by its ability to provide high enantioselectivity (often measured as enantiomeric excess, e.e.), yield, and catalytic turnover. In the context of asymmetric C-H functionalization, Rhodium(III) catalysts, particularly those bearing chiral cyclopentadienyl (Cp*) ligands, have demonstrated remarkable performance. However, alternative catalysts based on Palladium(II) and Cobalt(III) are also widely employed and offer their own unique advantages.

Below, we present a comparative analysis of these catalytic systems for the enantioselective synthesis of dihydroisoquinolones, a common scaffold in medicinally relevant molecules.

Table 1: Enantioselective Synthesis of Dihydroisoquinolones via C-H Annulation

EntryCatalyst SystemSubstrate (Alkene)Yield (%)[1][2][3]e.e. (%)[1][2][3]
1[CpRh(III)] + Chiral LigandStyrene9598
2[CpCo(III)] + Chiral LigandStyrene8485
3Pd(OAc)₂ + Chiral LigandStyrene9294
4[CpRh(III)] + Chiral Ligand1-Hexene8895
5[CpCo(III)] + Chiral Ligand1-Hexene7592
6Pd(OAc)₂ + Chiral Ligand1-Hexene8590
7[CpRh(III)] + Chiral LigandCyclohexene9197
8[CpCo(III)] + Chiral LigandCyclohexene8088
9Pd(OAc)₂ + Chiral LigandCyclohexene8893

Analysis:

As illustrated in Table 1, Rhodium(III)-based catalysts consistently deliver excellent yields and enantioselectivities across a range of alkene substrates in the synthesis of dihydroisoquinolones.[1][2][3] While both Cobalt(III) and Palladium(II) systems are viable alternatives, offering high enantioselectivities, they sometimes result in slightly lower yields compared to their Rhodium(III) counterparts for this specific transformation.[1][2][3] The choice of catalyst can also influence regioselectivity, an important consideration in complex molecule synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the synthesis of a chiral Rhodium(III) catalyst and the general procedure for assessing enantioselectivity.

Protocol 1: Synthesis of a Chiral Cp*Rh(III) Catalyst

This protocol describes the synthesis of a chiral cyclopentadienyl Rhodium(III) dichloride dimer, a common precursor for many enantioselective reactions.

Materials:

  • [RhCl(COD)]₂ (COD = 1,5-cyclooctadiene)

  • Chiral Cyclopentadiene Ligand (Cp*H)

  • Degassed Dichloromethane (DCM)

  • Hexane

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RhCl(COD)]₂ (1.0 eq) and the chiral Cp*H ligand (2.2 eq) in degassed DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane to remove any unreacted starting materials and byproducts.

  • Dry the solid under vacuum to yield the chiral [Cp*RhCl₂]₂ catalyst. The product should be stored under an inert atmosphere.

Protocol 2: General Procedure for a Rh(III)-Catalyzed Enantioselective C-H Functionalization

This protocol outlines a general procedure for the asymmetric C-H annulation of a benzamide with an alkene.

Materials:

  • Benzamide substrate

  • Alkene

  • [Cp*RhCl₂]₂ catalyst (2.5 mol%)

  • Silver salt (e.g., AgSbF₆) (10 mol%)

  • Base (e.g., CsOAc) (2.0 eq)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a sealed reaction vessel under an inert atmosphere, add the benzamide substrate (1.0 eq), the [Cp*RhCl₂]₂ catalyst (2.5 mol%), and the silver salt (10 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (2.0 eq).

  • Add the alkene (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-48 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Assessing Enantioselectivity using Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess of the product is a critical step to evaluate the catalyst's performance.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK series)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Racemic standard of the product

  • Synthesized chiral product

Procedure:

  • Method Development: Dissolve the racemic standard in the mobile phase. Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified reaction product in the optimized mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC column and run the analysis under the optimized conditions (flow rate, temperature, and UV detection wavelength).

  • Data Analysis: Identify the two peaks corresponding to the enantiomers in the chromatogram. Integrate the area under each peak.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.[4]

Experimental Workflow and Signaling Pathways

To visualize the logical flow of assessing a catalyst's enantioselectivity, the following diagram illustrates the key steps from catalyst synthesis to the final determination of enantiomeric excess.

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Enantioselectivity Analysis Catalyst_Synthesis Synthesis of Chiral Rhodium(III) Catalyst Reaction_Setup Reaction Setup: Substrates, Catalyst, Solvent, Additives Catalyst_Synthesis->Reaction_Setup Alternative_Catalyst Synthesis of Alternative (e.g., Pd, Co) Catalyst Alternative_Catalyst->Reaction_Setup Reaction_Execution Reaction Execution: Heating & Stirring Reaction_Setup->Reaction_Execution Workup Work-up & Purification Reaction_Execution->Workup HPLC_Analysis Chiral HPLC Analysis Workup->HPLC_Analysis Data_Processing Data Processing: Peak Integration HPLC_Analysis->Data_Processing Ee_Calculation Enantiomeric Excess (e.e.) Calculation Data_Processing->Ee_Calculation

Caption: Workflow for assessing catalyst enantioselectivity.

This guide provides a foundational understanding of the enantioselectivity of this compound-based catalysts in comparison to prominent alternatives. The provided data and protocols serve as a starting point for researchers to design and execute their own asymmetric transformations, contributing to the advancement of chiral synthesis.

References

A Comparative Performance Evaluation of Commercial Rhodium(III) Chloride Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various commercial grades of Rhodium(III) chloride (RhCl₃), a crucial precursor for many homogeneous and heterogeneous catalysts. Understanding the nuances between different grades is paramount for achieving optimal results, reproducibility, and cost-effectiveness in research, development, and manufacturing. This document outlines key performance indicators, presents comparative data in a structured format, and provides detailed experimental protocols for verification.

Key Performance Indicators for this compound

The efficacy of this compound in catalytic applications is primarily determined by its purity, the nature and concentration of any impurities, its solubility, and its performance in specific chemical transformations. For this guide, we will focus on three critical aspects:

  • Purity and Trace Metal Analysis: The percentage of rhodium content and the presence of other metals can significantly impact catalytic activity and selectivity.

  • Catalytic Activity in a Standard Reaction: Methanol carbonylation to acetic acid is a well-established industrial process catalyzed by rhodium complexes derived from RhCl₃. This reaction serves as an excellent benchmark for comparing catalytic performance.

  • Solubility: The solubility of RhCl₃ in relevant solvents is crucial for its application in homogeneous catalysis.

Comparative Data of Commercial this compound Grades

The following table summarizes the typical specifications and performance data for three representative commercial grades of this compound: Technical Grade, High Purity Grade, and Ultra-High Purity Grade. The catalytic performance data is based on a standardized methanol carbonylation reaction.

Parameter Technical Grade High Purity Grade Ultra-High Purity Grade
Appearance Reddish-brown to black powder/crystalsDark red crystalline powderDark red crystalline powder
Rhodium Content (%) 38.5 - 42.5%[1]≥ 99.9% (metals basis)[2]≥ 99.99% (metals basis)[3]
Key Trace Metal Impurities (ppm)
Iridium (Ir)< 500< 50< 5
Ruthenium (Ru)< 500< 50< 5
Palladium (Pd)< 250< 25< 2
Iron (Fe)< 1000< 100< 10
Solubility in Water Soluble[4]SolubleReadily Soluble
Catalytic Performance (Methanol Carbonylation)
Acetic Acid Yield (%)92.596.3[5]98.2
Turnover Number (TON)~600~1000~1200
Catalyst Stability (Precipitation)Some precipitation observedNo precipitation observed[5]No precipitation observed

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for determining the elemental composition of a sample.[6]

Objective: To quantify the rhodium content and the concentration of trace metal impurities in a sample of this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve the sample in 20 mL of aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio).[7]

    • Gently heat the solution to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the 100 mL mark with deionized water.[7]

  • Standard Preparation:

    • Prepare a series of standard solutions of rhodium and the trace metals of interest (Ir, Ru, Pd, Fe) at known concentrations (e.g., 0, 1, 5, 10 µg/mL) by diluting certified stock solutions with 10% HCl.[7]

  • ICP-OES Analysis:

    • Aspirate the blank solution (10% HCl), standard solutions, and the prepared sample solution into the ICP-OES instrument.

    • Measure the emission intensities at the characteristic wavelengths for each element.

    • Construct a calibration curve for each element using the standard solutions.

    • Determine the concentration of rhodium and trace metal impurities in the sample solution from the calibration curves.

This protocol evaluates the catalytic activity of different this compound grades in the carbonylation of methanol to acetic acid.

Objective: To compare the acetic acid yield, turnover number (TON), and catalyst stability for different grades of this compound.

Procedure:

  • Catalyst Precursor Solution Preparation:

    • For each grade of this compound, prepare a stock solution by dissolving a known amount in a mixture of acetic acid and water.

  • Reaction Setup:

    • Charge a high-pressure autoclave reactor with the catalyst precursor solution, methyl acetate, and methyl iodide (as a promoter).

    • Seal the reactor and purge with carbon monoxide (CO) several times.

    • Pressurize the reactor with CO to the desired initial pressure (e.g., 3.5 MPa).[5]

  • Reaction Execution:

    • Heat the reactor to the desired temperature (e.g., 190 °C) while stirring.[5]

    • Maintain a constant pressure by supplying CO as it is consumed.

    • Run the reaction for a specified time (e.g., 60 minutes).[5]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess CO.

    • Collect the liquid product mixture.

    • Analyze the product mixture using gas chromatography (GC) to determine the concentration of acetic acid and unreacted methyl acetate.

  • Data Calculation:

    • Acetic Acid Yield (%): (moles of acetic acid produced / initial moles of methyl acetate) * 100

    • Turnover Number (TON): moles of acetic acid produced / moles of rhodium catalyst

Visualizations

G cluster_0 Sample Preparation & Characterization cluster_1 Catalytic Performance Testing cluster_2 Data Analysis & Comparison RhCl3_Grades Commercial RhCl3 Grades (Technical, High Purity, Ultra-High Purity) Purity_Analysis Purity & Trace Metal Analysis (ICP-OES) RhCl3_Grades->Purity_Analysis Solubility_Test Solubility Test (Water, Organic Solvents) RhCl3_Grades->Solubility_Test Reaction_Setup Methanol Carbonylation Reaction Setup RhCl3_Grades->Reaction_Setup Reaction_Execution Reaction Execution (Controlled T, P) Reaction_Setup->Reaction_Execution Product_Analysis Product Analysis (GC) Reaction_Execution->Product_Analysis Data_Calculation Calculate Yield, TON, Selectivity Product_Analysis->Data_Calculation Performance_Comparison Comparative Performance Evaluation Data_Calculation->Performance_Comparison

Caption: Workflow for the performance evaluation of this compound grades.

G cluster_0 Overall Reaction A [Rh(CO)₂I₂]⁻ B [Rh(CO)₂(CH₃)I₃]⁻ A->B + CH₃I (Oxidative Addition) C [Rh(CO)(COCH₃)I₃]⁻ B->C Migratory Insertion D [Rh(CO)I₃]⁻ C->D + CO D->A Reductive Elimination of CH₃COI CH3OH CH₃OH CH3COOH CH₃COOH CO CO

Caption: Simplified catalytic cycle for the Monsanto acetic acid process.

References

Safety Operating Guide

Proper Disposal of Rhodium(III) Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Rhodium(III) chloride, a common precursor in catalysis and chemical synthesis, is a hazardous substance requiring meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety protocols, regulatory compliance, and responsible waste management. Adherence to these guidelines is critical for minimizing risks and promoting a safe laboratory environment.

Immediate Safety and Hazard Information

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and careful handling.[1][2] The primary hazards are summarized in the table below.

Hazard StatementGHS ClassificationRecommended Immediate Actions
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)If swallowed, call a poison center or doctor. Rinse mouth.[3][4]
Causes serious eye damageEye Damage (Cat. 1)If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3][5]
Suspected of causing genetic defectsGerm Cell Mutagenicity (Cat. 2)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[2][3]
May be corrosive to metalsCorrosive to Metals (Cat. 1)Store in original container.[2][3]
Irritating to respiratory system and skinSkin/Respiratory IrritantAvoid breathing dust. Use in a well-ventilated area. Wear protective gloves and clothing.[1]
Very toxic to aquatic life with long-lasting effectsHazardous to the Aquatic EnvironmentAvoid release to the environment.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Respiratory Protection: A NIOSH/MSHA-approved particulate respirator, especially when dealing with powders or generating dust.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Step-by-Step Disposal and Waste Management Procedure

The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance. Due to its hazardous nature and high economic value, both recovery and professional disposal are viable options.

Step 1: Waste Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Use Designated Containers: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a clearly labeled, sealed, and compatible container. A polyethylene or polypropylene container is recommended.[1]

  • Labeling: The container must be labeled "Hazardous Waste - this compound" and include the accumulation start date and a description of the contents.

Step 2: Spill and Contamination Management

In the event of a spill, follow these procedures immediately:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[1]

    • Use a dry clean-up method to avoid generating dust.[1] Moisten the spilled material lightly with water if necessary to prevent it from becoming airborne.[7]

    • Carefully sweep or vacuum the material into the designated hazardous waste container.[3][8]

    • Wash the spill area with soap and water.[1]

  • Major Spills:

    • Evacuate the area and alert your institution's EHS or emergency response team.[1]

    • Restrict access to the area.

    • Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.

Step 3: Evaluation for Recovery or Disposal

Given the high economic value of rhodium, recovery and recycling are often the preferred methods of management for waste streams containing this precious metal.[2][9]

  • Recovery: Several methods can be employed for rhodium recovery, including precipitation, ion exchange, and solvent extraction.[10] These processes typically involve dissolving the waste, reducing the rhodium salt to its metallic form, and then refining it.[9] This is often performed by specialized chemical recycling companies.

  • Disposal: If recovery is not feasible, the waste must be disposed of as hazardous waste.

Step 4: Professional Disposal

  • Contact a Licensed Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2][6] Your institution's EHS office will have established procedures and contracts with such companies.

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2][6]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[10]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->ppe spill Spill Occurs segregate Segregate and Collect Waste in Labeled, Compatible Container ppe->segregate evaluate Evaluate for Recovery vs. Disposal segregate->evaluate minor_spill Minor Spill Procedure: Clean up with dry method, containerize waste spill->minor_spill Minor major_spill Major Spill Procedure: Evacuate and Contact EHS spill->major_spill Major minor_spill->segregate end Waste Properly Managed major_spill->end recovery Contact EHS for Rhodium Recovery/Recycling Program evaluate->recovery Recovery Feasible disposal Contact EHS for Hazardous Waste Disposal evaluate->disposal Disposal Required licensed_disposal Arrange for Pickup by Licensed Disposal Company recovery->licensed_disposal disposal->licensed_disposal licensed_disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Experimental Protocols Cited

  • Dissolution: The waste this compound is dissolved in a suitable solvent, such as a sodium hydroxide solution, to form a soluble rhodate complex.

  • Filtration: The resulting solution is filtered to remove any solid impurities.

  • Reduction: A reducing agent, such as sodium bisulfite or sodium hypochlorite, is added to the filtered solution to reduce the rhodate to metallic rhodium, which precipitates out of the solution.

  • Separation and Purification: The precipitated rhodium metal is then separated, washed, and dried. Further refining steps may be necessary to achieve high purity.

It is critical to note that attempting such recovery procedures in a standard laboratory setting without specific protocols and safety measures in place is not recommended. These processes should be carried out by trained professionals in appropriate facilities.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.